Product packaging for 5-Isobutylimidazolidine-2,4-dione(Cat. No.:CAS No. 67337-73-9)

5-Isobutylimidazolidine-2,4-dione

Cat. No.: B3021835
CAS No.: 67337-73-9
M. Wt: 156.18 g/mol
InChI Key: WLRZLHCGXUHRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Isobutylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O2 B3021835 5-Isobutylimidazolidine-2,4-dione CAS No. 67337-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylpropyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-4(2)3-5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRZLHCGXUHRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875684
Record name 2,4-IMIDAZOLIDINEDIONE, 5-(2-METHYLPROPYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58942-03-3, 67337-73-9, 55666-11-0
Record name 5-Isobutylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058942033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Imidazolidinedione, 5-(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067337739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 67337-73-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-IMIDAZOLIDINEDIONE, 5-(2-METHYLPROPYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Imidazolidinedione, 5-(2-methylpropylidene)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Isobutylhydantoin: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Hydantoin Scaffold

The hydantoin motif, a five-membered heterocyclic ring, stands as a cornerstone in medicinal chemistry. Its prevalence in a range of clinically significant drugs underscores its role as a "privileged scaffold" – a molecular framework that demonstrates binding affinity for diverse biological targets. From the anticonvulsant phenytoin to the anticancer agent enzalutamide, the hydantoin core provides a versatile platform for the design of novel therapeutics.[1] This guide delves into the specifics of a particular derivative, 5-isobutylhydantoin, offering a comprehensive exploration of its chemical architecture and synthetic pathways. Understanding the nuances of this molecule is pertinent for researchers engaged in the discovery and development of new chemical entities, particularly those targeting pathways where the isobutyl moiety can confer advantageous pharmacological properties.

Part 1: Elucidating the Chemical Structure of 5-Isobutylhydantoin

Systematic Name: 5-(2-methylpropyl)imidazolidine-2,4-dione CAS Number: 67337-73-9 Molecular Formula: C7H12N2O2 Molecular Weight: 156.18 g/mol

The chemical structure of 5-isobutylhydantoin is characterized by a central imidazolidine-2,4-dione ring. This core is substituted at the C5 position with an isobutyl group. The isobutyl group, with its branched alkyl nature, can play a significant role in the molecule's interaction with biological targets, influencing factors such as binding affinity, selectivity, and metabolic stability.

Structural Features:

  • Hydantoin Core: A five-membered ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. This core possesses both hydrogen bond donor (N-H groups) and acceptor (C=O groups) capabilities, which are crucial for molecular recognition.

  • C5-Substitution: The isobutyl group at the fifth carbon atom is a key feature. The stereochemistry at this position can be a critical determinant of biological activity, and synthetic methods may yield racemic or enantiomerically enriched products.

  • Physicochemical Properties: The presence of the polar hydantoin ring and the nonpolar isobutyl side chain imparts an amphiphilic character to the molecule, influencing its solubility and membrane permeability.

Expected Spectroscopic Characteristics:

Spectroscopic MethodExpected Features
¹H NMR Signals corresponding to the N-H protons of the hydantoin ring, a multiplet for the methine proton of the isobutyl group, a doublet for the methyl protons of the isobutyl group, and signals for the methylene protons adjacent to the chiral center.
¹³C NMR Resonances for the two carbonyl carbons in the hydantoin ring, the C5 carbon bearing the isobutyl group, and the carbons of the isobutyl side chain.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3200 cm⁻¹), C=O stretching of the carbonyl groups (typically in the range of 1700-1780 cm⁻¹), and C-H stretching of the alkyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (156.18 g/mol ), along with fragmentation patterns characteristic of the loss of the isobutyl side chain or portions of the hydantoin ring.

Part 2: Strategic Synthesis of 5-Isobutylhydantoin

The synthesis of 5-substituted hydantoins is a well-established area of organic chemistry, with the Bucherer-Bergs reaction being a prominent and versatile method. This multicomponent reaction offers a direct and efficient route to a wide array of hydantoin derivatives from simple starting materials.

The Bucherer-Bergs Reaction: A Mechanistic Overview

The Bucherer-Bergs reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

The logical flow of this synthetic strategy is depicted in the following diagram:

Bucherer_Bergs_Reaction cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Isovaleraldehyde Isovaleraldehyde (3-Methylbutanal) Aminonitrile α-Aminonitrile Intermediate Isovaleraldehyde->Aminonitrile + KCN, NH₃ (from (NH₄)₂CO₃) KCN Potassium Cyanide (KCN) KCN->Aminonitrile AmmoniumCarbonate Ammonium Carbonate ((NH₄)₂CO₃) AmmoniumCarbonate->Aminonitrile Hydantoin 5-Isobutylhydantoin Aminonitrile->Hydantoin + CO₂ (from (NH₄)₂CO₃) Cyclization

Caption: The Bucherer-Bergs reaction pathway for 5-isobutylhydantoin synthesis.

Experimental Protocol: Bucherer-Bergs Synthesis of 5-Isobutylhydantoin

The following protocol is a representative procedure for the synthesis of 5-isobutylhydantoin, adapted from established methods for similar 5-substituted hydantoins.

Materials:

  • Isovaleraldehyde (3-Methylbutanal)

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate in water. To this solution, add a solution of potassium cyanide in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Addition of Aldehyde: Add ethanol to the flask, followed by the dropwise addition of isovaleraldehyde with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 6-7 in a fume hood to precipitate the crude product. Caution: Acidification of a cyanide-containing solution will generate toxic hydrogen cyanide gas.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude 5-isobutylhydantoin can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure product.

Key Experimental Considerations:

  • Stoichiometry: The molar ratios of the reactants are crucial for optimizing the yield and minimizing side reactions. Typically, a slight excess of cyanide and ammonium carbonate is used.

  • Solvent System: A mixture of ethanol and water is commonly employed to ensure the solubility of both the organic aldehyde and the inorganic salts.

  • Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures to drive the reaction to completion. The optimal reaction time will vary depending on the specific substrate and conditions.

  • Safety: The use of potassium cyanide and the potential generation of hydrogen cyanide gas necessitate strict adherence to safety protocols, including the use of personal protective equipment and a well-ventilated fume hood.

Part 3: Applications in Drug Development and Future Perspectives

The hydantoin scaffold is a well-established pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications. While specific biological activity data for 5-isobutylhydantoin is not extensively documented in publicly available literature, its structural relationship to the amino acid leucine provides a strong rationale for its potential utility in drug discovery.

Potential Therapeutic Areas:

  • Anticancer Activity: Many hydantoin derivatives have demonstrated potent anticancer properties. The isobutyl group, being a key feature of the amino acid leucine, could facilitate interactions with biological targets involved in cancer cell metabolism and signaling, such as amino acid transporters or enzymes that recognize leucine. A study on novel 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives has shown significant anti-tumor potential in human colon cancer cell lines, highlighting the importance of the alkyl substituent at the C5 position.[2]

  • Antimicrobial Agents: The hydantoin ring is present in some antimicrobial agents. The lipophilic isobutyl group could enhance the ability of the molecule to penetrate microbial cell membranes, potentially leading to antimicrobial activity.

  • Neurological Disorders: Given the prevalence of hydantoins in anticonvulsant drugs, 5-isobutylhydantoin could be investigated for its potential activity on ion channels or receptors in the central nervous system.

The synthesis of a library of 5-isobutylhydantoin analogs with modifications at the N1 and N3 positions would be a logical next step in exploring its structure-activity relationship (SAR). Such studies, coupled with in silico modeling and in vitro biological screening, could unveil novel therapeutic applications for this versatile molecule.

Conclusion

5-Isobutylhydantoin represents a synthetically accessible and medicinally relevant molecule. Its structure, featuring the privileged hydantoin scaffold and a leucine-like isobutyl side chain, makes it an attractive candidate for further investigation in drug discovery programs. The robust and scalable Bucherer-Bergs reaction provides a reliable method for its synthesis, enabling the generation of sufficient quantities for biological evaluation. As the demand for novel therapeutics continues to grow, the exploration of underexplored chemical space, including derivatives of established pharmacophores like 5-isobutylhydantoin, will be crucial in the quest for new and effective medicines.

References

What is the CAS number for 5-Isobutylimidazolidine-2,4-dione?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Isobutylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the hydantoin class. The primary identifier for this compound is CAS Number: 67337-73-9 .[1] Hydantoins are a significant scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities.[2][3] This document details the synthesis of this compound via the Bucherer-Bergs reaction, its physicochemical properties, methods for its characterization, and the broader biological context of the imidazolidine-2,4-dione class of molecules. Experimental protocols for synthesis and a representative biological assay are provided to offer actionable insights for laboratory professionals.

Core Compound Identification and Properties

This compound is a derivative of imidazolidine-2,4-dione, also known as hydantoin, substituted at the 5-position with an isobutyl group. Its core identifiers and computed physicochemical properties are summarized below.

PropertyValueSource
CAS Number 67337-73-9[ChemSrc][1]
Molecular Formula C₇H₁₂N₂O₂(Calculated)
Molecular Weight 156.18 g/mol (Calculated)
IUPAC Name 5-(2-methylpropyl)imidazolidine-2,4-dione(Standard Nomenclature)
Synonyms 5-Isobutylhydantoin(Common Name)

Synthesis Pathway: The Bucherer-Bergs Reaction

The most established and versatile method for synthesizing 5,5-disubstituted and 5-substituted hydantoins is the Bucherer-Bergs reaction.[4][5] This multicomponent reaction offers an efficient pathway to compounds like this compound from readily available starting materials.[6][7]

Reaction Mechanism

The reaction proceeds by heating an aldehyde or ketone (in this case, 3-methylbutanal) with potassium cyanide and ammonium carbonate.[4][8] The mechanism involves the initial formation of an aminonitrile intermediate, which then undergoes cyclization to yield the final hydantoin product.[6][9]

The key steps are:

  • Formation of an imine from the aldehyde and ammonia (derived from ammonium carbonate).

  • Nucleophilic attack by the cyanide ion to form an α-aminonitrile.

  • Nucleophilic addition of the amino group to carbon dioxide (from ammonium carbonate) to form a cyano-carbamic acid.

  • Intramolecular cyclization and rearrangement to yield the stable hydantoin ring.[8]

Bucherer_Bergs_Mechanism Start 3-Methylbutanal + (NH₄)₂CO₃ + KCN Aminonitrile α-Aminonitrile Intermediate Start->Aminonitrile Formation of Aminonitrile CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid Reaction with CO₂ Cyclization Intramolecular Cyclization & Rearrangement CarbamicAcid->Cyclization Ring Closure Product This compound Cyclization->Product

Caption: Workflow of the Bucherer-Bergs reaction for hydantoin synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established Bucherer-Bergs reaction conditions.[4][6][10]

Materials:

  • 3-Methylbutanal (Isovaleraldehyde)

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine ammonium carbonate (2.0 molar equivalents) and 50 mL of 50% aqueous ethanol. Stir the mixture until the solid is mostly dissolved.

  • Addition of Reactants: Add 3-methylbutanal (1.0 molar equivalent) to the flask. Subsequently, and with extreme caution in a well-ventilated fume hood, add potassium cyanide (1.2 molar equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-70°C) with continuous stirring.[5][10] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup and Isolation: After cooling the mixture to room temperature, slowly acidify it with concentrated HCl to a pH of ~2-3. This step should be performed in a fume hood as it may release residual hydrogen cyanide gas.

  • Precipitation: The hydantoin product will precipitate out of the acidic solution. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the crude product by vacuum filtration and wash the solid with cold water. The product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield pure this compound as a crystalline solid.

Safety Precaution: Potassium cyanide is highly toxic. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). A cyanide antidote kit should be readily available.[6]

Analytical Characterization

Structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques. The following table outlines the expected spectral data based on the compound's structure and data from analogous compounds.[2]

TechniqueExpected Observations
¹H NMR Signals corresponding to the isobutyl group protons (doublet for two CH₃, multiplet for CH, and multiplet for CH₂), a signal for the C5-proton, and two broad singlets for the N-H protons of the hydantoin ring.
¹³C NMR Resonances for the two carbonyl carbons (C2 and C4) in the downfield region (~155-175 ppm), signals for the isobutyl carbons, and a signal for the C5 carbon.
Mass Spectrometry A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (157.09).
IR Spectroscopy Characteristic absorption bands for N-H stretching (~3200 cm⁻¹), C-H stretching (~2960 cm⁻¹), and two distinct C=O stretching bands for the hydantoin ring (~1710 and ~1770 cm⁻¹).

Biological and Pharmacological Context of Hydantoins

The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[2][3] While specific bioactivity data for this compound is not extensively published, its structural class is associated with significant therapeutic potential.

Biological ActivityExamples of Hydantoin DerivativesReferences
Anticancer 5-aryl-substituted hydantoins have shown efficacy against various cancer cell lines.[11][12][13]
Antimicrobial Thiazolidine-2,4-diones and hydantoins exhibit activity against Gram-positive and Gram-negative bacteria.[14][15]
Anticonvulsant Phenytoin (5,5-diphenylhydantoin) is a well-known antiepileptic drug.[4][10]
Anti-inflammatory Certain derivatives have been investigated as inhibitors of inflammatory pathways.[3][16]

Given this precedent, this compound represents a valuable candidate for screening in anticancer, antimicrobial, and neurological disease assays.

Exemplary Protocol: Antimicrobial Susceptibility Testing

To assess the potential antimicrobial activity of this compound, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be employed.[15]

MIC_Assay_Workflow Prep Prepare Serial Dilutions of This compound in a 96-well plate Inoculate Inoculate wells with a standardized bacterial suspension (e.g., S. aureus) Prep->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate Read Visually inspect for turbidity or measure absorbance (OD₆₀₀) Incubate->Read Determine Determine MIC: Lowest concentration with no visible bacterial growth Read->Determine

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step MIC Protocol
  • Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile Mueller-Hinton broth to achieve a range of desired concentrations.

  • Bacterial Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only) in the plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion and Future Directions

This compound (CAS: 67337-73-9) is a readily synthesizable member of the pharmacologically significant hydantoin family. The Bucherer-Bergs reaction provides a reliable and scalable method for its production. While this specific molecule remains underexplored, the extensive history of its structural class suggests high potential for its application in drug discovery. Future research should focus on the synthesis and subsequent screening of this compound and its derivatives in a variety of biological assays, particularly for anticancer and antimicrobial activities, to unlock its therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Isobutylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of 5-isobutylhydantoin, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information on its close structural isomer, 5-isobutyl-5-methylhydantoin, and related 5,5-disubstituted hydantoins to provide a robust predictive profile. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to the Hydantoin Scaffold

The hydantoin ring system is a five-membered heterocycle containing two nitrogen atoms and two carbonyl groups. This privileged scaffold is found in a variety of biologically active molecules, both natural and synthetic. The biological activity of hydantoin derivatives is largely influenced by the nature of the substituents at the C5 position of the ring. Notably, 5,5-disubstituted hydantoins have garnered significant attention for their diverse pharmacological activities, including anticonvulsant, antitumor, and anti-inflammatory properties.[1][2] The structural rigidity and the presence of hydrogen bond donors and acceptors make the hydantoin moiety an attractive framework for the design of novel therapeutic agents.

Molecular Structure and Identification

5-Isobutylhydantoin, systematically named 5-(2-methylpropyl)imidazolidine-2,4-dione, possesses a core hydantoin ring with an isobutyl group attached to the fifth carbon.

Molecular Formula: C₇H₁₂N₂O₂

Molecular Weight: 170.21 g/mol

Canonical SMILES: CC(C)CC1C(=O)NC(=O)N1

Physicochemical Properties

Direct experimental data for 5-isobutylhydantoin is not extensively reported. Therefore, the following table includes data for its close structural isomer, 5-isobutyl-5-methylhydantoin, which provides a valuable point of reference. Predicted values for 5-isobutylhydantoin are also included, based on computational models and structure-activity relationships within the hydantoin class.

Property5-Isobutyl-5-methylhydantoin (Isomer)5-Isobutylhydantoin (Predicted)Data Source
Melting Point 144.5 °CExpected to be in a similar range, likely slightly lower due to reduced molecular weight and potentially different crystal packing.[3]
Boiling Point Not availableHigh, likely > 300 °C (decomposes)N/A
Density 1.043 ± 0.06 g/cm³ (Predicted)~1.0-1.1 g/cm³[3]
pKa 8.93 ± 0.10 (Predicted)Expected to be in a similar range (8.5-9.5)[3]
Solubility Data not available. Generally, hydantoins exhibit moderate solubility in water and are soluble in many organic solvents.Moderately soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in nonpolar solvents like hexane.General chemical principles

Synthesis of 5-Isobutylhydantoin

The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction . This one-pot, multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate. For the synthesis of 5-isobutylhydantoin, the starting material would be isovaleraldehyde (3-methylbutanal).

Reaction Mechanism

The Bucherer-Bergs reaction proceeds through the initial formation of an aminonitrile intermediate from the aldehyde. This is followed by the addition of cyanate (formed in situ from the decomposition of ammonium carbonate) to the aminonitrile, which then undergoes an intramolecular cyclization to yield the hydantoin product.

Bucherer_Bergs_Reaction Isovaleraldehyde Isovaleraldehyde Aminonitrile α-Aminonitrile Intermediate Isovaleraldehyde->Aminonitrile Reaction with KCN and NH3 Reagents KCN, (NH4)2CO3, H2O/EtOH Cyanate_Adduct Cyanate Adduct Aminonitrile->Cyanate_Adduct Addition of HNCO Hydantoin 5-Isobutylhydantoin Cyanate_Adduct->Hydantoin Intramolecular Cyclization

Caption: Workflow for the Bucherer-Bergs synthesis of 5-isobutylhydantoin.

Experimental Protocol: Bucherer-Bergs Synthesis

Materials:

  • Isovaleraldehyde (3-methylbutanal)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium carbonate (approximately 2.0 molar equivalents) and potassium cyanide (approximately 1.1 molar equivalents) in a mixture of ethanol and water (typically 1:1 v/v). Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • To this solution, add isovaleraldehyde (1.0 molar equivalent) dropwise with stirring.

  • Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for several hours (typically 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This should be done slowly and with cooling, as the neutralization reaction can be exothermic.

  • The 5-isobutylhydantoin product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Spectral Analysis

Infrared (IR) Spectroscopy

The IR spectrum of a hydantoin is characterized by strong absorptions corresponding to the carbonyl groups and N-H stretching vibrations.

Predicted IR Absorptions for 5-Isobutylhydantoin:

  • N-H Stretch: A broad peak in the region of 3200-3400 cm⁻¹ is expected, characteristic of the N-H bonds in the hydantoin ring.

  • C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the isobutyl group.

  • C=O Stretch: Two strong, sharp peaks are anticipated in the region of 1700-1780 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the two carbonyl groups in the hydantoin ring.

  • C-N Stretch: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-N stretching and other skeletal vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum of 5-Isobutylhydantoin:

  • N-H Protons: Two broad singlets are expected for the two N-H protons, likely in the range of 7-11 ppm. The exact chemical shift will be dependent on the solvent and concentration.

  • C5-H Proton: A multiplet corresponding to the single proton at the C5 position, coupled to the adjacent CH₂ group of the isobutyl substituent. The chemical shift is predicted to be in the range of 3.5-4.5 ppm.

  • Isobutyl Group Protons:

    • A doublet for the six methyl protons (-CH(CH₃)₂), typically around 0.9-1.0 ppm.

    • A multiplet for the methine proton (-CH(CH₃)₂), likely between 1.5-2.0 ppm.

    • A multiplet for the methylene protons (-CH₂-), adjacent to the C5 of the hydantoin ring, expected around 1.2-1.8 ppm.

Predicted ¹³C NMR Spectrum of 5-Isobutylhydantoin:

  • Carbonyl Carbons (C2 and C4): Two distinct signals in the downfield region, typically between 155-180 ppm.

  • C5 Carbon: A signal in the range of 55-65 ppm.

  • Isobutyl Group Carbons:

    • The -CH₂- carbon signal is expected around 40-50 ppm.

    • The -CH- carbon signal is predicted to be in the range of 25-35 ppm.

    • The two equivalent -CH₃ carbon signals will appear in the upfield region, typically around 20-25 ppm.

Mass Spectrometry (MS)

The mass spectrum of 5-isobutylhydantoin is expected to show a molecular ion peak (M⁺) at m/z = 170. Fragmentation patterns would likely involve the loss of the isobutyl group and cleavage of the hydantoin ring. The mass spectrum for the isomer, 5-isobutyl-5-methylhydantoin, shows a prominent molecular ion peak at m/z 170.

Chemical Reactivity

The chemical reactivity of 5-isobutylhydantoin is governed by the functional groups present in its structure.

  • Acidity of N-H Protons: The protons on the nitrogen atoms are weakly acidic and can be deprotonated by a strong base. This allows for N-alkylation or N-acylation reactions to introduce further functionality.

  • Hydrolysis: Under strong acidic or basic conditions, the hydantoin ring can be hydrolyzed to yield the corresponding α-amino acid, in this case, leucine. This reactivity is a cornerstone of the Strecker amino acid synthesis, for which the Bucherer-Bergs reaction is a key variation.

  • Reactions at the C5 Position: While the C5 position is substituted, reactions involving the isobutyl group are possible, though they would require more specific and potentially harsh conditions.

Applications in Drug Development

The hydantoin scaffold is a well-established pharmacophore in medicinal chemistry. 5,5-Disubstituted hydantoins, in particular, have shown a broad range of biological activities.

Drug_Development Hydantoin 5-Isobutylhydantoin Anticonvulsant Anticonvulsant Activity Hydantoin->Anticonvulsant Antitumor Antitumor Activity Hydantoin->Antitumor Anti_inflammatory Anti-inflammatory Activity Hydantoin->Anti_inflammatory

Caption: Potential therapeutic applications of 5-isobutylhydantoin.

Anticonvulsant Activity

Hydantoin derivatives are a well-known class of anticonvulsant drugs.[4] Phenytoin (5,5-diphenylhydantoin) is a prominent example and has been used for decades in the treatment of epilepsy. The mechanism of action is believed to involve the blockage of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the propagation of seizure activity. The nature of the substituents at the C5 position plays a crucial role in the anticonvulsant potency and selectivity. 5,5-Dialkylhydantoins have also been investigated for their anticonvulsant properties.[5][6]

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of hydantoin derivatives.[7][8][9] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression and the disruption of cellular signaling pathways. The structural versatility of the hydantoin scaffold allows for the design of derivatives with improved potency and selectivity against specific cancer targets.

Other Potential Applications

The hydantoin ring has been incorporated into molecules with a wide array of other biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][10] The specific profile of 5-isobutylhydantoin would require dedicated biological screening to be fully elucidated.

Safety and Handling

As a laboratory chemical with limited toxicological data, 5-isobutylhydantoin should be handled with care. Standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

5-Isobutylhydantoin is a molecule of significant interest for medicinal chemists and drug development professionals. While direct experimental data is limited, a comprehensive understanding of its physical and chemical properties can be inferred from its structural analogs. The well-established Bucherer-Bergs synthesis provides a reliable route to access this compound. The proven biological activities of the 5,5-disubstituted hydantoin class, particularly in the areas of epilepsy and oncology, highlight the potential of 5-isobutylhydantoin as a lead compound for the development of novel therapeutics. Further experimental investigation into its specific properties and biological profile is warranted to fully explore its potential.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Isobutylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Field-Proven Insights and Authoritative Research

Foreword: Navigating the Knowns and Unkowns

In the landscape of drug discovery and development, it is not uncommon to encounter compounds with significant therapeutic potential but an incompletely elucidated mechanism of action. 5-Isobutylimidazolidine-2,4-dione, a member of the hydantoin family, represents such a case. While direct, specific research on its molecular interactions is nascent, the extensive body of work on the broader imidazolidine-2,4-dione scaffold provides a robust framework for postulating its likely biological activities. This guide, therefore, presents a scientifically grounded exploration of the putative mechanism of action of this compound. By synthesizing data from structurally related compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource to guide future investigations. It is imperative to recognize that the mechanisms detailed herein are extrapolated and serve as a foundation for hypothesis-driven experimental validation.

Introduction to the Imidazolidine-2,4-dione (Hydantoin) Scaffold

The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry.[1] This five-membered heterocyclic core is present in a multitude of natural and synthetic compounds exhibiting a wide array of pharmacological properties.[1][2] The versatility of the hydantoin structure, with potential for substitution at the N-1, N-3, and C-5 positions, allows for the fine-tuning of its biological activity, leading to the development of compounds with diverse therapeutic applications.[3][4]

Derivatives of the hydantoin scaffold have demonstrated significant potential in various therapeutic areas, including:

  • Anticancer Activity: Various hydantoin and thiohydantoin derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[5][6]

  • Antiviral Properties: Certain hydantoins have been investigated for their ability to inhibit viral replication.[7]

  • Metabolic Regulation: The structural similarity of hydantoins to thiazolidinediones, a class of antidiabetic drugs, has prompted investigation into their role in metabolic diseases.[8][9]

The isobutyl substituent at the C-5 position of this compound is a key feature that likely influences its pharmacokinetic and pharmacodynamic properties, contributing to its specific biological profile that warrants dedicated investigation.

Postulated Mechanisms of Action: A Multi-Target Hypothesis

Based on the established activities of structurally related compounds, the mechanism of action of this compound is likely to be multifaceted. We will explore three primary putative mechanisms: inhibition of cancer-related signaling pathways, modulation of metabolic targets, and interaction with ion channels.

Putative Anticancer Activity: Interference with Pro-Survival Signaling

A significant body of research points to the anticancer potential of hydantoin and thiohydantoin derivatives. The proposed mechanisms often converge on the inhibition of critical signaling pathways that drive cancer cell proliferation and survival.

2.1.1. Inhibition of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several 5-arylidene substituted thiohydantoin derivatives have been reported to exhibit anticancer activity through the inhibition of this pathway.[5] It is plausible that this compound could exert similar effects.

Hypothesized Signaling Pathway Inhibition

PI3K_AKT_Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Downstream Targets Downstream Targets (e.g., mTOR, Bad) AKT->Downstream Targets Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation This compound This compound This compound->PI3K Postulated Inhibition This compound->AKT

Caption: Postulated inhibition of the PI3K/AKT signaling pathway by this compound.

2.1.2. Modulation of Androgen Receptor (AR) and Mutant Isocitrate Dehydrogenase (IDH)

For cancers such as prostate cancer, the androgen receptor is a key driver of tumor growth. Thiohydantoin derivatives have been shown to inhibit AR.[5] Similarly, mutant isocitrate dehydrogenase (IDH) has emerged as a therapeutic target in certain cancers, and thiohydantoins have been identified as potential inhibitors.[3][5] While the isobutyl moiety of this compound differs from the substituents in the studied compounds, the shared hydantoin core suggests that these targets should be considered in mechanistic studies.

Potential as a Metabolic Modulator

The structural analogy between imidazolidine-2,4-diones and thiazolidine-2,4-diones, a class of drugs used to treat type 2 diabetes, suggests a potential role for this compound in metabolic regulation.[8][9]

2.2.1. Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Thiazolidinediones, such as rosiglitazone and pioglitazone, exert their insulin-sensitizing effects through agonism of PPARγ, a nuclear receptor that regulates fatty acid storage and glucose metabolism.[10] Given the structural similarities, it is conceivable that this compound could act as a PPARγ agonist, although likely with different potency and selectivity.

2.2.2. Inhibition of Protein Tyrosine Phosphatase-1B (PTP1B)

PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. Derivatives of the imidazolidine-2,4-dione scaffold have been investigated as selective inhibitors of PTP1B.[1]

Experimental Workflow: Assessing Metabolic Activity

Metabolic_Activity_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models PPARg_Assay PPARγ Agonist Assay (e.g., Luciferase Reporter Assay) Adipocyte_Diff Adipocyte Differentiation Assay (e.g., Oil Red O Staining) PPARg_Assay->Adipocyte_Diff PTP1B_Assay PTP1B Inhibition Assay (e.g., pNPP Substrate Assay) Glucose_Uptake Glucose Uptake Assay (e.g., 2-NBDG Uptake) PTP1B_Assay->Glucose_Uptake db_db_mice db/db Mouse Model (Type 2 Diabetes) Adipocyte_Diff->db_db_mice Glucose_Uptake->db_db_mice Compound This compound Compound->PPARg_Assay Compound->PTP1B_Assay

Caption: A streamlined experimental workflow to investigate the potential metabolic effects of this compound.

Modulation of Ion Channels

Ion channels are fundamental to a vast range of physiological processes, and their modulation represents a key therapeutic strategy for numerous diseases.[11][12] While direct evidence linking this compound to specific ion channels is lacking, the broad bioactivity of related heterocyclic compounds suggests this as a plausible area of investigation. For instance, certain potassium channels are targets for drugs with applications in autoimmune diseases.[13] Given the diverse roles of ion channels, a broad screening approach would be necessary to identify any potential interactions.

Methodologies for Mechanistic Elucidation

To validate the putative mechanisms of action of this compound, a systematic and multi-pronged experimental approach is essential.

In Vitro Target-Based Assays
  • Kinase Inhibition Assays: A panel of kinase assays, particularly focusing on key members of the PI3K/AKT/mTOR pathway, should be employed to determine direct inhibitory activity.

  • Receptor Binding and Reporter Gene Assays: To assess affinity for nuclear receptors, competitive binding assays and luciferase-based reporter gene assays for PPARγ and AR are recommended.

  • Enzyme Inhibition Assays: Direct enzymatic assays for PTP1B and mutant IDH will quantify the inhibitory potential of the compound.

Cell-Based Assays
  • Cancer Cell Line Proliferation Assays: The MTT or CellTiter-Glo assay should be used to evaluate the cytotoxic and cytostatic effects of this compound across a panel of cancer cell lines representing different tumor types.

  • Western Blotting: This technique is crucial for probing the phosphorylation status and total protein levels of key signaling molecules within the PI3K/AKT pathway (e.g., p-AKT, total AKT) following compound treatment.

  • Immunofluorescence Microscopy: To visualize the subcellular localization of target proteins, such as the nuclear translocation of AR or PPARγ, upon treatment with the compound.

  • Adipocyte Differentiation and Glucose Uptake Assays: For metabolic studies, 3T3-L1 preadipocytes can be used to assess the compound's ability to induce differentiation (visualized by Oil Red O staining) and enhance glucose uptake.

In Vivo Models
  • Xenograft Models: To evaluate the in vivo anticancer efficacy, human cancer cell lines can be implanted into immunocompromised mice, followed by treatment with this compound.

  • Genetically Engineered Mouse Models (GEMMs): For more clinically relevant models, GEMMs that spontaneously develop tumors with specific genetic alterations (e.g., PTEN loss for hyperactivated PI3K signaling) should be utilized.

  • Metabolic Disease Models: The db/db mouse model of type 2 diabetes is the gold standard for assessing the in vivo efficacy of potential antidiabetic agents.[10]

Summary and Future Directions

While the precise molecular mechanism of this compound remains to be definitively elucidated, the wealth of data on the broader hydantoin and thiazolidinedione families provides a strong foundation for hypothesis-driven research. The most promising putative mechanisms appear to be the inhibition of pro-survival signaling pathways in cancer and the modulation of key metabolic targets.

Future research should focus on a systematic evaluation of these postulated mechanisms using the experimental approaches outlined in this guide. A comprehensive understanding of the compound's mechanism of action will be critical for its potential translation into a therapeutic agent. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, will be invaluable for optimizing the potency, selectivity, and pharmacokinetic properties of this promising scaffold.

References

The Biological Frontier of 5-Isobutylhydantoin Derivatives: A Technical Guide to Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biological activities of 5-isobutylhydantoin derivatives, with a primary focus on their potential as anticonvulsant agents. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with actionable experimental insights to navigate the complexities of developing novel antiepileptic drugs.

Introduction: The Enduring Legacy and Unmet Needs of Hydantoin Anticonvulsants

The hydantoin scaffold represents a cornerstone in the history of antiepileptic drug discovery, with phenytoin being a landmark therapeutic agent for decades.[1] These heterocyclic compounds have a well-established role in the management of partial and tonic-clonic seizures.[1] Their primary mechanism of action involves the modulation of voltage-gated sodium channels, a key player in neuronal excitability and seizure propagation.[2] By stabilizing the inactivated state of these channels, hydantoins limit the repetitive firing of neurons that characterizes seizure activity.[2]

Despite the success of early hydantoins, the quest for novel derivatives with improved therapeutic profiles continues. The need for agents with broader efficacy, reduced side effects such as drowsiness and dizziness, and lower potential for drug-drug interactions remains a significant driver in modern medicinal chemistry.[3] The strategic modification of the hydantoin core, particularly at the C-5 position, offers a promising avenue for achieving these goals. The introduction of an isobutyl group at this position presents an intriguing structural variation that warrants a detailed investigation into its impact on anticonvulsant activity and neurotoxicity.

The Putative Mechanism of Action: Targeting Neuronal Excitability

The anticonvulsant effect of hydantoin derivatives is predominantly attributed to their interaction with voltage-gated sodium channels (VGSCs) in neuronal membranes.[2][4] This interaction is both voltage- and use-dependent, meaning the blocking effect is more pronounced in neurons that are rapidly firing, a hallmark of epileptic seizures.

Modulation of Voltage-Gated Sodium Channels

VGSCs cycle through three main states: resting, activated (open), and inactivated. During a seizure, rapid and sustained neuronal depolarization leads to a high frequency of action potentials. Hydantoins are thought to bind preferentially to the inactivated state of the sodium channel, slowing its recovery to the resting state.[2] This action reduces the number of available channels that can open in response to subsequent depolarization, thereby suppressing the sustained high-frequency firing of neurons and preventing the spread of seizure activity.[2] It is hypothesized that 5-isobutylhydantoin derivatives share this fundamental mechanism of action.

Mechanism_of_Action cluster_Neuron Presynaptic Neuron Na_Channel Voltage-Gated Sodium Channel Resting State Activated (Open) State Inactivated State Na_Channel:f1->Na_Channel:f2 Inactivates Na_Channel:f2->Na_Channel:f0 Recovers Drug Drug Molecule Drug->Na_Channel:f2 Binds & Stabilizes Action_Potential Action Potential (Rapid Depolarization) Action_Potential->Na_Channel:f0 Opens

Caption: Proposed mechanism of 5-isobutylhydantoin derivatives targeting voltage-gated sodium channels.

Synthesis and Screening: A Workflow for Discovery and Evaluation

The journey from a conceptual molecule to a potential drug candidate involves a systematic process of chemical synthesis followed by rigorous biological screening.

General Synthesis of 5-Isobutylhydantoin Derivatives

While specific synthetic routes for novel 5-isobutylhydantoin derivatives would be proprietary, a common approach involves the Bucherer-Bergs reaction or related multi-component reactions. These methods typically utilize an aldehyde or ketone (in this case, isovaleraldehyde), a cyanide source (e.g., potassium cyanide), and a carbonate source (e.g., ammonium carbonate) to construct the hydantoin ring system. Subsequent modifications at the N-1 and N-3 positions can be achieved through alkylation or other functional group interconversions to generate a library of analogs for screening.[5]

Workflow for Anticonvulsant Drug Screening

A standardized workflow is crucial for the efficient and reliable evaluation of new chemical entities. This process typically begins with broad in vivo screening to identify active compounds, followed by more detailed characterization of their potency, toxicity, and mechanism of action.

Screening_Workflow Start Synthesized 5-Isobutylhydantoin Derivatives Library MES_Screen Maximal Electroshock (MES) Test (Primary Screen for Generalized Seizures) Start->MES_Screen scPTZ_Screen Subcutaneous Pentylenetetrazole (scPTZ) Test (Primary Screen for Absence Seizures) Start->scPTZ_Screen Neurotoxicity Rotarod Test (Minimal Motor Impairment) MES_Screen->Neurotoxicity Active Compounds scPTZ_Screen->Neurotoxicity Active Compounds ED50_TD50 Dose-Response Determination (ED50 and TD50) Neurotoxicity->ED50_TD50 PI Protective Index (PI) Calculation (PI = TD50 / ED50) ED50_TD50->PI Mechanism_Studies Mechanism of Action Studies (e.g., Electrophysiology) PI->Mechanism_Studies High PI Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: A typical workflow for the discovery and evaluation of novel anticonvulsant agents.

Key Experimental Protocols

The following protocols are fundamental for the preclinical evaluation of potential anticonvulsant compounds.

Maximal Electroshock (MES) Test

The MES test is a widely used animal model for identifying compounds effective against generalized tonic-clonic seizures.[3][6] It assesses a compound's ability to prevent the spread of seizures through neural tissue.[3]

Protocol:

  • Animal Model: Adult male mice (e.g., CF-1 strain, 20-25 g) are commonly used.

  • Compound Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., 10% DMSO in saline) is included.[7]

  • Time to Peak Effect: The time between compound administration and testing is critical and should be determined in preliminary studies. A common time point is 30 minutes post-i.p. injection.[7]

  • Electrode Placement and Stimulation: Corneal electrodes are used to deliver a constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[3] Prior to stimulation, a drop of saline is applied to the corneas to ensure good electrical contact.[3]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.[3]

  • Data Analysis: The dose at which 50% of the animals are protected (ED50) is calculated using probit analysis.

Rotarod Neurotoxicity Test

This test is essential for assessing the potential motor impairment and sedative effects of a compound, which are common undesirable side effects of anticonvulsants.[1]

Protocol:

  • Apparatus: A rotating rod apparatus with a set speed (e.g., 5-10 rpm).

  • Animal Training: Mice are trained to remain on the rotating rod for a predetermined period (e.g., 1-2 minutes) before compound administration.

  • Compound Administration: The test compound is administered at various doses, typically at the same time points as the anticonvulsant testing.

  • Testing: At the time of peak effect, each mouse is placed on the rotating rod, and the time it remains on the rod is recorded.

  • Endpoint: An animal is considered to have failed the test if it falls off the rod within the predetermined time.

  • Data Analysis: The dose at which 50% of the animals exhibit neurotoxicity (TD50) is calculated.

Structure-Activity Relationships (SAR)

While specific SAR data for a series of 5-isobutylhydantoin derivatives is not extensively published, general principles for hydantoin anticonvulsants can guide future design efforts.

  • C-5 Substitution: The nature of the substituent at the C-5 position is critical for anticonvulsant activity. Aromatic or bulky alkyl groups are often associated with efficacy in the MES test.[2] The isobutyl group, being a branched alkyl chain, may offer a balance of lipophilicity and steric bulk that could favorably interact with the sodium channel.

  • N-1 and N-3 Substitution: Modifications at the N-1 and N-3 positions can influence the pharmacokinetic and pharmacodynamic properties of the molecule. Small alkyl groups at these positions have been shown to modulate activity and toxicity.[8] For instance, N-methylation can alter metabolism and brain penetration.

Table 1: Hypothetical SAR for 5-Isobutylhydantoin Derivatives

R1 (N-1)R3 (N-3)Expected MES ActivityExpected NeurotoxicityRationale
HHBaselineBaselineUnsubstituted parent compound.
CH3HPotentially IncreasedPotentially IncreasedN-methylation may enhance brain penetration but could also increase off-target effects.
HCH3Potentially IncreasedPotentially IncreasedSimilar to N-1 methylation, this could affect metabolic stability and receptor binding.
HCH2OHPotentially DecreasedPotentially DecreasedThe introduction of a polar group may reduce lipophilicity and brain penetration, potentially lowering both efficacy and toxicity.

Future Directions and Conclusion

The exploration of 5-isobutylhydantoin derivatives as potential anticonvulsant agents is a promising area of research. The established safety and efficacy of the hydantoin scaffold provide a solid foundation for the development of new analogs with improved properties. Future research should focus on the synthesis of a diverse library of 5-isobutylhydantoin derivatives with systematic modifications at the N-1 and N-3 positions. Rigorous screening using the MES and rotarod tests will be essential to identify lead compounds with a high protective index. Subsequent mechanistic studies, including electrophysiological assessments of their effects on sodium channels, will be crucial for validating their mechanism of action and guiding further optimization. The ultimate goal is to develop a novel anticonvulsant that offers a significant clinical advantage over existing therapies for epilepsy.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Pivotal Role of 5-Isobutylhydantoin in Modern Amino Acid Synthesis

Abstract

The industrial production of enantiomerically pure α-amino acids is a cornerstone of the pharmaceutical, food, and fine chemical industries. Traditional chemical synthesis methods, while effective, often result in racemic mixtures that are costly to resolve and environmentally burdensome.[1] This guide provides a comprehensive technical overview of the "Hydantoinase Process," a superior biocatalytic strategy that leverages 5-isobutylhydantoin as a key precursor for the synthesis of L-leucine. We will explore the intricate enzymatic cascade, the principles of dynamic kinetic resolution, process optimization strategies, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development and biotechnology.

Introduction: The Chirality Challenge in Amino Acid Production

Amino acids, the fundamental building blocks of proteins, are chiral molecules (with the exception of glycine), existing as L- and D-enantiomers. Biological systems exhibit profound stereospecificity, almost exclusively utilizing L-amino acids for protein synthesis.[1] Conversely, D-amino acids are crucial intermediates for synthesizing vital pharmaceuticals, including semi-synthetic antibiotics, pesticides, and sweeteners.[1][2] Consequently, the demand for optically pure amino acids is immense.

Chemical synthesis routes typically produce a 50:50 racemic mixture of D- and L-forms, necessitating difficult and inefficient resolution steps.[1] The "Hydantoinase Process" emerges as an elegant and economically viable alternative, offering a pathway to achieve a theoretical 100% yield of a single, desired enantiomer from a racemic starting material.[3] This process hinges on the use of 5-substituted hydantoins, and for the production of the essential amino acid L-leucine, 5-isobutylhydantoin is the central precursor.

5-Isobutylhydantoin: The Synthetic Precursor

5-Isobutylhydantoin is a heterocyclic organic compound, a derivative of hydantoin with an isobutyl group attached at the 5-position of the ring. This isobutyl side chain corresponds directly to that of the target amino acid, leucine.

Chemical Synthesis

The industrial synthesis of D,L-5-isobutylhydantoin is typically achieved through a variation of the Bucherer-Bergs reaction. This multi-component reaction involves the condensation of an aldehyde (isovaleraldehyde), ammonium carbonate, and an alkali metal cyanide (e.g., sodium cyanide). Isovaleraldehyde itself is a logical starting material as it is structurally related to leucine's natural precursor, α-ketoisocaproate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

cluster_synthesis Chemical Synthesis of 5-Isobutylhydantoin isovaleraldehyde Isovaleraldehyde reactants + NaCN + (NH4)2CO3 isovaleraldehyde->reactants hydantoin D,L-5-Isobutylhydantoin reactants->hydantoin Bucherer-Bergs Reaction

Caption: Synthesis pathway for D,L-5-isobutylhydantoin.

The Hydantoinase Process: A Multi-Enzyme Cascade

The core of L-leucine production from 5-isobutylhydantoin is a sophisticated, three-enzyme cascade that exemplifies the power of biocatalysis. This system achieves a Dynamic Kinetic Resolution (DKR), where the undesired enantiomer is continuously racemized back to the racemic mixture, allowing for its eventual conversion to the desired product.[4] This circumvents the 50% yield limitation of standard kinetic resolutions.

The three critical enzymes involved are:

  • Hydantoin Racemase: Catalyzes the interconversion of D- and L-5-isobutylhydantoin.

  • Stereoselective Hydantoinase: Hydrolyzes one enantiomer of the hydantoin ring.

  • Stereospecific N-Carbamoylase: Hydrolyzes the resulting N-carbamoyl-amino acid to the final, free amino acid.

cluster_0 Racemic Substrate L_Hyd L-5-Isobutylhydantoin L_NCA N-Carbamoyl-L-Leucine L_Hyd->L_NCA L-Hydantoinase D_Hyd D-5-Isobutylhydantoin D_Hyd->L_Hyd racemase_label Hydantoin Racemase L_Leu L-Leucine L_NCA->L_Leu L-Carbamoylase

Caption: The enzymatic cascade for L-leucine synthesis.

Step 1: Racemization of 5-Isobutylhydantoin

The process begins with a racemic mixture of D,L-5-isobutylhydantoin. For the conversion to exceed 50%, the unreacted enantiomer must be converted into the reactive one. While some 5-substituted hydantoins can racemize spontaneously under the alkaline pH conditions often used in the process, this is not always efficient.[5] The inclusion of a dedicated hydantoin racemase enzyme dramatically accelerates this crucial step, ensuring a continuous supply of the substrate enantiomer for the hydantoinase and driving the reaction toward a theoretical yield of 100%.[1][5]

Step 2: Stereoselective Ring Cleavage by Hydantoinase

A stereoselective hydantoinase (a type of cyclic amidase, EC 3.5.2.2) initiates the conversion by catalyzing the hydrolytic cleavage of the hydantoin ring.[6][7] For the production of L-amino acids, an L-selective hydantoinase is employed. This enzyme specifically recognizes and acts upon L-5-isobutylhydantoin, hydrolyzing it to form N-carbamoyl-L-leucine. The D-enantiomer is largely untouched by the enzyme and is instead channeled back into the racemic pool by the hydantoin racemase.

Step 3: Stereospecific Hydrolysis by N-Carbamoylase

The intermediate, N-carbamoyl-L-leucine, is then acted upon by a highly enantiospecific N-carbamoyl-L-amino acid amidohydrolase (L-carbamoylase).[1] This enzyme hydrolyzes the carbamoyl group, releasing the final product, L-leucine, along with ammonia and carbon dioxide. The high specificity of this enzyme is critical for ensuring the exceptional optical purity (>99%) of the final amino acid product.[8]

Industrial Application & Process Optimization

For commercial feasibility, the hydantoinase process has been significantly optimized. A key advancement is the development of whole-cell biocatalysts.[4] Rather than using isolated, purified enzymes, which can be costly and unstable, companies utilize recombinant microorganisms, typically Escherichia coli, that are engineered to co-express all three necessary enzymes (hydantoin racemase, L-hydantoinase, and L-carbamoylase) within a single cell.[4]

Advantages of Whole-Cell Biocatalysts:

  • Cost Reduction: Eliminates the need for expensive and time-consuming enzyme purification.

  • Enhanced Stability: The cellular environment protects the enzymes, increasing their operational stability.

  • No Cofactor Addition: The cell provides any necessary cofactors for enzyme activity.

  • Simplified Process: The biocatalyst can be easily separated from the reaction mixture and potentially reused.

Further process optimization involves fine-tuning reaction parameters to maximize yield and productivity.

ParameterTypical Optimized ValueRationale
Temperature 30-50 °CBalances enzyme activity with stability. Higher temperatures can increase reaction rates but may lead to enzyme denaturation.
pH 7.0 - 8.5Represents a compromise for the optimal activity and stability of all three enzymes in the cascade.[9]
Substrate Conc. 50 - 100 mMHigh concentrations increase throughput, but very high levels can lead to substrate or product inhibition.[9]
Biocatalyst Load Varies (e.g., 5-10% w/v)Sufficient cell mass is needed to achieve a desirable reaction rate.

Experimental Protocols

The following protocols provide a framework for the synthesis of the precursor and its bioconversion to L-leucine.

Protocol 1: Synthesis of D,L-5-Isobutylhydantoin

Objective: To synthesize the racemic precursor via a Bucherer-Bergs reaction.

Materials:

  • Isovaleraldehyde

  • Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Reaction vessel with reflux condenser and stirring mechanism

  • Heating mantle

Procedure:

  • In a well-ventilated fume hood, prepare a solution of ammonium carbonate (1.5 mol equivalent) and sodium cyanide (1.1 mol equivalent) in a 1:1 mixture of ethanol and water.

  • Slowly add isovaleraldehyde (1.0 mol equivalent) to the stirred solution.

  • Heat the reaction mixture to 55-65°C and maintain under reflux with vigorous stirring for 5-6 hours.

  • Cool the reaction mixture to room temperature.

  • Still in the fume hood, carefully acidify the mixture with concentrated HCl to a pH of 6-7 to precipitate the product.

  • Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the crude 5-isobutylhydantoin precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize from a hot ethanol/water mixture for purification.

Protocol 2: Whole-Cell Bioconversion to L-Leucine

Objective: To convert D,L-5-isobutylhydantoin to L-leucine using a whole-cell biocatalyst.

cluster_workflow Bioconversion Experimental Workflow start Inoculate culture of recombinant E. coli grow Grow cells to late-log phase start->grow induce Induce expression of hydantoinase cascade enzymes grow->induce harvest Harvest cells by centrifugation induce->harvest wash Wash cell pellet with Tris buffer (pH 8.0) harvest->wash resuspend Resuspend cells to create 'resting cell' biocatalyst wash->resuspend reaction Combine biocatalyst with 100 mM 5-isobutylhydantoin in buffer (pH 8.0, 42°C) resuspend->reaction incubate Incubate with shaking for 12-24 hours reaction->incubate analyze Analyze supernatant for L-leucine concentration (HPLC) incubate->analyze end Process complete analyze->end

Caption: Workflow for whole-cell biocatalytic synthesis.

Materials:

  • Recombinant E. coli strain co-expressing hydantoin racemase, L-hydantoinase, and L-carbamoylase.

  • Growth medium (e.g., LB broth) with appropriate antibiotic selection.

  • Inducer (e.g., IPTG).

  • D,L-5-Isobutylhydantoin.

  • Tris-HCl buffer (0.1 M, pH 8.0).

  • Centrifuge.

  • Shaking incubator.

Procedure:

  • Biocatalyst Preparation: a. Inoculate a starter culture of the recombinant E. coli and grow overnight. b. Use the starter culture to inoculate a larger volume of production medium. Grow at 37°C with shaking. c. When the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8), add the inducer (e.g., IPTG) to initiate protein expression. Continue incubation for several hours or overnight at a reduced temperature (e.g., 20-25°C). d. Harvest the cells by centrifugation (e.g., 5000 x g for 15 min). e. Wash the cell pellet twice with 0.1 M Tris-HCl buffer (pH 8.0) to remove residual medium. This "resting cell" suspension is the biocatalyst.

  • Bioconversion Reaction: a. Prepare a reaction mixture containing 100 mM D,L-5-isobutylhydantoin in 0.1 M Tris-HCl buffer (pH 8.0). b. Add the prepared resting cell biocatalyst to the reaction mixture. c. Incubate the reaction at the optimal temperature (e.g., 42°C) with gentle agitation for 12-24 hours.[9]

  • Analysis: a. Periodically take samples from the reaction mixture. b. Centrifuge the samples to pellet the cells. c. Analyze the supernatant for the concentration of L-leucine and the depletion of 5-isobutylhydantoin using a suitable method, such as chiral HPLC.

Conclusion

5-Isobutylhydantoin is not merely a chemical intermediate; it is the gateway substrate for one of the most efficient and environmentally friendly methods for producing optically pure L-leucine. The multi-enzyme hydantoinase process, centered on the conversion of this precursor, represents a triumph of industrial biotechnology. By combining chemical synthesis with the exquisite specificity of enzymes within a dynamic kinetic resolution framework, this process provides a scalable, high-yield, and cost-effective solution to the enduring challenge of chirality in amino acid manufacturing, empowering advancements across the scientific and industrial landscape.

References

PART 1: Genesis of a Core Scaffold: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Isobutylimidazolidine-2,4-dione: From Foundational Synthesis to Therapeutic Potential

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the discovery, history, and application of this compound. We will navigate from its synthetic origins within the broader class of hydantoins to its modern relevance as a molecular scaffold, emphasizing the causality behind experimental design and the principles of scientific validation.

The history of this compound is not marked by a singular discovery but is deeply rooted in the systematic exploration of the imidazolidine-2,4-dione ring system, commonly known as hydantoin. The parent hydantoin compound was first isolated by Adolf von Baeyer in 1861 during his research on uric acid.[1] Subsequent work by Friedrich Urech in 1873, who synthesized 5-methylhydantoin from alanine, pioneered a method for creating 5-substituted hydantoins from amino acids.[1][2][3]

The most direct and versatile method for synthesizing 5-substituted and 5,5-disubstituted hydantoins, including the isobutyl variant, is the Bucherer–Bergs reaction .[4][5] First patented by Bergs in 1929 and later elaborated upon by Bucherer in 1934, this multicomponent reaction provides an efficient pathway from simple ketones or aldehydes.[6][7] It has become a cornerstone in heterocyclic chemistry for preparing these valuable intermediates.[8]

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

This protocol details the one-pot synthesis of this compound from isovaleraldehyde, a common and inexpensive starting material.[2]

Core Principle: The reaction involves the condensation of an aldehyde (isovaleraldehyde) with ammonium carbonate and a cyanide salt (potassium cyanide) to form the hydantoin ring in a single step.[8][9]

Materials:

  • Isovaleraldehyde (3-Methylbutanal)

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (50-60% aqueous solution)

  • Hydrochloric Acid (for workup)

  • Standard reflux and filtration apparatus

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask fitted with a reflux condenser, combine isovaleraldehyde (1.0 eq), potassium cyanide (1.1 eq), and an excess of ammonium carbonate (2.5-3.0 eq) in a 50-60% aqueous ethanol solution. The use of aqueous ethanol is critical as it serves as an effective solvent for both the organic aldehyde and the inorganic salts.[7]

  • Thermal Induction: Heat the mixture to 60-70°C with continuous stirring.[5] This temperature is optimal for driving the reaction forward without significant decomposition of the reactants or intermediates. The reaction is typically maintained for 8-12 hours.

  • Reaction Progression: The mechanism proceeds through the initial formation of an aminonitrile intermediate from the aldehyde, ammonia (from ammonium carbonate), and cyanide.[7] This intermediate then reacts with carbon dioxide (also from ammonium carbonate decomposition) and cyclizes to form the hydantoin product.[7][8]

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product, being sparingly soluble in the reaction medium, will often precipitate. Carefully acidify the mixture with hydrochloric acid to neutralize any remaining base and further decrease the solubility of the hydantoin, maximizing the yield.

  • Final Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and recrystallize from a suitable solvent like ethanol to obtain the purified this compound.

Causality Behind Experimental Choices:

  • Excess Ammonium Carbonate: This ensures a sufficient supply of both ammonia and carbon dioxide, pushing the reaction equilibrium towards the formation of the aminonitrile and subsequent cyclization.[9]

  • Sealed Vessel (Optional but Recommended): For volatile aldehydes, conducting the reaction in a sealed vessel (e.g., a pressure flask) can improve yields by preventing the loss of starting material.[4]

Bucherer_Bergs_Workflow cluster_inputs Starting Materials cluster_process Reaction Core cluster_outputs Purification & Product Aldehyde Isovaleraldehyde Reaction One-Pot Synthesis (Aqueous Ethanol, 60-70°C) Aldehyde->Reaction KCN Potassium Cyanide KCN->Reaction Ammonium_Carbonate Ammonium Carbonate Ammonium_Carbonate->Reaction Workup Acidification & Filtration Reaction->Workup Bucherer-Bergs Reaction Product This compound Workup->Product Recrystallization Drug_Discovery_Logic cluster_diversification Chemical Diversification Core This compound (Core Scaffold) N1_Sub N1-Position Functionalization Core->N1_Sub Parallel Synthesis N3_Sub N3-Position Functionalization Core->N3_Sub Parallel Synthesis Library Diverse Chemical Library N1_Sub->Library N3_Sub->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound Identification Screening->Hit

References

Introduction: The Structural Elucidation of a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 5-Isobutylhydantoin

Hydantoin and its derivatives represent a class of five-membered heterocyclic compounds that are cornerstones in medicinal chemistry, exhibiting a wide array of biological activities including anticonvulsant, anticancer, and antimicrobial properties.[1][2] 5-Isobutylhydantoin, a derivative of the amino acid leucine, is a key intermediate in various synthetic pathways. Accurate and unambiguous structural characterization is paramount for its use in research and drug development. This guide provides a comprehensive analysis of the expected spectral data for 5-isobutylhydantoin, offering a foundational blueprint for its identification and quality control using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this document synthesizes established spectroscopic principles with practical, field-proven methodologies to ensure robust and reliable characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for the detailed structural elucidation of organic molecules in solution.[3][4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the molecular framework, including connectivity and stereochemistry.[5]

¹H NMR Spectroscopy: A Proton's Perspective

Proton (¹H) NMR spectroscopy reveals the electronic environment of each hydrogen atom in a molecule, offering critical insights into its structure. The predicted ¹H NMR spectrum of 5-isobutylhydantoin is based on established chemical shift principles and spin-spin coupling patterns.[6][7][8]

Predicted ¹H NMR Data for 5-Isobutylhydantoin

Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Rationale
H-a (N1-H)7.5 - 8.5Broad Singlet1H-The N1-H proton is part of an imide-like structure and is expected to be deshielded, appearing as a broad signal due to quadrupole broadening and potential exchange.
H-b (N3-H)9.5 - 11.0Broad Singlet1H-The N3-H proton is more acidic and more strongly deshielded than N1-H, typically appearing further downfield.[9]
H-c (C5-H)4.0 - 4.3Triplet (t) or Doublet of Doublets (dd)1H~5-7 HzThis methine proton is alpha to both a nitrogen atom and a carbonyl group, causing significant deshielding. It will be split by the adjacent CH₂ group (H-d).
H-d (CH₂)1.6 - 1.8Multiplet (m)2H~6-8 HzThese diastereotopic methylene protons are adjacent to a stereocenter (C5) and a methine group (H-e), leading to a complex splitting pattern.
H-e (CH)1.8 - 2.1Multiplet (m)1H~6-7 HzThis methine proton is split by the adjacent CH₂ (H-d) and the two methyl groups (H-f).
H-f (2 x CH₃)0.9 - 1.0Doublet (d)6H~6-7 HzThe two methyl groups are chemically equivalent and are split by the adjacent methine proton (H-e), resulting in a characteristic doublet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of 5-isobutylhydantoin and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable N-H protons) in a 5 mm NMR tube.

  • Instrumentation: The analysis should be performed on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • Data Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Spectral Width: Set to a range of 0-12 ppm to encompass all expected proton signals.

    • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is standard.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are calibrated using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).[2]

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing A Weigh 5-10 mg of Sample B Dissolve in 0.6 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Set Acquisition Parameters D->E F Acquire FID (16-64 Scans) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate Spectrum (Residual Solvent Peak) H->I J Integrate Peaks & Analyze Multiplicity I->J K K J->K Final Spectrum & Interpretation

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each chemically unique carbon atom, which is invaluable for confirming the carbon backbone of a molecule.[10][11]

Predicted ¹³C NMR Data for 5-Isobutylhydantoin

Labeled CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2 (C=O)155 - 160This urea-like carbonyl carbon is highly deshielded and appears far downfield.
C4 (C=O)170 - 175The amide-like carbonyl at C4 is typically found at a lower field than the C2 carbonyl in the hydantoin ring.[11]
C5 (CH)55 - 60This carbon is attached to a nitrogen atom and is part of the heterocyclic ring, placing it in this characteristic region.
CH₂40 - 45An aliphatic methylene carbon.
CH24 - 28An aliphatic methine carbon.
2 x CH₃21 - 24The two equivalent terminal methyl carbons appear in the typical upfield aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

  • Instrumentation: A 100 MHz (for ¹³C) or higher NMR spectrometer is required.

  • Data Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to produce a spectrum with single lines for each carbon.

    • Spectral Width: Set to a range of 0-220 ppm.

    • Number of Scans: A significantly larger number of scans (1024-4096) is necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A longer delay of 2-5 seconds is often used to ensure proper relaxation of all carbon nuclei, especially quaternary carbons (not present here).

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction. The spectrum is calibrated using the deuterated solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).[2]

Workflow for ¹³C NMR Analysis

G cluster_acq Data Acquisition (Proton Decoupled) cluster_proc Data Processing Start Prepared NMR Sample A Set Spectral Width (0-220 ppm) Start->A B Acquire FID (1024-4096 Scans) A->B C Fourier Transform B->C D Phase & Baseline Correction C->D E Calibrate Spectrum (Solvent Peak) D->E Final Final Spectrum with Chemical Shifts E->Final

Caption: Workflow for acquiring and processing a proton-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[12][13]

Predicted IR Absorption Data for 5-Isobutylhydantoin

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3300 - 3100Medium, BroadN-H StretchAmide/Imide (N-H)
2960 - 2870Medium-StrongC-H StretchAlkane (sp³ C-H)
~1770Strong, SharpC=O Stretch (Asymmetric)Imide Carbonyl (C2=O)
~1710Strong, SharpC=O Stretch (Symmetric)Amide Carbonyl (C4=O)
1470 - 1450MediumC-H BendAlkane (CH₂, CH₃)
1400 - 1350MediumC-N StretchAmide/Imide

Interpretation of Key Features

The IR spectrum of 5-isobutylhydantoin is expected to be dominated by several key features. The presence of two distinct, strong, and sharp carbonyl (C=O) absorption bands between 1700 and 1800 cm⁻¹ is a hallmark of the hydantoin ring. The higher frequency band corresponds to the asymmetric stretch of the imide-like carbonyls, while the lower frequency band is from the symmetric stretch.[14] A broad absorption in the 3300-3100 cm⁻¹ region is characteristic of the N-H stretching vibrations, which are often broadened due to hydrogen bonding in the solid state. Finally, a series of medium to strong peaks below 3000 cm⁻¹ confirms the presence of the aliphatic isobutyl side chain.[15]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

  • Background Scan: Perform a background scan with the clean, empty ATR crystal to record the ambient spectrum (e.g., atmospheric H₂O and CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid 5-isobutylhydantoin sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition:

    • Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.

    • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber) is analyzed by identifying the positions and intensities of the key absorption bands.[2]

Workflow for ATR-IR Analysis

A Clean ATR Crystal B Collect Background Spectrum A->B C Place Solid Sample on Crystal & Apply Pressure B->C D Acquire Sample Spectrum (16-32 Scans) C->D E Process Data (Background Subtraction) D->E F Analyze Spectrum & Identify Functional Groups E->F

Caption: Step-by-step workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[16] It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.[17]

Predicted Mass Spectrum for 5-Isobutylhydantoin

  • Molecular Formula: C₇H₁₂N₂O₂

  • Molecular Weight: 156.18 g/mol

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for nitrogen-containing compounds. The primary observed ion would be the protonated molecule [M+H]⁺.

Predicted Fragmentation Pattern

m/z ValueProposed FragmentRationale
157.09[C₇H₁₂N₂O₂ + H]⁺The protonated molecular ion ([M+H]⁺). This is often the base peak or a very prominent peak in ESI.
114.07[M+H - C₃H₇]⁺Loss of the isobutyl side chain via cleavage of the C5-C(isobutyl) bond, a common alpha-cleavage fragmentation.
100.06[M+H - C₄H₉]⁺Loss of the isobutyl radical followed by rearrangement.
86.06[C₄H₈NO]⁺Cleavage of the hydantoin ring. A characteristic fragmentation of hydantoins involves the loss of parts of the ring structure.[9][18]
57.07[C₄H₉]⁺The isobutyl carbocation, a very stable fragment.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of 5-isobutylhydantoin (~10-100 µg/mL) in a suitable solvent mixture such as methanol or acetonitrile/water (50:50 v/v), often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.

  • Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI source, such as a Quadrupole, Ion Trap, or Time-of-Flight (TOF) analyzer.

  • Infusion and Ionization: The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-20 µL/min) via a syringe pump. A high voltage is applied to the emitter, generating a fine spray of charged droplets.

  • Data Acquisition:

    • Ion Mode: Positive ion mode is selected to detect [M+H]⁺.

    • Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 50-300.

    • Tandem MS (MS/MS): To confirm the structure, the [M+H]⁺ ion (m/z 157) can be isolated and subjected to Collision-Induced Dissociation (CID) to generate and detect the characteristic fragment ions.[16]

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the major fragment ions to corroborate the proposed structure.

Workflow for ESI-MS Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis A Prepare Dilute Solution (~10 µg/mL in MeOH) B Add 0.1% Formic Acid A->B C Infuse Sample (5-20 µL/min) B->C D Ionize (ESI+) C->D E Scan Mass Range (e.g., m/z 50-300) D->E F Optional: Isolate [M+H]⁺ and perform MS/MS E->F G Identify Molecular Ion Peak ([M+H]⁺) F->G H Analyze Fragmentation Pattern G->H I I H->I Final Spectrum & Interpretation

Caption: General workflow for structural analysis by ESI-MS and tandem MS (MS/MS).

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for the comprehensive characterization of 5-isobutylhydantoin. ¹H and ¹³C NMR definitively map the proton and carbon skeletons, IR spectroscopy confirms the presence of key hydantoin and alkyl functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. The protocols and predicted data outlined in this guide serve as an authoritative framework for researchers and scientists in the positive identification and quality assessment of this important chemical entity.

References

Methodological & Application

Synthesis of 5-Isobutylimidazolidine-2,4-dione: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Hydantoin Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a cornerstone of medicinal chemistry. This privileged scaffold is present in a variety of pharmaceuticals with diverse biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The substitution at the 5-position of the hydantoin ring plays a crucial role in modulating the pharmacological profile of these compounds. 5-Isobutylimidazolidine-2,4-dione, a 5-alkyl substituted hydantoin, serves as a valuable building block in the synthesis of more complex molecules and as a target for biological screening in drug discovery programs. This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the classical Bucherer-Bergs reaction, a robust and reliable method for the preparation of 5-substituted hydantoins.

Reaction Principle: The Bucherer-Bergs Multicomponent Reaction

The synthesis of this compound is achieved through the Bucherer-Bergs reaction, a one-pot, multicomponent reaction that efficiently constructs the hydantoin ring.[1][2][3] This reaction involves the treatment of an aldehyde or ketone, in this case, isovaleraldehyde, with an alkali metal cyanide (such as potassium cyanide) and ammonium carbonate. The elegance of this reaction lies in its convergence, where multiple simple starting materials combine to form a more complex heterocyclic product in a single synthetic operation.

The generally accepted mechanism for the Bucherer-Bergs reaction is initiated by the formation of an aminonitrile intermediate from the starting aldehyde. This is followed by a series of cyclization and rearrangement steps to yield the final hydantoin product.[1][2]

Experimental Workflow Diagram

Bucherer_Bergs_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification cluster_analysis Analysis Reagents Combine Isovaleraldehyde, KCN, and (NH4)2CO3 in Aqueous Ethanol Heating Heat the reaction mixture under reflux Reagents->Heating Stirring Cooling Cool the reaction mixture to room temperature Heating->Cooling After reaction completion Acidification Acidify with HCl (aq) to precipitate the product Cooling->Acidification Filtration Filter the crude product Acidification->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization Drying Dry the purified product Recrystallization->Drying Characterization Characterize by MP, NMR, IR Drying->Characterization

Caption: A streamlined workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the Bucherer-Bergs synthesis of 5-alkyl substituted hydantoins.[4]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
Isovaleraldehyde86.138.61 g (10.0 mL)1.0
Potassium Cyanide (KCN)65.1213.02 g2.0
Ammonium Carbonate ((NH₄)₂CO₃)96.0919.22 g2.0
Ethanol (95%)-100 mL-
Deionized Water-100 mL-
Concentrated Hydrochloric Acid (HCl)-As needed-

Safety Precautions:

  • Isovaleraldehyde: Flammable liquid and vapor. Causes skin and eye irritation. Handle in a well-ventilated fume hood.

  • Potassium Cyanide: Highly toxic if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic gas (hydrogen cyanide). Wear appropriate personal protective equipment (gloves, lab coat, safety goggles) and work in a well-ventilated fume hood. Have a cyanide antidote kit readily available and be trained in its use.

  • Ammonium Carbonate: May cause respiratory irritation.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine potassium cyanide (13.02 g, 0.2 mol) and ammonium carbonate (19.22 g, 0.2 mol) in a mixture of 100 mL of 95% ethanol and 100 mL of deionized water. Stir the mixture until the salts are mostly dissolved.

  • Addition of Aldehyde: To the stirred solution, add isovaleraldehyde (8.61 g, 0.1 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully, in a well-ventilated fume hood, slowly add concentrated hydrochloric acid to the reaction mixture until the pH is acidic (pH ~2-3), which will cause the product to precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold deionized water. Recrystallize the crude solid from a mixture of ethanol and water to obtain pure this compound as a white crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Determine the melting point and characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Expected Yield and Characterization
  • Yield: The typical yield for this reaction is in the range of 70-85%.[4][5]

  • Appearance: White crystalline solid.

  • Melting Point: The melting point of this compound is expected to be in a specific range, which should be determined experimentally and compared with literature values if available.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~10.6 (s, 1H, NH), ~7.9 (s, 1H, NH), ~4.0 (t, 1H, CH), ~1.7-1.5 (m, 2H, CH₂), ~1.4 (m, 1H, CH), ~0.8 (d, 6H, 2xCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~174 (C=O), ~157 (C=O), ~58 (C-5), ~43 (isobutyl CH₂), ~24 (isobutyl CH), ~23 (isobutyl CH₃), ~22 (isobutyl CH₃).

  • IR (KBr, cm⁻¹): ν ~3200-3300 (N-H stretching), ~1770 and ~1710 (C=O stretching).

Causality Behind Experimental Choices

  • Molar Equivalents: An excess of potassium cyanide and ammonium carbonate is used to ensure the complete conversion of the limiting reagent, isovaleraldehyde.[1] This drives the equilibrium of the initial reversible steps towards the formation of the aminonitrile intermediate.

  • Solvent System: A mixture of ethanol and water is an effective solvent system as it dissolves both the organic aldehyde and the inorganic salts to a sufficient extent, creating a homogenous reaction medium.[6]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and rearrangement steps, leading to a reasonable reaction rate.[1]

  • Acidification: The hydantoin product is soluble in the alkaline reaction mixture. Acidification protonates the hydantoin, reducing its solubility and causing it to precipitate, which is a convenient method for isolation.[1]

  • Recrystallization: This is a standard purification technique for solid organic compounds. The choice of an ethanol/water mixture for recrystallization is based on the differential solubility of the product and impurities at high and low temperatures.

Mechanism of the Bucherer-Bergs Reaction

Bucherer_Bergs_Mechanism Isovaleraldehyde Isovaleraldehyde Imine Iminium ion Isovaleraldehyde->Imine Condensation NH3 + NH3 HCN + HCN Aminonitrile α-Aminonitrile Imine->Aminonitrile Nucleophilic attack by CN- CarbamicAcid Carbamic acid intermediate Aminonitrile->CarbamicAcid + CO2 (from (NH4)2CO3) Cyclized Cyclized intermediate CarbamicAcid->Cyclized Intramolecular cyclization Hydantoin This compound Cyclized->Hydantoin Tautomerization & Rearrangement

Caption: Simplified mechanism of the Bucherer-Bergs reaction for this compound.

Conclusion

The Bucherer-Bergs reaction provides an efficient and straightforward method for the synthesis of this compound. The protocol detailed in this application note is robust and can be readily implemented in a standard organic chemistry laboratory. The resulting product is a valuable scaffold for further chemical elaboration and biological evaluation. Careful attention to safety precautions, particularly when handling potassium cyanide, is paramount for the successful and safe execution of this synthesis.

References

Application Note: A Comprehensive Guide to the Analytical Characterization of 5-Isobutylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive suite of analytical methodologies for the characterization of 5-Isobutylimidazolidine-2,4-dione (also known as 5-isobutylhydantoin), a heterocyclic compound belonging to the hydantoin class. Hydantoin derivatives are significant structural motifs in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[1][2][3] Robust and reliable analytical characterization is therefore critical during research, development, and quality control to ensure the compound's identity, purity, and structural integrity. This guide details protocols for spectroscopic, chromatographic, and thermal analysis, designed for researchers, scientists, and drug development professionals.

Introduction and Analytical Strategy

This compound is a five-membered ring structure synthesized from the amino acid L-leucine.[4] Its characterization requires an orthogonal approach, employing multiple analytical techniques that provide complementary information. No single method is sufficient to confirm structure, identity, and purity. This guide outlines a logical workflow, beginning with fundamental physicochemical and spectroscopic confirmation, followed by chromatographic assessment of purity, and concluding with confirmatory thermal and elemental analysis.

The overall analytical workflow is designed to provide a complete profile of the molecule, ensuring that the material meets the required specifications for subsequent research or development activities.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity Assessment cluster_2 Confirmatory Analysis Start Sample of 5-Isobutylimidazolidine- 2,4-dione NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation FTIR FT-IR Spectroscopy Start->FTIR Functional Group ID MS Mass Spectrometry (HRMS) Start->MS Molecular Weight HPLC HPLC-UV Analysis MS->HPLC Proceed if structure is consistent LCMS LC-MS Analysis HPLC->LCMS Impurity ID MP Melting Point LCMS->MP Proceed if purity >95% EA Elemental Analysis MP->EA Final Fully Characterized Compound EA->Final

Caption: Overall analytical workflow for the characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound provides a reference for the expected analytical outcomes.

PropertyValueSource
CAS Number 67337-73-9[5]
Molecular Formula C₇H₁₂N₂O₂[5]
Molecular Weight 156.18 g/mol [5]
Melting Point 209-211 °C[5]
Appearance White to off-white powder[6]
LogP 0.21[5]
Storage Condition 2-8 °C[5]

Spectroscopic Characterization Protocols

Spectroscopic methods provide the foundational evidence for the compound's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for the unambiguous elucidation of molecular structure. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information on the carbon backbone. For hydantoin derivatives, NMR is essential to confirm the integrity of the heterocyclic ring and the structure of the substituent at the C-5 position.[2][4][7]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Scientist's Note: DMSO-d₆ is an excellent solvent for many hydantoins and allows for the clear observation of exchangeable N-H protons.[4]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Reference the spectrum to the residual DMSO peak at ~2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the DMSO-d₆ solvent peak at ~39.52 ppm.

  • Data Analysis:

    • ¹H NMR: Expect to see signals corresponding to the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a multiplet for the methylene protons) and the C5-H proton of the hydantoin ring. Two broader signals for the N1-H and N3-H protons are also expected.

    • ¹³C NMR: Expect signals for the two carbonyl carbons (C2 and C4), the C5 carbon, and the four carbons of the isobutyl group.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For this compound, FT-IR is used to confirm the characteristic N-H and C=O stretching vibrations of the hydantoin ring.[2][9]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Lower the ATR press and apply consistent pressure to the sample. Collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added.

  • Data Analysis:

    • Identify the key absorption bands. For hydantoin derivatives, characteristic bands are expected at:[2]

      • ~3400-3200 cm⁻¹: N-H stretching vibrations.

      • ~1770 and ~1710 cm⁻¹: Two distinct C=O stretching vibrations, characteristic of the dione structure.

High-Resolution Mass Spectrometry (HRMS)

Rationale: Mass spectrometry provides a highly accurate measurement of the molecular weight, confirming the elemental composition. Electrospray ionization (ESI) is a soft ionization technique suitable for this class of molecules.

Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.

  • Acquisition: Infuse the sample solution directly into the ESI source in positive ion mode.

  • Data Analysis:

    • Calculate the theoretical exact mass of the protonated molecule, [C₇H₁₂N₂O₂ + H]⁺.

    • Compare the measured m/z value with the theoretical value. A mass accuracy of <5 ppm provides high confidence in the elemental formula.

    • Theoretical [M+H]⁺: 157.0972

    • Expected Observation: A prominent ion at m/z ≈ 157.0972.

Chromatographic Purity and Quantification

Chromatographic methods are essential for separating the main compound from any impurities, starting materials, or by-products, thereby establishing its purity.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: Reverse-phase HPLC with UV detection is the workhorse method for determining the purity of small organic molecules. It separates compounds based on their polarity. A single, sharp peak in the chromatogram is indicative of a pure compound.

HPLC_Workflow Prep Prepare Mobile Phase & Sample Solution (e.g., 1 mg/mL in Diluent) Equilibrate Equilibrate HPLC System with Initial Conditions Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Run Run Gradient Program & Collect UV Data Inject->Run Integrate Integrate Peaks in Chromatogram Run->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Experimental workflow for HPLC-UV purity analysis.

Protocol: Purity Determination by RP-HPLC

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

  • HPLC Conditions:

    • The following conditions are a robust starting point and should be optimized as needed.

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 min, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detection 210 nm
  • System Suitability: Before sample analysis, inject the diluent as a blank to ensure no system peaks are present.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • The identity of the main peak should be confirmed using LC-MS.

Confirmatory Analyses

These final tests provide additional, independent confirmation of the compound's identity and purity.

Melting Point Determination

Rationale: The melting point is a classic and simple indicator of purity. A pure crystalline compound will have a sharp and narrow melting range, which should align with reported values. Impurities typically depress and broaden the melting range.

Protocol:

  • Load a small amount of the dry powder into a capillary tube.

  • Place the tube in a calibrated melting point apparatus.

  • Heat the sample at a ramp rate of 1-2 °C/min near the expected melting point (209-211 °C).[5]

  • Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample.

Elemental Analysis

Rationale: Elemental analysis provides a quantitative measure of the Carbon, Hydrogen, and Nitrogen content of the compound. The experimental values should match the theoretical percentages calculated from the molecular formula, providing definitive proof of composition.

Protocol:

  • Submit a pure, dry sample (~2-3 mg) to a certified analytical laboratory for CHN (Carbon, Hydrogen, Nitrogen) analysis.

  • Data Analysis: Compare the experimentally determined weight percentages with the theoretical values. The experimental values should be within ±0.4% of the theoretical values.

ElementTheoretical %
Carbon (C) 53.83%
Hydrogen (H) 7.74%
Nitrogen (N) 17.94%

Conclusion

The comprehensive characterization of this compound is achieved through the strategic application of multiple analytical techniques. The protocols detailed in this guide provide a robust framework for confirming its structural identity via NMR, FT-IR, and HRMS, while assessing its purity through HPLC and melting point analysis. Final confirmation of the elemental composition is achieved via CHN analysis. This multi-faceted approach ensures a high degree of confidence in the quality of the material, which is paramount for its application in scientific research and drug development.

References

Application Note: Comprehensive NMR Spectroscopy Analysis of 5-isobutylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 5-isobutylhydantoin, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum, this guide synthesizes data from analogous structures and predictive models to offer a robust protocol for structural verification and purity assessment. We present step-by-step protocols for sample preparation, data acquisition for ¹H and ¹³C NMR, and a thorough analysis of the expected spectra, including chemical shift assignments and coupling constant patterns. Furthermore, advanced 2D NMR techniques such as HSQC and HMBC are discussed to provide unambiguous structural elucidation. This document is intended to be a practical resource for researchers engaged in the synthesis and characterization of hydantoin derivatives.

Introduction

The hydantoin moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous anticonvulsant, antiarrhythmic, and antimicrobial agents. 5-isobutylhydantoin, a derivative of this important class of compounds, holds promise for the development of novel therapeutics. Accurate and comprehensive structural characterization is a critical step in the drug discovery pipeline, ensuring the identity and purity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it indispensable for synthetic and medicinal chemists. This application note outlines the complete workflow for the NMR analysis of 5-isobutylhydantoin, from sample preparation to advanced spectral interpretation.

Molecular Structure and Numbering

A clear understanding of the molecular structure and a consistent numbering scheme are essential for accurate spectral assignment.

Figure 1: Molecular Structure and Atom Numbering of 5-isobutylhydantoin

2D_NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments) HSQC HSQC (¹J C-H Correlation) H1_NMR->HSQC Assigns protons to directly attached carbons COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Identifies ¹H-¹H coupling C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Assigns protons to directly attached carbons HMBC HMBC (²⁻³J C-H Correlation) HSQC->HMBC Provides long-range connectivity Structure Final Structure Confirmation HMBC->Structure Confirms molecular skeleton COSY->Structure Confirms molecular skeleton

Application Note: Mass Spectrometric Analysis and Characterization of 5-Isobutylimidazolidine-2,4-dione using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the analysis of 5-Isobutylimidazolidine-2,4-dione, a substituted hydantoin, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Hydantoin derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making their sensitive and specific detection crucial in drug discovery, development, and metabolic studies.[1] This document provides detailed, field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric detection. We delve into the rationale behind method development choices and propose a detailed fragmentation pathway for this compound based on high-resolution mass spectrometry principles. The methodologies described herein are designed to be robust and adaptable for both qualitative characterization and quantitative analysis in various research settings.

Introduction

The imidazolidine-2,4-dione, commonly known as hydantoin, forms the structural core of numerous compounds with significant biological properties, including antiepileptic drugs like phenytoin and selective androgen receptor modulators (SARMs).[2][3] The substituent at the C5 position of the hydantoin ring is a key determinant of the molecule's pharmacological activity. This compound is a derivative of leucine and represents a class of compounds of interest in medicinal chemistry and metabolic research.

The analysis of such compounds requires highly selective and sensitive analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool for this purpose, offering unparalleled specificity through the selection of precursor and product ions, and sensitivity reaching picogram or femtogram levels. This allows for accurate identification and quantification even in complex biological matrices.

This guide provides a foundational LC-MS/MS methodology for this compound. We will cover the entire workflow from sample preparation to data interpretation, with a special focus on understanding the molecule's behavior within the mass spectrometer. The fragmentation patterns of hydantoins can be complex; while some studies report weak or absent molecular ions under Electron Ionization (EI), soft ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) reliably produce quasi-molecular ions ([M+H]⁺ or [M-H]⁻), which are essential for tandem MS analysis.[4][5][6]

Experimental Design and Protocols

Reagents and Materials
  • Analyte: this compound (CAS: 67337-73-9) reference standard.

  • Solvents: LC-MS grade acetonitrile, methanol, and water (Optima™ LC/MS grade or equivalent).

  • Mobile Phase Additive: Formic acid (99+%).

  • Sample Preparation: Human plasma (or other relevant biological matrix), 0.22 µm syringe filters.

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from its matrix while removing interferences (e.g., proteins, salts) that could suppress ionization or contaminate the LC-MS system.

Protocol 1: Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with a 50:50 methanol:water mixture.

  • Calibration Standards: Perform serial dilutions from the working stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. The diluent should match the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Extraction from Human Plasma (Protein Precipitation) This protocol is a standard, effective method for removing the majority of proteins from a plasma sample.

  • Aliquot: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike (Optional): For calibration or quality control, add the appropriate volume of standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing an internal standard (if used). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete denaturation of proteins.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.

  • Transfer: Carefully collect the supernatant (~350 µL) and transfer it to a clean autosampler vial for analysis. Evaporation and reconstitution in mobile phase may be performed to increase sensitivity if needed.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is chosen for its versatility and effectiveness in retaining and separating moderately polar compounds like hydantoins from endogenous interferences. The use of formic acid as a mobile phase modifier is critical for promoting protonation of the analyte, which enhances signal intensity in positive ion ESI mode.[7]

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
LC Gradient Time (min)
0.0
3.0
4.0
4.1
5.0
Mass Spectrometry (MS) Conditions

ESI is the preferred ionization method for this application due to its soft nature, which keeps the precursor molecule intact for MS/MS analysis. The parameters below are typical starting points for a triple quadrupole or Q-TOF instrument and should be optimized for the specific instrument in use.

ParameterRecommended Setting
MS System Sciex 7500, Agilent 6495C, or equivalent
Ionization Source Electrospray Ionization (ESI)
Polarity Positive (and Negative for characterization)
Capillary Voltage +4500 V / -3500 V
**Nebulizer Gas (N₂) **45 psi
Drying Gas (N₂) Flow 12 L/min
Drying Gas Temp. 325°C
Scan Type Multiple Reaction Monitoring (MRM) or Product Ion Scan
Collision Gas Nitrogen or Argon

Workflow and Fragmentation Analysis

Overall Analytical Workflow

The analytical process follows a logical sequence from sample handling to final data interpretation. Each step is critical for ensuring data quality and reliability.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Chemical Sample Extract Protein Precipitation & Centrifugation Sample->Extract LC LC Separation (C18 Column) Extract->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Precursor Ion Selection (Q1) ESI->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Product Ion Analysis (Q3) CID->MS2 Detect Detection MS2->Detect Process Chromatogram Integration Detect->Process Quant Quantification & Reporting Process->Quant

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Fragmentation Pathway Analysis

Understanding the fragmentation of this compound is key to developing a selective MRM method and confirming its identity. The exact mass of the molecule (C₇H₁₂N₂O₂) is 156.0899 Da.

  • Precursor Ion: In positive ESI mode, the analyte is readily protonated to form the quasi-molecular ion [M+H]⁺ at m/z 157.0977 .

  • Collision-Induced Dissociation (CID): When the precursor ion is subjected to CID, it fragments in a predictable manner. The primary fragmentation route involves the cleavage of the isobutyl side chain and characteristic losses from the hydantoin ring. Studies on related hydantoins show that cleavage of the core ring structure and losses of CO and CO₂ (in negative mode) are common dissociation pathways.[3]

Proposed Positive-Ion Fragmentation Pathway:

  • Loss of Isobutene: The most common fragmentation for alkyl side chains is the neutral loss of an alkene via a rearrangement mechanism. Here, the loss of isobutene (C₄H₈, 56.0626 Da) is expected, resulting in a prominent product ion at m/z 101.0351 . This fragment represents the protonated hydantoin ring.

  • Loss of Carbon Monoxide (CO): Following the initial side-chain loss, the hydantoin ring itself can fragment. A common loss from cyclic carbonyl structures is carbon monoxide (CO, 27.9949 Da). This would lead to a product ion at m/z 73.0402 .

  • Formation of Isobutyl Cation: Direct cleavage of the C-C bond can produce the isobutyl cation (C₄H₉⁺, 57.0704 Da), although this is often a lower abundance pathway in ESI.

Caption: Proposed major fragmentation pathway for protonated this compound.

Quantitative Analysis (MRM)

For quantitative studies, Multiple Reaction Monitoring (MRM) is the gold standard. Based on the fragmentation analysis, the following transitions are proposed for building a robust quantitative method.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
This compound157.1101.0Quantifier
This compound157.173.0Qualifier

Note: Unit resolution m/z values are used for typical triple quadrupole operation.

Conclusion

This application note provides a robust and scientifically grounded framework for the analysis of this compound by LC-MS/MS. The detailed protocols for sample preparation, chromatography, and mass spectrometry are designed for immediate implementation in a research or drug development laboratory. The elucidation of the fragmentation pathway not only aids in the structural confirmation of the analyte but also provides the necessary information for developing highly selective and sensitive quantitative MRM assays. This methodology serves as a validated starting point that can be further optimized and adapted for specific matrices and analytical instrumentation.

References

Synthesis of L-Leucine from 5-Isobutylhydantoin: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of L-Leucine and the Hydantoin Advantage

L-Leucine, an essential branched-chain amino acid (BCAA), is a cornerstone of protein synthesis and a critical modulator of various metabolic processes. Its applications span from nutritional supplements and animal feed to being a vital chiral building block in the synthesis of pharmaceuticals. The efficient and stereoselective production of L-Leucine is, therefore, of paramount importance. Traditional methods for amino acid production can be fraught with challenges, including low yields and the generation of racemic mixtures that necessitate costly and complex resolution steps.

This guide details the synthesis of L-Leucine utilizing 5-isobutylhydantoin as a precursor, a strategy that offers significant advantages in terms of efficiency and stereoselectivity, particularly through enzymatic pathways. The "hydantoinase process" stands out as an elegant and environmentally benign approach, leveraging a cascade of enzymatic reactions to convert a racemic hydantoin substrate into a pure L-amino acid.[1][2][3] This document provides a comprehensive overview of both the enzymatic and chemical synthesis routes, complete with detailed protocols, validation techniques, and an exploration of the underlying scientific principles.

Part 1: The Enzymatic Route - The Hydantoinase Process

The enzymatic synthesis of L-Leucine from D,L-5-isobutylhydantoin is a prime example of a dynamic kinetic resolution. This process typically employs a multi-enzyme system, often housed within a whole-cell biocatalyst such as recombinant Escherichia coli, to achieve a theoretical yield of 100% of the desired L-enantiomer from a racemic starting material.[2][4]

Core Principle: A Four-Enzyme Cascade

The "double-racemase hydantoinase process" is a sophisticated enzymatic cascade that ensures the complete conversion of the racemic 5-isobutylhydantoin to L-Leucine.[1] The process involves the coordinated action of four key enzymes:

  • Hydantoin Racemase: This enzyme continuously converts the unreacted L-5-isobutylhydantoin into D-5-isobutylhydantoin, ensuring a constant supply of the substrate for the D-hydantoinase.[1]

  • D-Hydantoinase: This enzyme stereoselectively hydrolyzes the D-enantiomer of 5-isobutylhydantoin to N-carbamoyl-D-leucine.

  • N-Carbamoyl-Amino Acid Racemase: This enzyme converts N-carbamoyl-D-leucine into its L-enantiomer, N-carbamoyl-L-leucine.[1]

  • L-N-Carbamoylase: This enzyme stereospecifically hydrolyzes N-carbamoyl-L-leucine to yield the final product, L-Leucine.

This orchestrated sequence of reactions, depicted below, efficiently pulls the equilibrium towards the formation of the desired L-amino acid.

Visualizing the Enzymatic Pathway

Hydantoinase_Process_for_L_Leucine cluster_racemization Racemization D,L-5-Isobutylhydantoin D,L-5-Isobutylhydantoin N-Carbamoyl-D-Leucine N-Carbamoyl-D-Leucine D,L-5-Isobutylhydantoin->N-Carbamoyl-D-Leucine D-Hydantoinase N-Carbamoyl-L-Leucine N-Carbamoyl-L-Leucine N-Carbamoyl-D-Leucine->N-Carbamoyl-L-Leucine N-Carbamoyl-Amino Acid Racemase L-Leucine L-Leucine N-Carbamoyl-L-Leucine->L-Leucine L-N-Carbamoylase L-5-Isobutylhydantoin L-5-Isobutylhydantoin D-5-Isobutylhydantoin D-5-Isobutylhydantoin L-5-Isobutylhydantoin->D-5-Isobutylhydantoin Hydantoin Racemase

Caption: Enzymatic cascade for the synthesis of L-Leucine from D,L-5-isobutylhydantoin.

Experimental Protocol: Whole-Cell Biocatalysis

This protocol describes the use of a recombinant E. coli whole-cell biocatalyst co-expressing the necessary enzymes.

1. Preparation of the Biocatalyst:

  • Cultivate recombinant E. coli cells harboring the plasmids for D-hydantoinase, hydantoin racemase, N-carbamoyl-amino acid racemase, and L-N-carbamoylase in a suitable nutrient-rich medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking.[1]

  • Induce protein expression at mid-log phase (OD600 ≈ 0.6-0.8) with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours to enhance soluble protein expression.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C), wash with a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0), and resuspend the cell pellet in the same buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight). These cells can be used directly or after lyophilization.

2. Enzymatic Reaction:

  • In a temperature-controlled reactor, prepare the reaction mixture containing:

    • D,L-5-isobutylhydantoin (e.g., 50-100 g/L)

    • 100 mM Borate buffer (pH 8.0)[1]

    • 1 mM CoCl₂ (as a cofactor for some carbamoylases)[1]

  • Add the prepared whole-cell biocatalyst to the reaction mixture.

  • Maintain the reaction at the optimal temperature (e.g., 60°C) with constant stirring.[1]

  • Monitor the reaction progress by periodically taking samples and analyzing for the depletion of the substrate and the formation of L-Leucine using HPLC.

3. Product Purification:

  • After the reaction reaches completion (typically >98% conversion), terminate the reaction by centrifuging to remove the biocatalyst.

  • The supernatant containing L-Leucine can be further purified by:

    • Acidification and Crystallization: Adjust the pH of the supernatant to the isoelectric point of L-Leucine (pH 6.0) with an acid (e.g., HCl). Cool the solution to induce crystallization of L-Leucine.

    • Ion-Exchange Chromatography: For higher purity, the supernatant can be passed through a cation exchange resin. Elute the bound L-Leucine with a suitable buffer (e.g., dilute ammonia solution).[5]

  • Collect the purified L-Leucine, wash with cold water, and dry under vacuum.

Data Presentation: Expected Performance
ParameterTypical ValueReference
Substrate Concentration50 - 150 g/L[4]
Temperature50 - 65 °C[1]
pH7.5 - 9.0[1][6]
Reaction Time12 - 24 hours[4]
Conversion Yield> 98%[4]
Enantiomeric Excess> 99%

Part 2: The Chemical Route - Synthesis and Chiral Resolution

While the enzymatic route is often preferred for its stereoselectivity, a chemical synthesis approach followed by chiral resolution is also a viable method for producing L-Leucine.

Core Principle: Synthesis of Racemic Leucine and Subsequent Separation

This pathway involves two main stages:

  • Synthesis of DL-Leucine: A common method involves the reaction of 2-isobutylacetoacetamide with sodium hypochlorite, followed by acid hydrolysis.

  • Chiral Resolution: The resulting racemic mixture of DL-Leucine is then separated into its constituent enantiomers. Diastereomeric salt formation with a chiral resolving agent is a widely used technique.[7][8]

Visualizing the Chemical Synthesis and Resolution Workflow

Chemical_Synthesis_Leucine cluster_synthesis Chemical Synthesis cluster_resolution Chiral Resolution 2-Isobutylacetoacetamide 2-Isobutylacetoacetamide Intermediate Intermediate 2-Isobutylacetoacetamide->Intermediate + NaOCl DL-Leucine DL-Leucine Intermediate->DL-Leucine + Acid (Hydrolysis) Diastereomeric Salts\n(L-Leucine-Resolving Agent & D-Leucine-Resolving Agent) Diastereomeric Salts (L-Leucine-Resolving Agent & D-Leucine-Resolving Agent) DL-Leucine->Diastereomeric Salts\n(L-Leucine-Resolving Agent & D-Leucine-Resolving Agent) + Chiral Resolving Agent (e.g., L-DBTA) Separated Diastereomers Separated Diastereomers Diastereomeric Salts\n(L-Leucine-Resolving Agent & D-Leucine-Resolving Agent)->Separated Diastereomers Fractional Crystallization L-Leucine L-Leucine Separated Diastereomers->L-Leucine Liberation of Amino Acid

Caption: Workflow for the chemical synthesis and chiral resolution of L-Leucine.

Experimental Protocol: Chemical Synthesis and Resolution

1. Synthesis of DL-Leucine:

  • React 2-isobutylacetoacetamide with a sodium hypochlorite solution.

  • After the reaction, distill the mixture to remove byproducts.

  • Treat the residual liquid with an acid (e.g., p-toluenesulfonic acid) and heat to induce hydrolysis and form the leucine salt.

  • Filter the reaction mixture and cool to crystallize the leucine salt.

  • Dissolve the salt in water and adjust the pH to 6.0-6.5 with a base (e.g., sodium hydroxide) to precipitate DL-Leucine.

  • Filter, wash, and dry the DL-Leucine product.

2. Chiral Resolution of DL-Leucine using (-)-Dibenzoyl-L-Tartaric Acid (L-DBTA): [7]

  • Dissolve DL-Leucine and an equimolar amount of L-DBTA in a suitable solvent mixture (e.g., methanol/water).

  • Allow the solution to cool slowly to induce the fractional crystallization of the less soluble diastereomeric salt (L-Leucine-L-DBTA).

  • Separate the crystals by filtration. The enantiomeric excess of the L-Leucine in the salt can be enhanced through recrystallization.[7]

  • To liberate L-Leucine, dissolve the diastereomeric salt in water and adjust the pH to the isoelectric point of leucine (pH 6.0) to precipitate the L-Leucine.

  • Filter, wash with cold water, and dry the purified L-Leucine.

Data Presentation: Key Parameters for Chemical Synthesis and Resolution
ParameterDescriptionTypical Value/ConditionReference
Synthesis
Hydrolysis AgentAcid catalystp-toluenesulfonic acid
Precipitation pHFor DL-Leucine6.0 - 6.5
Resolution
Resolving AgentChiral acid(-)-Dibenzoyl-L-Tartaric Acid (L-DBTA)[7]
Crystallization SolventFor diastereomeric saltsMethanol/Water[7]
Final Product PurityEnantiomeric Excess> 95% after recrystallization[7]

Part 3: Validation and Quality Control

Regardless of the synthetic route, rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final L-Leucine product. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.

Protocol: HPLC Analysis of L-Leucine

Objective: To determine the concentration and enantiomeric purity of the synthesized L-Leucine.

1. Sample Preparation:

  • Accurately weigh a sample of the synthesized L-Leucine and dissolve it in a known volume of a suitable solvent (e.g., 0.1 M HCl or mobile phase).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions for Quantification (Reversed-Phase):

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile)[9]
Flow Rate 1.0 mL/min
Detection UV at 210-225 nm[9]
Injection Volume 10-20 µL
Column Temperature 25 - 30 °C

3. HPLC Conditions for Chiral Separation:

ParameterCondition
Column Chiral stationary phase (e.g., amylose-based)[10]
Mobile Phase A mixture of buffer (e.g., ammonium acetate), methanol, and acetonitrile[10]
Flow Rate 0.8 mL/min[10]
Detection UV at 230 nm[10]
Injection Volume 10 µL
Column Temperature 25 °C

4. Data Analysis:

  • Quantify L-Leucine by comparing the peak area of the sample to a standard curve prepared with a certified L-Leucine reference standard.

  • Determine the enantiomeric excess (%ee) from the chiral chromatogram using the formula: %ee = [Area(L) - Area(D)] / [Area(L) + Area(D)] x 100.

Conclusion: A Versatile Precursor for a Vital Amino Acid

5-Isobutylhydantoin serves as a highly effective and versatile precursor for the synthesis of L-Leucine. The enzymatic "hydantoinase process" offers a superior method for producing enantiomerically pure L-Leucine with high yields and minimal environmental impact, making it ideal for industrial applications. The chemical synthesis route, coupled with efficient chiral resolution techniques, provides a viable alternative. The protocols and analytical methods detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to successfully synthesize and validate high-purity L-Leucine for their specific needs.

References

Application Notes & Protocols for Cell-Based Assays Involving 5-Isobutylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione core, also known as hydantoin, is a privileged heterocyclic scaffold in medicinal chemistry. Derivatives of this structure have been reported to exhibit a wide spectrum of pharmacological effects, including anticancer, anticonvulsant, and antimicrobial properties.[1][2] While the specific biological activities of 5-Isobutylimidazolidine-2,4-dione are not yet extensively documented in peer-reviewed literature, its structural similarity to other active derivatives warrants a systematic investigation into its potential bioactivity.

This guide provides a comprehensive, tiered approach for researchers to characterize the cellular effects of this compound. The protocols are designed to first establish a general cytotoxicity profile and then to explore more specific mechanisms of action, such as the induction of apoptosis. The experimental choices and workflows are grounded in established methodologies for characterizing novel chemical entities in drug discovery.

Hypothesized Mechanism of Action

Many heterocyclic compounds, including derivatives of the related thiazolidine-2,4-dione, exert their biological effects by modulating key cellular pathways involved in proliferation, cell cycle regulation, and programmed cell death.[3][4] For instance, some derivatives have been shown to induce apoptosis in cancer cell lines, a common mechanism for anticancer agents.[5][6] Therefore, a primary hypothesis is that this compound may exhibit antiproliferative activity by inducing cell cycle arrest or apoptosis. The following tiered assay approach is designed to systematically test this hypothesis.

Tiered Strategy for Cellular Characterization

A tiered or sequential assay strategy is a robust and resource-efficient method for screening novel compounds. This approach begins with broad, high-throughput assays to determine general activity and effective concentration ranges, followed by more complex, lower-throughput assays to elucidate the mechanism of action.

Tiered_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays T1_Start Compound Preparation (this compound) T1_Seeding Seed Cells in 96-well Plates T1_Start->T1_Seeding T1_Treatment Treat with Compound (Dose-Response, 48-72h) T1_Seeding->T1_Treatment T1_Assay Cell Viability Assay (e.g., MTT, MTS, or ATP-based) T1_Treatment->T1_Assay T1_Analysis Data Analysis: Calculate % Viability Determine IC50 Value T1_Assay->T1_Analysis T2_Input Select Concentrations (Based on IC50) T1_Analysis->T2_Input Proceed if IC50 is determined T2_Apoptosis Apoptosis Assay (Annexin V / PI Staining) T2_Input->T2_Apoptosis T2_Cycle Cell Cycle Analysis (Propidium Iodide Staining) T2_Input->T2_Cycle T2_Flow Flow Cytometry Analysis T2_Apoptosis->T2_Flow T2_Cycle->T2_Flow

Caption: Tiered workflow for characterizing this compound.

Tier 1 Protocol: Cell Viability and Cytotoxicity Screening

Objective: To determine the concentration range at which this compound affects cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a classic colorimetric method that measures the metabolic activity of cells, which serves as a proxy for viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[9]

Protocol 1: MTT Assay for Cell Viability

Materials:

Reagent/Equipment Details
This compound Stock solution prepared in sterile DMSO (e.g., 100 mM)
Mammalian Cell Line e.g., HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)
Complete Culture Medium e.g., DMEM or RPMI-1640 with 10% FBS and 1% Pen/Strep
MTT Solution 5 mg/mL in sterile PBS, filter-sterilized, protected from light[8]
Solubilization Solution DMSO or 10% SDS in 0.01 M HCl
96-well flat-bottom plates Clear, sterile, tissue-culture treated
CO2 Incubator 37°C, 5% CO2
Multichannel Pipette

| Microplate Reader | Capable of measuring absorbance at 570 nm |

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Preparation: Prepare a 2X working stock of this compound by performing serial dilutions in complete culture medium from the main DMSO stock. A typical final concentration range for screening is 0.1 µM to 100 µM.

    • Causality: Preparing a 2X stock allows for the addition of an equal volume (100 µL) to the cells, minimizing disturbance and ensuring accurate final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of fresh medium. Add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" wells (treated with medium containing the same final concentration of DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[10] The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8] During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or using a plate shaker for 10 minutes.[8]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of blank wells (medium only) from all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

ParameterExpected OutcomeInterpretation
IC50 Value To be determinedThe concentration of the compound that reduces cell viability by 50%.
Dose-Response Curve Sigmoidal curveCharacterizes the potency and efficacy of the compound.

Tier 2 Protocol: Apoptosis Detection

Objective: If this compound demonstrates significant cytotoxicity in Tier 1, the next logical step is to determine if cell death occurs via apoptosis. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for this purpose.[11]

Scientific Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic or necrotic cells where membrane integrity is compromised.[12] By using both stains, we can distinguish between different cell populations via flow cytometry.

Caption: Principle of the Annexin V / PI apoptosis assay.

Protocol 2: Annexin V/PI Staining for Flow Cytometry

Materials:

Reagent/Equipment Details
Cell Line and Compound As used in Tier 1
6-well plates Sterile, tissue-culture treated
Annexin V-FITC Apoptosis Detection Kit Contains Annexin V-FITC, Propidium Iodide, and Binding Buffer
Phosphate-Buffered Saline (PBS) Cold, sterile
Trypsin-EDTA For detaching adherent cells

| Flow Cytometer | Equipped with appropriate lasers and filters for FITC and PI |

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours. Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.[10]

    • Self-Validation: Using a known apoptosis inducer like Staurosporine or Etoposide as a positive control is critical for validating the assay setup.

  • Cell Harvesting:

    • Collect the culture medium from each well, as it contains floating apoptotic cells.

    • Gently wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.

    • Combine the detached cells with the previously collected culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Cell Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant. This step is crucial to remove any residual medium components that could interfere with staining.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

Data Analysis:

  • The flow cytometer will generate quadrant plots.

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

  • Quantify the percentage of cells in each quadrant to determine the extent to which the compound induces apoptosis.

References

Application Notes & Protocols: A Framework for Evaluating the Anticonvulsant Activity of Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Hydantoin derivatives, exemplified by the cornerstone antiepileptic drug (AED) phenytoin, represent a critical class of compounds in the management of epilepsy.[1][2] Their primary mechanism involves the modulation of voltage-gated sodium channels, which is key to controlling the aberrant neuronal firing characteristic of seizures.[3][4] This document provides a comprehensive, multi-tiered protocol for the preclinical evaluation of novel hydantoin derivatives. It is designed for researchers, pharmacologists, and drug development professionals, offering a systematic approach from initial in vivo screening to detailed mechanistic in vitro studies. The protocols herein are grounded in established methodologies, including those utilized by the NIH Anticonvulsant Screening Program (ASP), to ensure robust and translatable results.[5][6][7]

Introduction: The Significance of Hydantoin Derivatives

Epilepsy is a common and serious neurological disorder characterized by recurrent, unprovoked seizures, affecting over 50 million people globally.[8] While numerous AEDs are available, a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutics.[8][9] Hydantoin and its derivatives have long been a focal point of anticonvulsant research since the discovery of phenytoin.[2] These compounds primarily act by stabilizing the inactivated state of voltage-gated sodium channels, thereby limiting the high-frequency repetitive firing of neurons that underlies seizure spread.[3][4][10] This mechanism makes them particularly effective against generalized tonic-clonic and partial seizures.[2]

Evaluating new hydantoin derivatives requires a strategic and validated screening approach to identify candidates with superior efficacy, a wider therapeutic window, and a favorable side-effect profile compared to existing treatments.

Preclinical Screening Strategy: A Tiered Approach

A logical, tiered workflow is essential for the efficient evaluation of novel hydantoin derivatives. This approach prioritizes broad in vivo screening to establish initial efficacy and neurotoxicity, followed by more resource-intensive in vitro studies to elucidate the precise mechanism of action for the most promising candidates.

Screening_Workflow cluster_0 Tier 1: In Vivo Efficacy & Toxicity Screening cluster_1 Tier 2: Mechanistic Elucidation A New Hydantoin Derivative B Maximal Electroshock (MES) Test A->B Efficacy vs. Tonic-Clonic Seizures C Pentylenetetrazol (PTZ) Test A->C Efficacy vs. Absence Seizures D Neurotoxicity (Rotarod Test) A->D Side Effect Profile E Promising Lead Candidate B->E Data Analysis & Candidate Selection C->E Data Analysis & Candidate Selection D->E Data Analysis & Candidate Selection F In Vitro Patch-Clamp Electrophysiology E->F Confirm Target Engagement G (Voltage-Gated Sodium Channels)

Caption: Tiered workflow for anticonvulsant screening of hydantoin derivatives.

Tier 1: In Vivo Efficacy and Neurotoxicity Protocols

The initial screening phase utilizes well-validated rodent models to assess a compound's broad-spectrum anticonvulsant activity and its potential for motor impairment. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are the cornerstones of this phase, as they represent different types of generalized seizures.[8][11]

Maximal Electroshock Seizure (MES) Test

Principle: The MES test is a benchmark model for identifying compounds effective against generalized tonic-clonic seizures.[12][13] It induces a maximal seizure via electrical stimulation, and the key endpoint is the abolition of the tonic hindlimb extension (THLE) phase.[13][14] This model is highly predictive for drugs like phenytoin that act by preventing seizure spread through voltage-gated sodium channels.[2][15]

Detailed Protocol:

  • Animals: Male ICR-CD-1 mice (20-25 g) or Sprague-Dawley rats (100-150 g) are commonly used.[12][14] Animals should be acclimated for at least 3-4 days prior to testing with ad libitum access to food and water.[14]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Drug Administration: Administer the test compound, vehicle control, and a positive control (e.g., Phenytoin) via the desired route (typically intraperitoneal or oral). Dosing should be based on the animal's body weight.[12]

  • Pre-treatment Time: Conduct the test at the time of peak effect (TPE) of the compound, which should be determined in preliminary studies (e.g., testing at 30, 60, 120 minutes post-administration).[12]

  • Seizure Induction:

    • Gently restrain the animal.

    • Apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas, followed by a drop of saline to ensure good electrical conductivity.[13]

    • Place the corneal electrodes.

    • Deliver the electrical stimulus. Standard parameters are 50 mA at 60 Hz for 0.2 seconds for mice and 150 mA at 60 Hz for 0.2 seconds for rats.[13]

  • Endpoint: Immediately after stimulation, observe the animal. Protection is defined as the complete absence of the tonic hindlimb extension phase of the seizure.[13][14]

  • Data Analysis: The number of protected animals in each dose group is recorded. This data is used to calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

Principle: The scPTZ test is used to identify compounds that can raise the seizure threshold.[16] PTZ is a GABA-A receptor antagonist that induces clonic seizures, modeling myoclonic or absence seizures.[17] Hydantoins like phenytoin are typically inactive in this test, so its inclusion helps to build a pharmacological profile of the new derivative.[2] Activity in the MES test but not the scPTZ test is characteristic of a phenytoin-like mechanism.

Detailed Protocol:

  • Animals: Male CF-1 mice (20-25 g) are typically used.

  • Drug Administration: Administer the test compound, vehicle, and a positive control (e.g., ethosuximide) at various doses.

  • Seizure Induction: At the TPE of the test compound, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[16]

  • Observation: Place the animal in an isolation cage and observe for 30 minutes.[16][18]

  • Endpoint: The primary endpoint is the presence of a clonic seizure, defined as approximately 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[16] An animal is considered protected if it does not exhibit this endpoint.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED₅₀.

Neurotoxicity Screening: Rotarod Test

Principle: It is crucial to assess whether a compound's anticonvulsant effects are merely a result of sedation or motor impairment. The rotarod test is the standard for evaluating motor coordination and balance in rodents.[19][20][21] An undesirable side effect of many centrally active drugs, including hydantoins, is ataxia (loss of coordination).[3]

Detailed Protocol:

  • Apparatus: A commercially available rotarod apparatus, consisting of a rotating rod divided into lanes.[19][20]

  • Training: Animals should be pre-trained on the apparatus for 2-3 days to ensure stable baseline performance.[19]

  • Procedure:

    • Administer the test compound or vehicle.

    • At the TPE, place the animal on the rod, which is rotating at a constant low speed (e.g., 4 rpm) or, more commonly, an accelerating speed (e.g., 4 to 40 rpm over 300 seconds).[20][22]

    • Record the latency (time) until the animal falls off the rod or passively rotates with it for a full revolution.[20]

  • Data Analysis: A statistically significant decrease in the time spent on the rod compared to vehicle-treated controls indicates motor impairment. The median toxic dose (TD₅₀), the dose causing motor impairment in 50% of animals, is calculated.

Data Interpretation and Therapeutic Index

The data from these initial screens allow for the calculation of a Protective Index (PI) or Therapeutic Index (TI) , which is a critical measure of a drug's safety margin.

TI = TD₅₀ (Rotarod) / ED₅₀ (MES or PTZ)

A higher TI value indicates a wider separation between the effective dose and the dose that causes side effects, signifying a more promising candidate.

Test ModelExpected Outcome for Phenytoin-like CompoundRationale
MES Test Active (Low ED₅₀)Primary mechanism (Na+ channel blockade) is effective against seizure spread.[2][15]
scPTZ Test Inactive (High ED₅₀)Na+ channel blockade does not significantly raise the threshold for GABA-A antagonist-induced seizures.[2]
Rotarod Test Active (Finite TD₅₀)Ataxia is a known dose-limiting side effect of hydantoins.[3]

Tier 2: In Vitro Mechanistic Elucidation

For lead candidates identified in Tier 1 (i.e., those with potent MES activity and a high TI), in vitro studies are essential to confirm their mechanism of action at the molecular level.

Patch-Clamp Electrophysiology

Principle: Patch-clamp is the gold standard technique for studying ion channel function.[23][24] In the whole-cell configuration, it allows for the direct measurement of ionic currents across the entire cell membrane while controlling the membrane voltage.[25][26] This technique can definitively demonstrate if a hydantoin derivative modulates voltage-gated sodium channels and can characterize the nature of that modulation (e.g., tonic vs. use-dependent block).[27]

Patch_Clamp cluster_Neuron Neuron cluster_Pipette Patch Pipette Na_Channel Voltage-Gated Na+ Channel Membrane Pipette_Tip Glass Micropipette Pipette_Tip->Na_Channel Records Current Amplifier Amplifier (Voltage Clamp) Amplifier->Pipette_Tip Controls Voltage Hydantoin Hydantoin Derivative Hydantoin->Na_Channel Blocks Channel

Caption: Principle of whole-cell patch-clamp for testing hydantoin derivatives.

General Protocol Outline:

  • Cell Preparation: Utilize cell lines that express the voltage-gated sodium channel subtype of interest (e.g., HEK-293 cells stably expressing Nav1.1, Nav1.2, etc.) or primary cultured neurons.

  • Recording:

    • A glass micropipette filled with an electrolyte solution is sealed onto the cell membrane, forming a high-resistance "gigaseal".[25]

    • The membrane patch under the pipette is ruptured by suction, allowing electrical access to the cell's interior (whole-cell configuration).[25]

    • The membrane potential is "clamped" at a holding potential (e.g., -90 mV).

    • Depolarizing voltage steps are applied to activate the sodium channels, and the resulting inward sodium current is recorded.[28]

  • Compound Application: The hydantoin derivative is applied to the bath solution at various concentrations.

  • Data Analysis: The effect of the compound on the peak sodium current is measured. Protocols can be designed to assess use-dependent block (applying a train of rapid depolarizations), which is a characteristic feature of many effective anticonvulsants, including phenytoin. This demonstrates that the drug preferentially binds to and stabilizes the inactivated state of the channel, which is more prevalent during the high-frequency firing seen in a seizure.

Conclusion

The systematic protocol detailed in these notes provides a robust framework for the preclinical evaluation of novel hydantoin derivatives. By integrating classic in vivo seizure models with modern in vitro electrophysiological techniques, researchers can efficiently identify potent anticonvulsant candidates, characterize their safety profile, and confirm their molecular mechanism of action. This tiered approach ensures that resources are focused on the most promising compounds, accelerating the path from chemical synthesis to potential clinical development.

References

Application Notes & Protocols: A Phased Approach to Antimicrobial Screening of 5-Isobutylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Hydantoin (imidazolidine-2,4-dione) and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3][4][5] Their potential for low bacterial resistance makes them particularly attractive candidates for further investigation.[6][7] The mechanism of action for hydantoin derivatives is thought to be multifaceted, potentially involving the disruption of the bacterial cell membrane, damage to bacterial DNA, and the inhibition of critical enzyme synthesis by binding to ribosomes.[6][8]

This document provides a comprehensive, phased guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a novel hydantoin derivative, 5-Isobutylimidazolidine-2,4-dione . We will proceed from initial qualitative assessments to robust quantitative evaluations, establishing a clear, logical workflow for determining the compound's antimicrobial potential. Each protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility.

Hypothesized Mechanism of Action for Hydantoin Derivatives

Hydantoin compounds may exert their antimicrobial effects through several pathways. Understanding these potential targets is crucial for interpreting screening results and guiding further mechanistic studies.[3][6][8]

cluster_bacterium Bacterial Cell cluster_compound DNA DNA/RNA Synthesis Ribosome Protein Synthesis (Ribosomes) Membrane Cell Membrane Integrity Wall Cell Wall Synthesis Hydantoin 5-Isobutylimidazolidine -2,4-dione Hydantoin->DNA Potential Inhibition/Disruption Hydantoin->Ribosome Potential Inhibition/Disruption Hydantoin->Membrane Potential Inhibition/Disruption Hydantoin->Wall Potential Inhibition/Disruption

Caption: Potential antimicrobial targets of hydantoin derivatives within a bacterial cell.

A Phased Screening Workflow

A systematic, multi-phase approach is recommended to efficiently characterize the antimicrobial properties of a novel compound. This workflow progresses from a broad initial screen to more specific quantitative assays, ensuring that resources are focused on compounds with demonstrated activity.

start Start: Compound Synthesized (this compound) phase1 Phase 1: Primary Screening Qualitative Assessment start->phase1 Test Compound phase2 Phase 2: Potency Assessment Quantitative Analysis phase1->phase2 Activity Observed (Zone of Inhibition) no_activity No significant activity. Stop or reconsider. phase1->no_activity No Activity phase3 Phase 3: Cidal vs. Static Activity Determination phase2->phase3 Potency Determined (MIC Value) end End: Characterized Antimicrobial Profile phase3->end Mechanism Defined (MBC/MIC Ratio)

Caption: Logical workflow for antimicrobial screening from initial test to final profile.

Phase 1: Primary Screening via Agar Disk Diffusion (Kirby-Bauer Method)

The Kirby-Bauer test is a fundamental, widely used qualitative method to determine the sensitivity of bacteria to a test compound.[9] Its primary advantage is its simplicity and ability to screen multiple compounds or bacterial strains simultaneously, making it an ideal first step.[10] The principle relies on the diffusion of the antimicrobial agent from a saturated disk into an agar medium uniformly inoculated with a test bacterium. If the compound inhibits bacterial growth, a clear "zone of inhibition" will appear around the disk after incubation.[11]

Protocol 1: Agar Disk Diffusion

Underlying Principle: This protocol is standardized to ensure reproducibility. The use of Mueller-Hinton (MH) agar is critical as it has low levels of inhibitors to common antimicrobials and supports the growth of most common pathogens.[12] The inoculum is standardized to a 0.5 McFarland turbidity standard to ensure a uniform bacterial lawn and consistent results.[13]

Materials:

  • This compound (Test Compound)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton (MH) agar plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Ampicillin)

  • Negative control (solvent used to dissolve the test compound, e.g., DMSO)

  • Sterile swabs, pipettes, and forceps

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Test Disks:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

    • Aseptically apply a precise volume (e.g., 20 µL) of the compound solution onto sterile blank paper disks and allow them to air dry completely in a biological safety cabinet. This creates a disk with a known amount of the compound (e.g., 20 µ g/disk ).

    • Prepare negative control disks using only the solvent.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside wall of the tube.[11]

    • Streak the swab evenly across the entire surface of the MH agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform bacterial lawn.[11][12]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Placement:

    • Using sterile forceps, place the prepared test compound disks, positive control disks, and negative control disks onto the inoculated agar surface.

    • Ensure disks are placed at least 24 mm apart to prevent overlapping zones.[12]

    • Gently press each disk to ensure complete contact with the agar.[11]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

    • A zone of inhibition around the test compound disk indicates antimicrobial activity. The solvent control disk should show no zone.

Data Presentation: Zone of Inhibition
CompoundConcentration (µ g/disk )S. aureus Zone (mm)E. coli Zone (mm)
This compound 201814
Ciprofloxacin (Positive Control)52530
DMSO (Negative Control)N/A00
Note: Data are for illustrative purposes.

Phase 2: Determining Minimum Inhibitory Concentration (MIC)

Once a compound shows activity in the primary screen, the next step is to quantify its potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[14] This is a critical metric for comparing the efficacy of different compounds. The broth microdilution method, performed in 96-well plates, is the standard for high-throughput MIC determination.[15][16]

Protocol 2: Broth Microdilution for MIC Determination

Underlying Principle: This method exposes the bacteria to a range of serially diluted concentrations of the test compound. By observing the lowest concentration where no turbidity (bacterial growth) is seen, we can precisely determine the MIC. Including a growth control (no compound) and a sterility control (no bacteria) is essential for validating the results of each plate.[14][17]

Materials:

  • This compound (Test Compound)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains prepared to a 0.5 McFarland standard

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette (optional, but recommended)

  • Plate reader (optional, for OD measurement)

Procedure:

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 in a 96-well plate.

    • Prepare a stock solution of the test compound in CAMHB at twice the highest desired final concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).

    • Add 200 µL of this compound stock solution to well 1.

  • Serial Dilution:

    • Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this 2-fold serial dilution across the plate from well 2 to well 10.

    • Discard 100 µL from well 10. Wells 1-10 now contain 100 µL of compound at decreasing concentrations.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in wells 1-11 is now 200 µL, and the compound concentrations have been diluted by half.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • Result Interpretation:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[18]

    • The growth control (well 11) should be turbid. The sterility control (well 12) should be clear.

Data Presentation: Minimum Inhibitory Concentration (MIC)
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound 1632
Ciprofloxacin0.50.015
Note: Data are for illustrative purposes.

Phase 3: Determining Minimum Bactericidal Concentration (MBC)

The MIC value tells us the concentration that inhibits growth, but not whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[19][20][21]

Protocol 3: MBC Determination

Underlying Principle: This protocol is a direct extension of the MIC test. Aliquots from the clear wells of the MIC plate are sub-cultured onto antibiotic-free agar. If the bacteria were only inhibited (static), they will regrow on the new plate. If they were killed (cidal), no growth will occur.[18][22]

Materials:

  • Completed MIC 96-well plate from Protocol 2

  • Mueller-Hinton (MH) agar plates

  • Sterile pipettes

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing:

    • From the MIC plate, select the well corresponding to the MIC and at least two wells with higher concentrations (all of which should be clear).

    • From each selected well, plate a 100 µL aliquot onto a separate, clearly labeled MH agar plate.

  • Incubation:

    • Incubate the MH agar plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[22]

    • The MBC/MIC ratio can be calculated. A ratio of ≤4 is generally considered indicative of bactericidal activity.[18]

Data Presentation: MBC and MBC/MIC Ratio
CompoundStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound S. aureus16322Bactericidal
This compound E. coli321284Bactericidal
Note: Data are for illustrative purposes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Isobutylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-HYD-5IB-001

Last Updated: January 3, 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Isobutylimidazolidine-2,4-dione, also known as isobutylhydantoin. This molecule is a key intermediate in the synthesis of non-natural α-amino acids and various pharmacologically active compounds. The most common and efficient method for its preparation is the Bucherer–Bergs reaction, a multicomponent reaction involving isovaleraldehyde, a cyanide source, and ammonium carbonate.[1][2] While robust, this reaction can present challenges related to yield, purity, and reproducibility.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your synthesis and overcome common experimental hurdles. Our approach is rooted in mechanistic principles to empower you to make informed decisions in the lab.

Core Synthesis Protocol: Bucherer-Bergs Reaction

This section details a standard, validated protocol for the synthesis of this compound. It serves as a baseline for the troubleshooting guide.

Reaction Scheme:

Bucherer-Bergs Reaction Scheme for this compound

Materials:

  • Isovaleraldehyde (3-methylbutanal)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

! DANGER ! This reaction uses potassium or sodium cyanide, which are highly toxic. It also generates hydrogen cyanide gas, which is a lethal poison. All steps must be performed in a certified chemical fume hood by trained personnel. Ensure appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is worn at all times. Have a cyanide antidote kit available and ensure all lab members are aware of its location and use.

Step-by-Step Protocol:

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve ammonium carbonate (e.g., 6 equivalents) and potassium cyanide (e.g., 3 equivalents) in a 1:1 mixture of ethanol and water.[3]

  • Reaction Initiation: Gently heat the mixture to 55-60°C with vigorous stirring to ensure complete dissolution.

  • Aldehyde Addition: Add isovaleraldehyde (1 equivalent) dropwise to the solution over 30-45 minutes. An initial exothermic reaction may be observed; maintain the temperature between 60-70°C.[1]

  • Reaction & Monitoring: After the addition is complete, maintain the reaction mixture at 60-70°C for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the isovaleraldehyde spot.

  • Work-up - Product Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully acidify the reaction mixture to pH 2-3 with concentrated HCl under vigorous stirring in the fume hood. This step protonates the hydantoin and causes it to precipitate.

  • Isolation: Collect the white crystalline precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove inorganic salts. Most hydantoins obtained from the Bucherer-Bergs reaction are crystalline and can be purified by a single recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.[1]

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Question 1: My yield is very low or I obtained no product. What went wrong?

Answer: Low or no yield is a frequent issue that can stem from several factors related to reagents, reaction conditions, or competing side reactions.

Possible Causes & Solutions:

  • Poor Quality of Ammonium Carbonate: Ammonium carbonate can decompose over time into ammonia, carbon dioxide, and water. If it has been stored improperly, it may not provide the necessary concentrations of ammonia and CO₂ for the reaction to proceed.

    • Solution: Use a fresh, unopened bottle of ammonium carbonate. As a diagnostic, you should be able to smell ammonia from the reagent.

  • Inefficient Stirring: This is a heterogeneous reaction mixture. If stirring is inadequate, the aldehyde (organic phase) will not have sufficient contact with the aqueous reagents, leading to a stalled reaction.

    • Solution: Use overhead mechanical stirring, especially for larger scale reactions. Ensure a vortex is visible, indicating efficient mixing of the phases.

  • Loss of Gaseous Reagents: Ammonia and carbon dioxide, formed from the decomposition of ammonium carbonate, are volatile. If the reaction vessel is not properly sealed, these crucial reagents can escape, shutting down the synthesis.[4]

    • Solution: Ensure the reflux condenser is functioning efficiently and all joints are well-sealed. For more difficult substrates, conducting the reaction in a sealed pressure vessel can dramatically improve yields by retaining volatile components.[3][4]

  • Incorrect pH: The reaction is sensitive to pH. The ammonium carbonate acts as a buffer, but if the conditions become too acidic, cyanide will be protonated to HCN, reducing the concentration of the nucleophilic CN⁻. If too basic, the aldehyde can undergo side reactions like aldol condensation or Cannizzaro reaction.

    • Solution: Maintain a pH of approximately 8-9.[5] Do not add any external acids or bases to the initial reaction mixture.

Question 2: My final product is impure, showing multiple spots on TLC. What are the likely side products?

Answer: Impurity formation is often due to side reactions of the starting aldehyde or intermediates.

Possible Causes & Solutions:

  • Formation of α-Ureido Acid: The hydantoin product can be hydrolyzed back to the corresponding α-ureido acid, especially during the acidic work-up if the conditions are too harsh (e.g., prolonged heating in strong acid).

    • Solution: Perform the acidification step in an ice bath and do not let the mixture stand for an extended period after acidification before filtration. The α-ureido acid is often more water-soluble than the hydantoin, so a thorough wash with cold water can help remove it.

  • Polymerization of Isovaleraldehyde: Aldehydes, especially unbranched ones, can polymerize under certain conditions.

    • Solution: Add the isovaleraldehyde slowly and dropwise to the heated reaction mixture. This maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction pathway over polymerization.[6]

  • Cyanohydrin Formation as the Main Product: The first step of the reaction is the formation of a cyanohydrin intermediate. If the subsequent steps (reaction with ammonia and cyclization) are too slow, the cyanohydrin may be isolated as the main product.

    • Solution: This is common if the temperature is too low or if the concentration of ammonium carbonate is insufficient. Ensure the reaction is heated to at least 60°C and that fresh ammonium carbonate is used in sufficient excess.[3]

Question 3: The reaction seems to stall and never goes to completion, even after extended time.

Answer: A stalled reaction points to an issue with one of the core components or conditions.

Possible Causes & Solutions:

  • Solubility Issues: Isovaleraldehyde has limited solubility in the aqueous ethanol mixture. As the reaction scales up, this can become a significant barrier.[4]

    • Solution 1: Increase the proportion of ethanol in the solvent mixture (e.g., from 1:1 to 2:1 ethanol:water) to improve the solubility of the aldehyde.

    • Solution 2: For very difficult cases, alternative solvents like acetamide or propylene glycol have been shown to be effective, though this will require significant changes to the work-up procedure.[3]

  • Insufficient Temperature: The cyclization steps of the Bucherer-Bergs reaction require thermal energy.

    • Solution: Ensure the internal reaction temperature is maintained at 60-70°C. A lower temperature will drastically slow down the reaction. Some literature even suggests using ultrasonication to accelerate hydantoin formation.[1][6]

Frequently Asked Questions (FAQs)

  • Q: What is the mechanistic role of each reagent in the Bucherer-Bergs reaction?

    • A: Isovaleraldehyde is the carbonyl substrate. Potassium Cyanide provides the cyanide nucleophile (CN⁻). Ammonium Carbonate serves as the source for both ammonia (NH₃) and carbon dioxide (CO₂), which are essential for forming the aminonitrile intermediate and subsequent cyclization into the hydantoin ring.[5][7]

  • Q: Can I use a cyanohydrin as a starting material instead of the aldehyde?

    • A: Yes. Reacting a pre-formed cyanohydrin of isovaleraldehyde with ammonium carbonate will also yield the desired hydantoin, effectively bypassing the first step of the in-situ reaction.[2][6] This can sometimes be a cleaner method if you have the cyanohydrin available.

  • Q: How critical is the 60-70°C temperature range?

    • A: This temperature range is a balance. It is high enough to promote the reaction and the decomposition of ammonium carbonate but low enough to minimize the loss of volatile reagents and prevent unwanted side reactions. Lower temperatures will result in very long reaction times, while significantly higher temperatures in an open system can lead to loss of ammonia and CO₂.[1][4]

  • Q: My product is an oil and won't crystallize. What should I do?

    • A: First, confirm the identity of the oil via NMR or Mass Spectrometry to ensure it is the correct product and not a side product like the ureido acid. If it is the correct product, crystallization can be induced by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if available. If it still fails to crystallize, purification by column chromatography may be necessary.

Data & Visualization

Table 1: Effect of Key Parameters on Reaction Outcome
ParameterSub-Optimal ConditionRecommended ConditionConsequence of Sub-Optimality
Temperature < 50°C60 - 70°CStalled reaction; isolation of cyanohydrin intermediate.[1]
(NH₄)₂CO₃ Quality Old, decomposed stockFresh, potent stockLow concentration of NH₃ and CO₂; very low yield.[4]
Stirring Magnetic stir bar (large scale)Overhead mechanical stirrerPoor phase mixing; low conversion rate.
Solvent Ratio High water content1:1 to 2:1 EtOH:H₂OPoor aldehyde solubility; slow or incomplete reaction.[3][6]
Work-up pH pH > 4pH 2-3Incomplete precipitation of the hydantoin product.

Diagrams

Bucherer_Bergs_Mechanism Figure 1: Reaction Mechanism Aldehyde Isovaleraldehyde Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin + KCN, H₂O Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH₃ - H₂O CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO₂ IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Hydantoin 5-Isobutylimidazolidine- 2,4-dione IminoOxazolidinone->Hydantoin Rearrangement

Caption: Figure 1: Key steps in the Bucherer-Bergs synthesis.

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Start Low Yield or No Reaction CheckReagents Check Reagent Quality (esp. (NH₄)₂CO₃) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Stirring) Start->CheckConditions CheckSetup Inspect Apparatus (Seals, Condenser) Start->CheckSetup ImpureProduct Impure Product? CheckReagents->ImpureProduct CheckConditions->ImpureProduct CheckSetup->ImpureProduct OptimizeWorkup Optimize Work-up (Cold Acidification) ImpureProduct->OptimizeWorkup Yes OptimizeSolvent Adjust Solvent Ratio (More EtOH) ImpureProduct->OptimizeSolvent No Recrystallize Recrystallize Carefully OptimizeWorkup->Recrystallize

Caption: Figure 2: A decision tree for troubleshooting common issues.

References

Technical Support Center: Purification of 5-Isobutylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-isobutylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. As Senior Application Scientists, we have structured this guide to move from general principles to specific troubleshooting protocols, explaining the scientific reasoning behind each recommendation.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding 5-isobutylhydantoin, its synthesis, and general purification strategies.

Q1: What are the common impurities associated with the synthesis of 5-isobutylhydantoin?

A1: 5-Isobutylhydantoin is most commonly synthesized via the Bucherer-Bergs reaction.[1] This multicomponent reaction involves an aldehyde or ketone (in this case, isovaleraldehyde or methyl isobutyl ketone), a cyanide source (like KCN or NaCN), and ammonium carbonate.[2][3] Consequently, the primary impurities in the crude product typically originate from this process:

  • Unreacted Starting Materials: Residual isovaleraldehyde, cyanide salts, and ammonium carbonate.

  • Reaction Intermediates: The reaction proceeds through intermediates such as a cyanohydrin and an aminonitrile.[1] Incomplete reaction progression can leave these species in the crude mixture.

  • Side-Products: Side reactions can lead to the formation of by-products like N-carbamoyl amino acids (ureido acids) if the hydantoin ring is opened or if cyclization is incomplete.[3]

  • Rearrangement Products: Depending on reaction conditions, rearranged intermediates or subsequent by-products can also form.[4]

Understanding the potential impurities is the first step in designing an effective purification strategy, as the choice of technique will depend on the physicochemical differences between 5-isobutylhydantoin and these contaminants.

Q2: What is the most direct method for purifying crude 5-isobutylhydantoin?

A2: For many hydantoin derivatives, the most straightforward and efficient purification method is recrystallization .[3] Hydantoins are typically crystalline solids, making them ideal candidates for this technique. A single, well-executed recrystallization from a suitable solvent system can often remove the majority of unreacted starting materials and side-products, yielding a product of sufficient purity for many applications.[3] Ethanol/water mixtures are frequently cited as an effective solvent system for this purpose.

Q3: How can I reliably assess the purity of my 5-isobutylhydantoin sample?

A3: A multi-faceted approach is recommended to confidently determine purity. No single technique tells the whole story.

  • High-Performance Liquid Chromatography (HPLC): This is a workhorse technique for purity assessment, providing quantitative data on the percentage of the main peak area relative to the total area of all peaks.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, GC-MS can separate and identify volatile impurities.[6][7] It is particularly useful for detecting residual organic starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.[5][8]

Q4: My purification attempt failed. What is the overall workflow for troubleshooting?

A4: A systematic approach is key. The following workflow illustrates a logical decision-making process when purifying a crude synthetic product like 5-isobutylhydantoin.

G start Crude 5-Isobutylhydantoin (Post-Workup) assess_purity Initial Purity Assessment (e.g., TLC, HPLC) start->assess_purity decision Is Purity >90% and major impurities identified? assess_purity->decision recrystallization Perform Recrystallization (e.g., Ethanol/Water) decision->recrystallization  Yes chromatography Column Chromatography (Silica Gel) decision->chromatography No   check_purity1 Assess Final Purity (HPLC, NMR) recrystallization->check_purity1 success Product Meets Purity Specs check_purity1->success pool_fractions TLC/HPLC analysis of fractions Pool pure fractions chromatography->pool_fractions recrystallize_again Final Recrystallization (Polishing Step) pool_fractions->recrystallize_again check_purity2 Assess Final Purity (HPLC, NMR) recrystallize_again->check_purity2 check_purity2->success

Caption: A decision workflow for purifying 5-isobutylhydantoin.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[9]

Problem: My 5-isobutylhydantoin "oils out" instead of crystallizing.
  • Probable Cause & Scientific Rationale: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The compound separates as a liquid phase instead of forming a crystal lattice. This is common with moderately polar compounds when using highly nonpolar or highly polar solvents. Impurities can also suppress the melting point, exacerbating the issue.

  • Solution & Protocol:

    • Re-heat the Solution: Heat the mixture until the oil completely redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.

    • Reduce Cooling Rate: Allow the flask to cool very slowly. Insulate the flask with glass wool or a towel to prevent rapid temperature change.

    • Induce Crystallization at a Lower Temperature: Once the solution has cooled significantly (ideally to just above the point where it would oil out), attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure 5-isobutylhydantoin.

Problem: Crystal formation is very poor, or no crystals form at all.
  • Probable Cause & Scientific Rationale: This typically indicates one of two issues: either the solution is not sufficiently saturated, or there is a kinetic barrier to nucleation (the initial formation of crystal seeds).

  • Solution & Protocol:

    • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent by gently heating the solution under a stream of nitrogen or air and then allow it to cool again.

    • Induce Nucleation:

      • Scratching: Vigorously scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide a surface that facilitates nucleation.

      • Seed Crystals: Add one or two tiny crystals of the pure product to the cooled solution. This provides a template for further crystal growth.

    • Drastic Cooling: If the above fails, place the solution in an ice bath or refrigerator. While slow cooling is generally preferred for larger crystals, sometimes the lower temperature is needed to force nucleation of a stubborn compound.

Problem: The final product purity is still low after recrystallization.
  • Probable Cause & Scientific Rationale: The chosen solvent system is not effectively differentiating between the product and a key impurity because they have similar solubility profiles. It is also possible that the impurity is being included within the crystal lattice of the product (co-crystallization).

  • Solution & Protocol:

    • Perform a Second Recrystallization: A second pass can often significantly improve purity.

    • Change the Solvent System: Do not reuse the same solvent. Select a new solvent or solvent pair with different polarity characteristics. For example, if you used an ethanol/water mixture, try a system like ethyl acetate/hexane. The change in intermolecular forces can alter the relative solubilities of the product and impurity.

    • Consider an Alternative Technique: If recrystallization fails to provide the desired purity, the impurities are likely too similar in structure and polarity to the target compound. At this point, column chromatography is the recommended next step.

Table 1: Properties of Common Recrystallization Solvents [10]
Solvent Boiling Point (°C) Polarity Index Notes for Hydantoin Purification
Water10010.2Excellent for dissolving polar impurities and salts. Often used as an anti-solvent with alcohols.
Ethanol784.3Good general-purpose solvent for moderately polar compounds like hydantoins. Often used with water.
Methanol655.1Similar to ethanol but more polar and has a lower boiling point.
Isopropanol823.9A good alternative to ethanol, slightly less polar.
Ethyl Acetate774.4A moderately polar solvent, useful for compounds that are too soluble in alcohols.
Toluene1112.4A nonpolar aromatic solvent. Can be useful if impurities are highly polar.
Hexane/Heptane~69 / ~98~0.1Nonpolar solvents. Primarily used as an anti-solvent with more polar solvents to induce precipitation.

Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.

Problem: I have poor separation between 5-isobutylhydantoin and an impurity.
  • Probable Cause & Scientific Rationale: The mobile phase (eluent) does not have the optimal polarity to differentiate the affinities of the compounds for the stationary phase. If the eluent is too polar, all compounds will travel quickly with the solvent front (low Rf values). If it's not polar enough, all compounds will remain strongly adsorbed to the silica (high Rf values).

  • Solution & Protocol:

    • Optimize the Mobile Phase with TLC: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your target compound an Rf value of approximately 0.25-0.35.

    • Systematic Adjustment:

      • If spots are too close together and have high Rf values (>0.5), decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.

      • If spots are too close together and have low Rf values (<0.2), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Try a Different Solvent System: If adjusting ratios doesn't work, change the solvents entirely. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system introduces different intermolecular interactions (dipole-dipole vs. hydrogen bonding) that may resolve the compounds.

Problem: My product is not eluting from the column.
  • Probable Cause & Scientific Rationale: The mobile phase is not polar enough to displace the compound from the active sites on the silica gel. 5-Isobutylhydantoin has two amide N-H protons and two carbonyl groups, which can hydrogen bond strongly with the silanol groups (Si-OH) on the silica surface.

  • Solution & Protocol:

    • Increase Eluent Polarity: Prepare a series of eluents with progressively higher polarity. For example, if you are running 30% ethyl acetate in hexane, switch to 50%, then 70%, then 100% ethyl acetate.

    • Add a Stronger Solvent: If 100% ethyl acetate is not sufficient, add a small percentage (1-5%) of a much more polar solvent like methanol to your eluent. Methanol is very effective at disrupting the hydrogen bonds between your compound and the silica gel.

    • Check for Acidity/Basicity: Hydantoins are weakly acidic. If your compound is interacting too strongly, adding a very small amount of a modifier to the eluent, such as 0.1% acetic acid, can sometimes improve elution without causing degradation.

Table 2: Typical Parameters for Purity Analysis
Technique Column/Conditions Mobile Phase / Carrier Gas Detector & Settings
HPLC C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Isocratic or gradient elution with Acetonitrile and Water (often with 0.1% formic acid or TFA)UV/PDA at ~210 nm[6]
GC-MS Capillary column (e.g., HP-5ms, 30 m x 0.25 mm)Helium carrier gasMass Spectrometer (MS) in Electron Ionization (EI) mode. Scan for characteristic ions (e.g., m/z 113 for dimethylhydantoin)[6]
¹H NMR 400 MHz or higher spectrometerDeuterated solvent (e.g., DMSO-d₆, CDCl₃)Observe chemical shifts and integrals for isobutyl group protons and N-H protons.

References

Overcoming solubility issues with 5-Isobutylimidazolidine-2,4-dione.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Isobutylimidazolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral aqueous solutions?

A: this compound, a derivative of hydantoin, possesses inherently low aqueous solubility. This is due to the combination of a non-polar isobutyl group, which is hydrophobic, and a relatively non-ionized hydantoin ring structure at neutral pH. Hydantoin itself exhibits only slight solubility in water.[1][2] The process of dissolution requires overcoming the crystal lattice energy of the solid compound and establishing favorable interactions with the solvent, which is difficult in water for this molecule.

Q2: What are the recommended starting solvents for this compound?

A: For non-aqueous applications, organic solvents are highly effective. Good starting points include dimethyl sulfoxide (DMSO) and ethanol.[3] For applications requiring an aqueous environment, it is highly recommended to start with a co-solvent system or to adjust the pH, rather than using pure water.

Q3: I notice the solubility of my compound increases with the pH of the solution. Why does this happen?

A: The hydantoin ring contains an N-H group that is weakly acidic (pKa ≈ 9.1 for the parent hydantoin).[2] As the pH of the solution increases above this pKa, this proton is removed, forming a negatively charged salt (anion). This ionization dramatically increases the molecule's polarity, leading to much stronger interactions with polar water molecules and a significant increase in solubility. Studies on related hydantoin derivatives confirm that their solubilities increase with the pH of the solution, particularly at a pH greater than 5.[4]

Q4: Can I heat the solution to improve solubility? Will this degrade the compound?

A: Gently heating the solution can increase the rate of dissolution and the saturation solubility, a common property for most organic compounds.[3] However, be cautious. While hydantoins are generally stable, prolonged exposure to high temperatures, especially under strongly acidic or basic conditions, could risk hydrolysis of the cyclic ureide ring. It is recommended to use minimal heat and conduct stability tests if the solution will be stored for an extended period.

Q5: My compound dissolves initially but then precipitates out of the aqueous solution. What is happening and how can I fix it?

A: This phenomenon, known as precipitation or "crashing out," typically occurs when a solution becomes supersaturated. This often happens when a stock solution (e.g., in DMSO) is diluted too quickly into an aqueous buffer, or if the pH of the final solution is not high enough to maintain the solubility of the ionized form. To fix this, you can:

  • Decrease the final concentration of the compound.

  • Increase the percentage of co-solvent in the final solution.

  • Ensure the final pH of the aqueous solution is sufficiently basic to keep the compound ionized and soluble.

  • Add the stock solution to the aqueous buffer slowly while vortexing vigorously to improve mixing.

Systematic Troubleshooting Workflow

Navigating solubility issues requires a logical, stepwise approach. The following workflow is designed to guide you from initial problem identification to a robust solution, starting with the simplest and most common techniques.

Solubility_Workflow start START: Solubility Issue with This compound solvent_choice What is the required solvent system for your experiment? start->solvent_choice organic_path Use 100% Organic Solvent (e.g., DMSO, Ethanol) solvent_choice->organic_path  Organic aqueous_path Aqueous System Required solvent_choice->aqueous_path Aqueous   success END: Solution Achieved organic_path->success cosolvent_step Step 1: Attempt Co-Solvency Prepare stock in DMSO/Ethanol. Dilute into aqueous buffer. aqueous_path->cosolvent_step cosolvent_check Is solubility sufficient and stable? cosolvent_step->cosolvent_check ph_step Step 2: Attempt pH Adjustment Titrate with dilute base (e.g., 0.1M NaOH) to pH > 9.5. cosolvent_check->ph_step No cosolvent_check->success Yes ph_check Is solubility sufficient and stable? ph_step->ph_check advanced_step Step 3: Consider Advanced Formulation (For final drug product development) ph_check->advanced_step No ph_check->success Yes advanced_methods Particle Size Reduction Solid Dispersion Complexation advanced_step->advanced_methods fail Consult Formulation Specialist advanced_step->fail

References

Technical Support Center: Stability of 5-Isobutylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-isobutylhydantoin. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during its handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 5-isobutylhydantoin?

While comprehensive stability data for 5-isobutylhydantoin specifically is not extensively published, its stability profile can be reliably inferred from the well-documented chemistry of the hydantoin ring system. The core structure, an imidazolidine-2,4-dione, is susceptible to hydrolytic cleavage of its amide bonds.[1][2] This degradation is highly dependent on the pH, temperature, and solvent composition of the medium.[3] The isobutyl group at the 5-position is chemically robust and does not directly participate in the degradation, but it influences the compound's solubility, which can indirectly affect its stability in different solvent systems. At neutral pH and in anhydrous aprotic solvents, 5-isobutylhydantoin is expected to be reasonably stable, but stability decreases significantly under acidic or, most notably, alkaline conditions.[4][5]

Q2: What are the primary degradation pathways for 5-isobutylhydantoin?

The principal degradation pathway is hydrolysis. Under both acidic and basic conditions, the hydantoin ring can open to form an N-carbamoyl amino acid intermediate (in this case, N-carbamoyl-leucine).[6][7] This intermediate can then undergo further hydrolysis to yield the corresponding amino acid, leucine, and ammonia.[1] While hydrolysis is the most common route, other degradation mechanisms relevant to pharmaceutical stability studies, such as oxidation, photolysis, and thermolysis, should also be considered, especially under forced degradation conditions.[8][9]

G A 5-Isobutylhydantoin B N-Carbamoyl-leucine (Hydantoic Acid Intermediate) A->B  Ring Opening (H+ or OH- catalysis) C Leucine + Ammonia B->C  Hydrolysis

Caption: Hydrolytic degradation of 5-isobutylhydantoin.

Q3: How does pH profoundly affect the stability of 5-isobutylhydantoin?

The pH of the solution is the most critical factor governing the stability of 5-isobutylhydantoin.[3][5]

  • Alkaline Conditions (pH > 8): The compound is most vulnerable under basic conditions. The hydroxide ion (OH-) acts as a potent nucleophile, attacking the carbonyl carbons of the hydantoin ring, which leads to rapid ring-opening hydrolysis.[4][6] This reaction is often significantly faster than under neutral or acidic conditions.[5]

  • Acidic Conditions (pH < 4): Stability is also compromised in acidic media. The degradation is catalyzed by hydrogen ions (H+), which protonate the carbonyl oxygen or ring nitrogen atoms, making the carbonyl carbons more electrophilic and susceptible to nucleophilic attack by water.[10]

  • Neutral Conditions (pH 6-8): 5-Isobutylhydantoin exhibits its maximum stability in the near-neutral pH range, where both acid and base catalysis are minimized.[10][11] For this reason, stock solutions intended for use in biological assays should be prepared in buffered systems if aqueous media are required.

Q4: Which solvents are recommended for preparing and storing solutions of 5-isobutylhydantoin?

The choice of solvent is crucial for ensuring both solubility and stability. The non-polar isobutyl group reduces water solubility compared to the parent hydantoin molecule.

Solvent TypeRecommended SolventsUse CaseStability Considerations
Polar Aprotic DMSO, DMFStock Solutions (Long-term): Excellent for creating high-concentration stocks for storage.Generally provides good stability. Use anhydrous grade solvents, as residual water can lead to slow hydrolysis over time, even at -20°C or -80°C.[12]
Polar Protic Ethanol, MethanolWorking Solutions (Short-term): Good for preparing dilutions for immediate experimental use.Less stable for long-term storage compared to aprotic solvents due to the potential for solvolysis. Solutions should be prepared fresh.
Non-Polar Dichloromethane, ChloroformOrganic Synthesis / Purification: Useful for reaction workups and chromatography.Excellent stability. However, these are generally not biocompatible for cell-based assays.
Aqueous Buffers PBS, Tris (pH 7.0-7.5)Biological Assays (Immediate Use): Required for many biological experiments.The compound has low aqueous solubility and is least stable in aqueous media. Solutions must be prepared fresh from a concentrated organic stock immediately before use. Do not store aqueous solutions.[13]

A comprehensive list of solvent properties can be found in various chemical resources.[14][15][16]

Troubleshooting & Optimization Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Rapid decrease in the parent compound peak area (HPLC/LC-MS) in a freshly prepared solution. 1. Hydrolysis: The solvent system (e.g., aqueous buffer, non-anhydrous organic solvent) is causing rapid degradation.[4] 2. pH Instability: The solution pH is too acidic or basic.[5]1. Re-evaluate Solvent Choice: For stock solutions, use high-quality, anhydrous DMSO or DMF.[12] 2. Buffer Control: If using aqueous media, ensure it is buffered to a neutral pH (6-8) and used immediately. 3. Temperature Control: Prepare solutions on ice to minimize thermal degradation during handling.
Appearance of new, unexpected peaks in the chromatogram over time. 1. Degradation Products: The new peaks are likely N-carbamoyl-leucine or other degradation products.[17] 2. Photodegradation: The solution was exposed to light.[18] 3. Oxidation: The compound is reacting with dissolved oxygen.1. Confirm Degradation: Use LC-MS to determine the mass of the new peaks and confirm if they correspond to expected degradation products.[19] 2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[12] 3. Inert Atmosphere: For long-term storage of highly sensitive materials, degas the solvent and store aliquots under an inert gas like argon or nitrogen.
Poor or inconsistent solubility when preparing solutions. 1. Incorrect Solvent: The polarity of the chosen solvent may be inappropriate for 5-isobutylhydantoin. 2. Low Temperature: The compound may be less soluble at lower temperatures. 3. Saturation Limit Exceeded: Attempting to make a solution that is too concentrated.1. Change Solvent: Refer to the solvent table above. Start with DMSO or ethanol. 2. Aid Dissolution: Use gentle warming (if thermal stability permits) or sonication in a water bath to aid dissolution. 3. Check Concentration: Prepare a more dilute solution and verify solubility before scaling up.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method, a requirement outlined by regulatory bodies.[8][20] The goal is to achieve 5-20% degradation.[8]

Objective: To assess the hydrolytic stability of 5-isobutylhydantoin under acidic, basic, and neutral conditions.

Materials:

  • 5-isobutylhydantoin

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Phosphate buffer, pH 7.4

  • Class A volumetric flasks

  • HPLC system with UV detector or Mass Spectrometer

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve 5-isobutylhydantoin in acetonitrile to prepare a 1 mg/mL stock solution.

  • Preparation of Stress Samples: For each condition, add 1 mL of the stock solution to a 10 mL volumetric flask.

    • Acid Hydrolysis: Add 1 mL of 1 M HCl and bring to volume with a 50:50 water:acetonitrile mixture.

    • Base Hydrolysis: Add 1 mL of 1 M NaOH and bring to volume with a 50:50 water:acetonitrile mixture.

    • Neutral Hydrolysis: Add 1 mL of pH 7.4 phosphate buffer and bring to volume with a 50:50 water:acetonitrile mixture.

    • Control Sample: Prepare a flask with only the stock solution diluted in the 50:50 water:acetonitrile mixture.

  • Stress Conditions: Incubate the flasks at 60°C. Protect all samples from light.

  • Time-Point Sampling: Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. Cool all samples to room temperature.

  • HPLC Analysis: Analyze all samples by a suitable reverse-phase HPLC method. Monitor the disappearance of the parent peak and the appearance of new peaks.[19]

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Interpretation A Prepare 1 mg/mL Stock in ACN B Create Stress Solutions (Acid, Base, Neutral) A->B C Incubate at 60°C (Protect from Light) B->C D Sample at Timepoints (0, 2, 4, 8, 24h) C->D E Quench Reaction (Neutralize Acid/Base) D->E F Analyze via HPLC/LC-MS E->F G Quantify Degradation (%) F->G H Identify Degradants F->H I Determine Degradation Kinetics G->I

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 5-Isobutylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Isobutylimidazolidine-2,4-dione, commonly known as 5-isobutylhydantoin. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis via the Bucherer-Bergs reaction. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Reaction Overview: The Bucherer-Bergs Synthesis

The synthesis of this compound is typically achieved through the Bucherer-Bergs reaction, a robust multicomponent reaction involving isovaleraldehyde, a cyanide source (like KCN or NaCN), and ammonium carbonate.[1][2] This reaction proceeds through several key intermediates, including a cyanohydrin and an aminonitrile, before intramolecular cyclization and rearrangement to form the desired hydantoin ring.[3]

Understanding this pathway is critical for diagnosing issues. Side reactions often stem from the reactivity of these intermediates or the starting aldehyde under the reaction conditions.

Caption: Main pathway and side reactions in 5-Isobutylhydantoin synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter. The solutions are based on mechanistic understanding to provide robust fixes.

Issue ID Problem Observed Probable Cause(s) Recommended Solution(s)
T-01 Low or No Product Yield 1. Incomplete Reaction: Insufficient temperature or reaction time. 2. Reagent Degradation: Ammonium carbonate can decompose, especially if old or improperly stored, reducing the effective concentration of ammonia and CO₂.[4] 3. Poor Solubility: Reactants may not be adequately solubilized in the chosen solvent system.1. Ensure the reaction is maintained at the optimal temperature (typically 60-70°C) for a sufficient duration (12-24h). Consider using a sealed vessel to prevent loss of volatile ammonia and CO₂.[4] 2. Use fresh, high-quality ammonium carbonate. 3. A co-solvent like 50% ethanol is often effective for aldehydes.[1]
T-02 Formation of a viscous oil or intractable polymer instead of a crystalline solid. Aldol Condensation: Isovaleraldehyde, like other aldehydes with α-hydrogens, can undergo base-catalyzed self-condensation, especially at elevated temperatures. This leads to polymeric byproducts.1. Maintain strict temperature control. Avoid localized overheating. 2. Ensure slow, controlled addition of reagents. 3. Optimize the pH to favor the Bucherer-Bergs pathway over competing side reactions.
T-03 Product is contaminated with unreacted isovaleraldehyde. Incomplete Conversion: The reaction has not gone to completion (see T-01).1. Extend the reaction time or slightly increase the temperature. 2. Ensure a slight excess of cyanide and ammonium carbonate to drive the reaction forward. 3. During workup, a wash with a non-polar solvent (e.g., hexane) after initial product precipitation can help remove residual aldehyde.
T-04 During acidic workup, the yield decreases or an unknown impurity appears. Hydrolysis of the Hydantoin Ring: The hydantoin ring can be susceptible to hydrolysis under harsh acidic or basic conditions, opening up to form the corresponding α-ureido acid.[5]1. Perform the acidification step of the workup at a low temperature (0-5°C). 2. Add the acid slowly and with vigorous stirring to avoid localized pH extremes. 3. Do not leave the product in a strongly acidic or basic aqueous solution for extended periods. Filter the precipitated product promptly.
T-05 Difficulty in crystallizing the final product. 1. Presence of Impurities: Even small amounts of side products or starting materials can inhibit crystallization. 2. Incorrect Solvent System: The chosen solvent for recrystallization may not be optimal.1. Attempt to purify a small sample via column chromatography to obtain a seed crystal. 2. If impurities are suspected, perform an aqueous wash followed by a non-polar solvent wash on the crude material before recrystallization. 3. Screen different recrystallization solvents. A common choice is an ethanol/water mixture.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the Bucherer-Bergs synthesis of 5-isobutylhydantoin? A1: There are three critical parameters:

  • Temperature: It must be high enough to drive the reaction forward (typically 60-70°C) but not so high as to promote significant side reactions like aldol condensation.[5]

  • Stoichiometry: A molar excess of ammonium carbonate and potassium cyanide relative to the aldehyde is generally used to ensure complete conversion.

  • Pressure/Containment: Because the reaction generates ammonia and carbon dioxide from the decomposition of ammonium carbonate, running the reaction in a sealed, pressure-rated vessel can increase the concentration of these reagents in solution and improve yields.[4]

Q2: How can I reliably assess the purity of my final product? A2: A combination of methods is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile mobile phase gradient is typically effective. Purity is determined by the area percentage of the main peak.[7][8]

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals are resolved from the product signals.[9]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Q3: The C5 position of the hydantoin is a stereocenter. Does this reaction produce a racemic mixture? A3: Yes, the standard Bucherer-Bergs reaction starting from an achiral aldehyde like isovaleraldehyde will produce a racemic mixture (a 1:1 ratio of the R and S enantiomers).[1] The initial nucleophilic attack of the cyanide on the imine intermediate is not stereoselective, leading to both stereoisomers. Chiral separation would require subsequent resolution steps or the use of chiral catalysts, which is an advanced and less common variation of this synthesis.

Q4: This reaction uses potassium cyanide. What are the essential safety precautions? A4: Working with cyanide salts is extremely hazardous and requires strict safety protocols.

  • ALWAYS work in a well-ventilated chemical fume hood.

  • NEVER allow cyanide salts to come into contact with acid. Acidification of cyanide generates highly toxic hydrogen cyanide (HCN) gas. The reaction workup, which involves acidification, is the most dangerous step. The reaction mixture must be cooled and the acid must be added slowly and carefully within the fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (check for appropriate glove type for the solvents used).

  • Have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available and ensure personnel are trained in its use. All waste containing cyanide must be quenched and disposed of according to your institution's hazardous waste procedures.

Experimental Protocols

Protocol 1: General Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for your specific laboratory conditions. All work involving cyanide must be performed with extreme caution.

  • Reaction Setup: In a pressure-rated glass vessel equipped with a magnetic stir bar, combine ammonium carbonate (e.g., 4 molar equivalents) and potassium cyanide (e.g., 2 molar equivalents).

  • Solvent Addition: Add a 1:1 mixture of ethanol and deionized water to the vessel and stir until the solids are mostly dissolved.

  • Aldehyde Addition: Add isovaleraldehyde (1 molar equivalent) to the reaction mixture.

  • Reaction: Seal the vessel tightly and heat the mixture to 60-70°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • Workup - Cooling: After the reaction is complete, cool the vessel to room temperature, and then further cool in an ice bath to 0-5°C.

  • Workup - Acidification (CRITICAL STEP): While still in the fume hood and maintaining cooling with the ice bath, slowly and carefully add 6N hydrochloric acid (HCl) dropwise to the reaction mixture with vigorous stirring. The goal is to neutralize the excess base and precipitate the product. Monitor the pH, aiming for a final pH of ~6-7. Vigorous gas evolution (CO₂) will occur. Add acid slowly to control foaming.

  • Isolation: A white precipitate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol or hexane to remove any residual organic impurities.

  • Drying: Dry the solid product under vacuum to a constant weight.

Protocol 2: Purity Assessment by HPLC

This protocol provides a starting point for method development.

Parameter Condition
Instrument HPLC with UV Detector
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 210 nm[10]
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:Water
Protocol 3: Purification by Recrystallization
  • Transfer the crude, dry 5-isobutylhydantoin to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or an ethanol/water mixture) to just dissolve the solid. Use a hot plate with stirring in a fume hood.

  • Once fully dissolved, remove the flask from the heat.

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • For maximum recovery, place the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

References

Technical Support Center: Optimizing 5-Isobutylhydantoin Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Isobutylhydantoin is a key intermediate in the synthesis of the essential amino acid D,L-Leucine and other pharmacologically relevant compounds. Its efficient synthesis is crucial for drug development and manufacturing. The most common and robust method for its preparation is the Bucherer-Bergs reaction, a multicomponent reaction involving isobutyraldehyde, a cyanide source (like KCN or NaCN), and ammonium carbonate.[1][2] While elegant in its simplicity, this reaction is sensitive to several parameters that can significantly impact yield and purity.

This guide serves as a technical resource for researchers and process chemists to troubleshoot and optimize the synthesis of 5-isobutylhydantoin. It is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Reaction Overview: The Bucherer-Bergs Synthesis

The reaction proceeds by converting isobutyraldehyde into 5-isobutylhydantoin in a one-pot process. The key reagents—isobutyraldehyde, sodium cyanide (NaCN), and ammonium carbonate ((NH₄)₂CO₃)—combine in an aqueous or alcoholic solvent, typically heated to drive the reaction to completion.[3]

Reaction Mechanism

The mechanism involves several key steps:

  • Cyanohydrin Formation: The cyanide ion attacks the carbonyl carbon of isobutyraldehyde.

  • Aminonitrile Formation: Ammonia, released from the decomposition of ammonium carbonate, reacts with the cyanohydrin to form an α-aminonitrile.[4]

  • Cyclization: The aminonitrile reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form an imino-oxazolidinone intermediate.

  • Rearrangement: This intermediate rearranges to the final, more stable 5-isobutylhydantoin product.[5]

Bucherer_Bergs_Mechanism Figure 1: Bucherer-Bergs Reaction Mechanism for 5-Isobutylhydantoin cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Isobutyraldehyde Isobutyraldehyde Cyanohydrin Cyanohydrin Isobutyraldehyde->Cyanohydrin + CN- NaCN NaCN (NH4)2CO3 (NH4)2CO3 Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH3 Imino-oxazolidinone Imino-oxazolidinone Aminonitrile->Imino-oxazolidinone + CO2, -H2O (Intramolecular Cyclization) 5-Isobutylhydantoin 5-Isobutylhydantoin Imino-oxazolidinone->5-Isobutylhydantoin Rearrangement

Caption: Figure 1: Simplified mechanism of the Bucherer-Bergs reaction.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: Why is my yield of 5-isobutylhydantoin consistently low?

Low yield is the most common issue and can often be traced back to suboptimal reaction conditions. Several factors can be at play.

Possible Cause 1: Incorrect Molar Ratios of Reagents The stoichiometry of the Bucherer-Bergs reaction is critical. Using an insufficient amount of cyanide or ammonium carbonate will result in incomplete conversion of the starting aldehyde. Conversely, a large excess of cyanide can lead to unwanted side products.

  • Expert Insight: Ammonium carbonate serves as the source for both ammonia and carbon dioxide. Its thermal decomposition is key to the reaction. A significant excess is often required to maintain a sufficient concentration of these reactive species in solution, especially in an open system where they can be lost to the headspace.[6]

Troubleshooting Protocol:

  • Verify Stoichiometry: Start with a molar ratio of Aldehyde:NaCN:(NH₄)₂CO₃ of approximately 1:2:4. This ensures the cyanide and carbonate are not limiting reagents.

  • Controlled Addition: For aldehydes prone to self-condensation, like isobutyraldehyde, consider adding the aldehyde slowly to the heated mixture of NaCN and (NH₄)₂CO₃ to maintain a low instantaneous concentration.

  • System Type: If using an open-vessel reflux, increase the excess of ammonium carbonate. For better results and reagent retention, use a sealed pressure vessel.[3]

Possible Cause 2: Suboptimal Reaction Temperature and Time The reaction requires sufficient thermal energy to proceed at a reasonable rate, but excessive heat can promote side reactions or decomposition of the product.

  • Expert Insight: The ideal temperature is a balance between reaction kinetics and stability. For many Bucherer-Bergs reactions, a temperature range of 60-100°C is effective.[3] Continuous flow reactors have demonstrated that temperatures up to 120°C under pressure can achieve near-quantitative conversion in under 30 minutes.[6][7]

Temperature RangeExpected OutcomeRecommended Action
< 60°CSlow reaction rate, incomplete conversion.Increase temperature to 70-80°C and monitor by TLC/HPLC.
60 - 100°COptimal Range. Good balance of rate and selectivity.Maintain temperature and optimize reaction time (typically 4-12h).
> 110°C (at atm)Potential for reagent loss (NH₃, CO₂) and side reactions.Use a sealed vessel to maintain pressure and prevent boiling.[3]

Possible Cause 3: Inadequate pH Control The reaction is pH-sensitive. Ammonium carbonate naturally buffers the solution to a pH of about 8-9, which is ideal. If the pH is too low, cyanohydrin formation is hindered. If it's too high, cyanide degradation can occur.

Troubleshooting Protocol:

  • Check pH: Before heating, ensure the initial pH of the dissolved reagents is in the 8-9 range.

  • Avoid Acidic Contaminants: Ensure starting materials and solvents are free from acidic impurities.

Q2: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What are the likely side products?

The formation of colored byproducts and multiple TLC spots indicates competing side reactions.

Possible Cause 1: Aldol Condensation of Isobutyraldehyde Isobutyraldehyde, like other aldehydes with α-hydrogens, can undergo self-condensation under the basic conditions of the reaction to form aldol adducts, which can further react to form colored, polymeric material.

  • Expert Insight: This is particularly problematic if the aldehyde is allowed to sit in the basic solution at a high concentration before the cyanide has a chance to react.

Troubleshooting Protocol:

  • Reverse Addition: Add the isobutyraldehyde dropwise to the pre-heated solution of ammonium carbonate and sodium cyanide. This keeps the instantaneous concentration of the aldehyde low, favoring the faster Bucherer-Bergs pathway over the slower aldol reaction.

Possible Cause 2: Hydrolysis of the Hydantoin Ring During workup, particularly under harsh acidic or basic conditions, the hydantoin ring can be hydrolyzed.[8][9] Acidic workup is required to precipitate the product, but prolonged exposure or excessive heat can lead to the formation of the corresponding α-ureido acid or even the amino acid itself.

Troubleshooting Protocol:

  • Controlled Acidification: Cool the reaction mixture to room temperature or below in an ice bath before slowly acidifying with HCl to precipitate the product.

  • Avoid Excess Acid/Base: Adjust the pH only to the point of complete precipitation (typically pH 5-6). Avoid strongly acidic conditions.

  • Limit Heat During Workup: Do not heat the mixture after acidification.

Troubleshooting_Workflow Figure 2: Troubleshooting Low Yield & Impurities Start Problem: Low Yield or Impurities CheckRatios Molar Ratios Correct? Start->CheckRatios CheckTemp Temperature Optimal? CheckRatios->CheckTemp Yes Solution1 Adjust Ratios: 1:2:4 (Ald:NaCN:Carb) CheckRatios->Solution1 No CheckWorkup Workup Conditions Mild? CheckTemp->CheckWorkup Yes Solution2 Adjust Temp: 60-100°C CheckTemp->Solution2 No CheckAddition Aldehyde Addition Controlled? CheckWorkup->CheckAddition Yes Solution3 Cool before Acidification, Avoid Excess Acid CheckWorkup->Solution3 No Solution4 Use Slow/Reverse Addition CheckAddition->Solution4 No End Problem Resolved CheckAddition->End Yes

Caption: Figure 2: A logical workflow for troubleshooting common synthesis issues.

Q3: My final product is oily and difficult to crystallize. How can I improve its purity and isolation?

Difficulty in crystallization is almost always a sign of impurities. Most pure hydantoins are crystalline solids.[3]

Possible Cause 1: Residual Unreacted Isobutyraldehyde Isobutyraldehyde is a low-boiling liquid (63°C) and can be difficult to remove completely, acting as an oiling agent that prevents crystallization.[10]

Possible Cause 2: Water or Solvent Trapped in the Product Incomplete drying will result in a wet or oily solid.

Troubleshooting Protocol: Purification and Crystallization

  • Initial Wash: After filtering the crude precipitate from the acidified reaction mixture, wash the filter cake thoroughly with cold water. This removes inorganic salts (NaCl, excess (NH₄)₂CO₃) and water-soluble impurities.

  • Trituration: If the product is oily, try triturating it with a non-polar solvent like hexanes or diethyl ether. This can help remove non-polar impurities like residual aldehyde.

  • Recrystallization: The most effective method for purification.

    • Solvent Selection: Ethanol/water mixtures are often ideal for hydantoins.

    • Procedure: a. Dissolve the crude product in a minimal amount of hot ethanol. b. Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). c. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all residual solvent.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above for a robust synthesis.

Safety Precaution: This reaction involves sodium cyanide, which is highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit and trained personnel available.

Reagents:

  • Isobutyraldehyde (1.0 eq)

  • Sodium Cyanide (2.0 eq)

  • Ammonium Carbonate (4.0 eq)

  • Ethanol

  • Water

  • Concentrated HCl

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide (2.0 eq), ammonium carbonate (4.0 eq), 50% aqueous ethanol (e.g., 10 mL per 1 g of aldehyde).

  • Heat the mixture to 70-75°C with vigorous stirring until the salts are mostly dissolved.

  • Add isobutyraldehyde (1.0 eq) dropwise to the heated solution over 30 minutes.

  • Maintain the reaction temperature at 75°C and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to 0-5°C in an ice-water bath.

  • Slowly and carefully add concentrated HCl dropwise while stirring to adjust the pH to ~6. A white precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration. Wash the filter cake with two portions of cold deionized water.

  • Recrystallize the crude solid from a hot ethanol/water mixture as described in the purification section above.

  • Dry the pure white crystals under vacuum to a constant weight.

References

Technical Support Center: Resolving Impurities in 5-Isobutylimidazolidine-2,4-dione Samples

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide by a Senior Application Scientist, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support center for 5-Isobutylimidazolidine-2,4-dione. This guide is structured to provide rapid answers to common purity-related questions and in-depth, validated protocols for resolving complex impurity profiles. As scientists, we understand that the integrity of your results depends on the purity of your materials. This document synthesizes established chemical principles with field-proven methodologies to help you achieve the highest standards in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis and handling of this compound.

Q1: What are the most likely impurities in my synthetically prepared this compound?

A: The impurity profile is heavily dependent on the synthetic route. The most common method for synthesizing 5-substituted hydantoins is the Bucherer-Bergs reaction, which involves reacting an aldehyde or ketone (in this case, isovaleraldehyde) with ammonium carbonate and a cyanide source.[1][2] Potential impurities originating from this synthesis include:

  • Unreacted Starting Materials: Residual isovaleraldehyde or its corresponding cyanohydrin.

  • Reaction Intermediates: Incomplete cyclization can leave aminonitrile or cyano-carbamic acid intermediates in the final product.[2]

  • Side-Products: Polymerization of the starting aldehyde or side reactions involving the cyanide ion can lead to complex mixtures.

  • Hydrolysis Products: The hydantoin ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of N-carbamoyl-leucine.

Q2: My sample's melting point is broad and lower than the reported 209-211°C. What does this signify?

A: A depressed and broad melting point range is a classic indicator of impurities.[3] Pure crystalline solids have sharp, well-defined melting points. The presence of impurities disrupts the crystal lattice structure, requiring less energy to break it down, which results in a lower melting point. The broad range is caused by the sample melting over a temperature gradient as different eutectic mixtures liquefy.

Q3: What is the most straightforward method to improve the purity of a slightly impure batch?

A: For crystalline solids like this compound, recrystallization is the most effective and direct initial purification step.[4] This technique leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The principle is to dissolve the impure compound in a minimum amount of a hot solvent and allow it to cool slowly. The desired compound will crystallize out in a purer form, leaving the more soluble impurities behind in the mother liquor.[5] A detailed protocol is provided in Section 2.

Q4: How does pH impact the stability and storage of this compound?

A: The hydantoin ring is generally stable but can undergo hydrolysis under harsh pH conditions. While many hydantoins exhibit good stability over a broad pH range (e.g., pH 3-9), extreme alkalinity or acidity, especially when combined with elevated temperatures, can promote ring-opening to form the corresponding amino acid derivative.[6][7] For long-term storage, it is advisable to keep the solid compound in a cool, dry place. If in solution, use a buffered system within a neutral to slightly acidic pH range (pH 5-7) to maximize stability.[8]

Section 2: In-Depth Troubleshooting and Purification Protocols

This section provides a systematic approach to identifying and removing impurities, including detailed experimental procedures.

Guide 1: Systematic Impurity Identification

Before any purification attempt, you must first identify the nature of the impurity. A multi-pronged analytical approach is the most reliable.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Characterization & Strategy cluster_2 Phase 3: Execution & Verification A Initial Sample Analysis (NMR, HPLC, LC-MS) B Compare to Reference Standard A->B C Impurity Detected? B->C D Characterize Impurity (e.g., Starting Material, Enantiomer, Side-Product) C->D Yes I Sample is Pure Proceed with Experiment C->I No E Select Purification Method F Execute Purification (Recrystallization, Chromatography, etc.) E->F G Verify Purity (Repeat Phase 1 Analysis) F->G G->E No, Impurity Persists H Pure Sample (>99%) G->H Yes

Caption: Workflow for identifying and resolving impurities.

A combination of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) provides a comprehensive purity profile.

Technique Parameter Expected Result for Pure this compound Common Impurity Signatures
¹H NMR Chemical Shift (δ)Specific peaks corresponding to isobutyl and hydantoin protons. The C5-proton is a key diagnostic signal.[9]- Aldehydic proton (~9-10 ppm) from isovaleraldehyde.- Additional aliphatic signals from unreacted intermediates.
¹³C NMR Chemical Shift (δ)Two carbonyl peaks (~150-180 ppm), a C5 peak (~60 ppm), and isobutyl carbon peaks.[9]- Carbonyl peak from isovaleraldehyde (~200 ppm).- Signals from other unexpected structures.
HPLC (RP) Retention Time (tᵣ)A single, sharp, symmetrical peak.- Early-eluting peaks for more polar impurities (e.g., hydrolysis products).- Late-eluting peaks for less polar impurities.
LC-MS Mass-to-Charge (m/z)[M+H]⁺ at 157.09 or [M+Na]⁺ at 179.07. Molecular Formula: C₇H₁₂N₂O₂.[3]- Masses corresponding to starting materials or reaction intermediates.
Chiral HPLC Enantiomeric PurityA single peak for an enantiomerically pure sample.- Two resolved peaks for a racemic or scalemic mixture.[10]
Guide 2: Protocol for Recrystallization

This protocol is the first line of defense against most common synthesis-related impurities.

Objective: To purify this compound by removing soluble impurities.

Principle: The compound's solubility is significantly higher in a hot solvent than in a cold one, while impurities remain in solution upon cooling.[4]

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Ethanol/water or isopropanol/water mixtures are often effective for hydantoins. Test small quantities to find the optimal solvent system.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture on a hot plate with stirring until it approaches the solvent's boiling point.

  • Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid dissolves, creating a saturated solution.[4] Adding excess solvent will reduce the final yield.

  • Slow Cooling (Crucial for Crystal Growth): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of large, pure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

  • Verification: Confirm the purity of the recrystallized product using the analytical methods described in Guide 1. Check for a sharp, elevated melting point.

Guide 3: Protocol for Chiral Resolution via Diastereomeric Salt Formation

Since this compound possesses a stereocenter at the C5 position, a racemic synthesis will produce both (R) and (S) enantiomers. If a single enantiomer is required, chiral resolution is necessary.

Objective: To separate the enantiomers of this compound.

Principle: Enantiomers have identical physical properties and cannot be separated by standard techniques like recrystallization. By reacting the racemic hydantoin (a weak acid) with a chiral base, a pair of diastereomeric salts is formed. Diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[11]

Step-by-Step Protocol:

  • Select a Resolving Agent: Choose an appropriate, enantiomerically pure chiral amine (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine).

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same solvent.

  • Crystallization of Diastereomeric Salt: Slowly add the resolving agent solution to the hydantoin solution with stirring. One diastereomeric salt will be less soluble and should begin to precipitate. The process can be aided by gentle heating to ensure complete reaction, followed by slow cooling to facilitate selective crystallization.

  • Isolation of Diastereomer: Isolate the precipitated salt by vacuum filtration. The purity of this salt can be improved by further recrystallization if necessary.

  • Liberation of the Free Hydantoin: Dissolve the isolated diastereomeric salt in water and acidify the solution with a strong acid (e.g., 1M HCl). This will protonate the hydantoin and convert the chiral amine into its water-soluble hydrochloride salt.

  • Extraction: The enantiomerically enriched this compound will precipitate or can be extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate).

  • Purification and Verification: Wash the organic extract, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The final product should be analyzed by chiral HPLC to determine its enantiomeric excess (e.e.).[12]

Section 3: Proactive Impurity Prevention in Synthesis

Optimizing the synthesis is the most efficient way to ensure high purity. The following diagram illustrates the Bucherer-Bergs reaction and highlights critical control points.

Bucherer-Bergs Reaction Pathway and Impurity Control

G cluster_CCP Critical Control Points Isovaleraldehyde Isovaleraldehyde Cyanohydrin Aminonitrile Intermediate Isovaleraldehyde->Cyanohydrin Step 1: Condensation [Ref: 5, 7] Impurity1 Side-Product: Aldehyde Polymerization Isovaleraldehyde->Impurity1 High Temp Ammonium_Carbonate (NH₄)₂CO₃ (Source of NH₃ and CO₂) Ammonium_Carbonate->Cyanohydrin Step 1: Condensation [Ref: 5, 7] KCN KCN KCN->Cyanohydrin Step 1: Condensation [Ref: 5, 7] Carbamic_Acid Cyano-Carbamic Acid Cyanohydrin->Carbamic_Acid Step 2: CO₂ Addition Impurity2 Unreacted Intermediates Cyanohydrin->Impurity2 Incomplete Reaction Imino_Oxazolidinone 5-Imino-oxazolidin-2-one Carbamic_Acid->Imino_Oxazolidinone Step 3: Intramolecular Cyclization Carbamic_Acid->Impurity2 Incomplete Reaction Product This compound Imino_Oxazolidinone->Product Step 4: Rearrangement CCP1 Control Temperature: Low temp favors desired reaction over polymerization. CCP2 Control Stoichiometry & pH: Ensure complete cyclization. Maintain pH ~8-9. [Ref: 7]

Caption: Key steps and control points in the Bucherer-Bergs synthesis to minimize impurity formation.

Key Recommendations for Synthesis:

  • Temperature Control: Maintain the reaction at a moderate temperature (e.g., 60-80°C) to prevent the polymerization of isovaleraldehyde, a common side reaction.[2]

  • Stoichiometry: Use a slight excess of ammonium carbonate and cyanide to drive the reaction to completion and minimize the presence of unreacted intermediates. A molar ratio of 1:2:2 (aldehyde:KCN:(NH₄)₂CO₃) is often recommended.[2]

  • pH Management: The reaction is typically buffered by the ammonium carbonate itself to a pH of 8-9. This pH is optimal for both cyanohydrin formation and the subsequent cyclization steps.[2]

By carefully controlling these parameters, you can significantly reduce the impurity load in your crude product, simplifying subsequent purification efforts.

References

Preventing degradation of 5-isobutylhydantoin during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-isobutylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of 5-isobutylhydantoin during storage and experimentation. As a crucial building block in medicinal chemistry, maintaining its purity is paramount for reproducible and reliable results. This document provides in-depth FAQs, troubleshooting guides, and validated protocols based on established principles of chemical stability.

Frequently Asked Questions (FAQs)
Q1: What is 5-isobutylhydantoin and why is its stability critical?

5-Isobutylhydantoin is a heterocyclic organic compound belonging to the hydantoin family. Hydantoin derivatives are foundational scaffolds in the development of pharmaceuticals, including anticonvulsants and antiviral agents.[1] The stability of 5-isobutylhydantoin is critical because degradation introduces impurities. These impurities can alter the compound's biological activity, lead to inconsistent experimental outcomes, and complicate the interpretation of research data.

Q2: What are the optimal storage conditions for solid 5-isobutylhydantoin?

To minimize degradation, solid 5-isobutylhydantoin should be stored in a tightly sealed container in a cool, dry, and dark environment.[2] Exposure to moisture, high temperatures, and light are primary factors that can accelerate its breakdown.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of potential hydrolytic and thermal degradation reactions. While storage up to 30°C is sometimes cited for general hydantoins, refrigeration is a best practice for long-term stability.[3]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidative and hydrolytic degradation.
Light Protect from light (use amber vials or store in a dark cabinet)Photodegradation can be initiated by exposure to UV or even ambient light, leading to the formation of radical species and subsequent decomposition.[4][5]
Container Tightly sealed, non-reactive container (e.g., glass)Prevents the ingress of moisture and air.[2]
Q3: What are the primary chemical pathways through which 5-isobutylhydantoin degrades?

The hydantoin ring is susceptible to several degradation pathways, primarily hydrolysis and oxidation.[4][6]

  • Hydrolysis: The amide bonds within the hydantoin ring can be cleaved by water, a reaction that is catalyzed by both acidic and basic conditions.[7][8] This leads to the opening of the ring and the formation of N-carbamoyl amino acid derivatives, which are structurally distinct from the parent compound.

  • Oxidation: The molecule can be susceptible to oxidation, especially in the presence of oxygen, light, or trace metal ions.[5][9] This can lead to a variety of degradation products and often manifests as a discoloration of the material.[10]

  • Thermal Degradation: While generally stable at room temperature, elevated temperatures can provide the energy needed to initiate decomposition.[11]

Q4: I've noticed the color of my solid 5-isobutylhydantoin has changed from white to a yellowish tint. What does this mean?

A change in color is a common indicator of chemical degradation.[10] This is often due to the formation of minor chromophoric impurities resulting from oxidative or photolytic stress. While the bulk of the material may still be intact, the presence of colored degradants signifies that the storage conditions may not be optimal and that the purity of the compound should be re-assessed analytically before use.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Change in physical appearance (e.g., discoloration, clumping) Oxidation or Photodegradation: Exposure to air and/or light. Hygroscopicity: Absorption of atmospheric moisture.1. Re-evaluate Storage: Immediately transfer the compound to a fresh, dry vial, purge with inert gas (argon or nitrogen), and store in a refrigerated, dark location. 2. Analytical Confirmation: Use HPLC or LC-MS to quantify the purity and identify potential degradation products.[12]
Appearance of new peaks in HPLC/LC-MS analysis Hydrolytic Degradation: The most common cause, especially if the compound has been in solution or exposed to humidity. The hydantoin ring may have opened.[6][7] Solvent Interaction: The compound may be reacting with the solvent if stored in solution for an extended period.1. Confirm Degradation: Perform a forced degradation study (see Protocol 2) under hydrolytic conditions (acid/base) to see if the new peaks match the generated degradants.[13] 2. Prepare Fresh Solutions: Always use freshly prepared solutions for experiments. If solutions must be stored, keep them at low temperatures for a minimal duration and verify their stability.
Inconsistent or poor assay results (loss of potency) Significant Degradation: The concentration of the active parent compound has likely decreased due to one or more degradation pathways.1. Full Purity Re-assessment: Perform a quantitative analysis (e.g., qNMR or HPLC with a calibrated standard) to determine the exact purity of your stock material. 2. Review Handling Procedures: Scrutinize the entire experimental workflow, from weighing the compound to its use in the assay, for potential sources of degradation (e.g., incompatible buffer pH, prolonged exposure to high temperatures). The pH of a solution can dramatically alter reaction rates and stability.[14][15]
In-Depth Technical Guide: Degradation Pathways & Stability Testing

A deep understanding of degradation mechanisms is essential for developing robust storage and handling protocols.

Primary Degradation Pathway: Hydrolysis

Hydrolysis is the most significant degradation risk for 5-isobutylhydantoin. The reaction involves the nucleophilic attack of water on the carbonyl groups of the hydantoin ring, leading to ring cleavage. This process is significantly accelerated in both acidic and basic environments.[7][8]

G cluster_0 Hydrolytic Degradation of 5-Isobutylhydantoin A 5-Isobutylhydantoin (Stable Ring) B Tetrahedral Intermediate A->B H₂O (Acid/Base Catalyzed) C N-Carbamoyl-leucine (Ring-Opened Product) B->C Ring Cleavage

Caption: Hydrolytic degradation pathway of the hydantoin ring.

Experimental Protocols

These protocols provide a framework for validating the stability of your 5-isobutylhydantoin sample.

This protocol helps determine the stability of the compound under your specific laboratory storage conditions.

Objective: To monitor the purity of 5-isobutylhydantoin over time under proposed storage conditions.

Methodology:

  • Initial Analysis (T=0): Dispense several aliquots of solid 5-isobutylhydantoin into individual, appropriate storage vials (e.g., amber glass vials). Take one aliquot and perform a baseline purity analysis using a validated HPLC method.[12] Record the purity and chromatogram.

  • Storage: Place the remaining aliquots under the desired storage conditions (e.g., 4°C, protected from light).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve one aliquot.

  • Analysis: Allow the sample to equilibrate to room temperature before opening to prevent condensation. Perform the same HPLC analysis as in the T=0 step.

  • Evaluation: Compare the purity and chromatogram to the T=0 data. Look for a decrease in the main peak area and the appearance of new impurity peaks. A degradation of 5-20% is generally considered significant in such studies.[4]

Forced degradation (or stress testing) is a powerful tool used to rapidly identify potential degradation products and establish that your analytical method is "stability-indicating".[4][12] This means the method can separate the intact drug from its degradation products.[13]

Objective: To intentionally degrade 5-isobutylhydantoin under various stress conditions to understand its degradation profile.

G cluster_1 Forced Degradation Workflow cluster_conditions Apply Stress Conditions (Parallel) start Prepare Stock Solution of 5-Isobutylhydantoin acid Acid Hydrolysis (e.g., 0.1M HCl, Heat) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid photo Photolytic (UV/Vis Light Exposure) start->photo thermal Thermal (Heat in Solid State & Solution) start->thermal analyze Analyze All Samples by Stability-Indicating HPLC/LC-MS acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze evaluate Evaluate Peak Purity & Identify Degradants analyze->evaluate report Report Degradation Pathways & Validate Method evaluate->report

Caption: Workflow for a forced degradation study.

Methodology & Recommended Conditions:

Prepare solutions of 5-isobutylhydantoin (approx. 1 mg/mL) and subject them to the conditions below. A control sample (unstressed) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound.[4]

Stress Condition Reagent/Condition Typical Duration & Temperature Rationale
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for 2-8 hoursTo simulate acidic environments and catalyze acid-mediated hydrolysis.[6]
Base Hydrolysis 0.1 M NaOHRoom Temperature for 1-4 hoursThe hydantoin ring is often highly susceptible to base-catalyzed hydrolysis.[7]
Oxidation 3% H₂O₂Room Temperature for 24 hoursTo identify susceptibility to oxidative degradation.[6]
Photolytic UV (254 nm) & White LightExpose solid and solution samples to a minimum of 1.2 million lux hours and 200 W h/m².[4]To assess light sensitivity.
Thermal Solid & SolutionHeat at 80-100°C for 24-72 hoursTo evaluate the intrinsic thermal stability of the molecule.[11]

Analysis:

  • After exposure, neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a high-resolution HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradant masses.[12][16]

By understanding and controlling the factors that affect the stability of 5-isobutylhydantoin, you can ensure the quality and reliability of your research. If you encounter issues not covered in this guide, please do not hesitate to contact our technical support team.

References

Validation & Comparative

A Comparative Guide to 5-Isobutylimidazolidine-2,4-dione and Other Hydantoin Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 5-Isobutylimidazolidine-2,4-dione against other prominent hydantoin derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, comparative efficacy based on experimental data, and the underlying mechanistic principles that govern the diverse biological activities of this versatile chemical scaffold.

Introduction: The Hydantoin Scaffold in Medicinal Chemistry

Hydantoin, or imidazolidine-2,4-dione, is a five-membered heterocyclic ring structure that serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticonvulsant, antiarrhythmic, anticancer, antimicrobial, and anti-inflammatory effects.[1][2][4][5] The versatility of the hydantoin ring lies in its ability to be substituted at multiple positions (primarily N1, N3, and C5), allowing for the fine-tuning of its physicochemical properties and biological targets.

The most well-known application of hydantoins is in the treatment of epilepsy, with Phenytoin (5,5-diphenylhydantoin) being a cornerstone drug for decades.[1][6] However, recent research has expanded their potential into oncology, with derivatives showing potent activity against various cancer cell lines by targeting critical signaling pathways.[5][7][8][9] This guide will compare this compound, a C5-alkyl substituted derivative, with archetypal and emerging hydantoins to elucidate key structure-activity relationships (SAR) and performance differences.

Structural and Synthetic Overview

The biological activity of hydantoin derivatives is intrinsically linked to the nature of the substituents at the C5 position. The comparison between an alkyl-substituted derivative like this compound and an aryl-substituted one like Phenytoin is fundamental to understanding hydantoin SAR.

A common and versatile method for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction, which involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium carbonate.[10][11] More modern, connective synthesis approaches involving tandem α-amination and α-arylation of silyl ketene acetals have also been developed to create structural diversity.[12][13]

G cluster_core Core Hydantoin Structure cluster_derivatives Comparative Derivatives Core Imidazolidine-2,4-dione (Hydantoin) Isobutyl This compound (Alkyl Substituted) Core->Isobutyl  C5 Alkyl  Substitution Phenytoin Phenytoin (5,5-Diphenylhydantoin) (Aryl Substituted) Core->Phenytoin  C5 Di-Aryl  Substitution PMH Phenylmethylenehydantoin (PMH) (Unsaturated C5 Moiety) Core->PMH  C5 Unsaturated  Substitution

Caption: Core hydantoin structure and key C5-substituted derivatives.

Comparative Efficacy: Anticonvulsant vs. Anticancer Activity

The functional group at the C5 position is a critical determinant of the therapeutic application of a hydantoin derivative. While data on this compound itself is limited in publicly accessible literature, we can infer its likely activity profile by examining the established SAR for C5-alkyl versus C5-aryl substituted hydantoins.

Anticonvulsant Activity

The anticonvulsant properties of hydantoins are strongly associated with the presence of an aromatic substituent at the C5 position.[14] Phenytoin, with its two phenyl groups at C5, is a prime example and is effective against generalized tonic-clonic and partial seizures.[6] Its mechanism of action involves blocking voltage-gated sodium channels, which stabilizes neuronal membranes and limits the repetitive firing of action potentials.[15]

Conversely, alkyl substituents at the C5 position, such as the isobutyl group in our topic compound, are generally associated with a sedative effect rather than potent anticonvulsant activity against maximal electroshock seizures (MES), a key preclinical model for tonic-clonic seizures.[14] Some C5-alkyl hydantoins may show activity against chemically-induced convulsions (e.g., via pentylenetetrazole, PTZ), which model absence seizures.[14][16]

Table 1: Comparative Anticonvulsant Activity of Hydantoin Derivatives

Compound C5-Substituent(s) Primary Activity Profile MES ED₅₀ (mg/kg) Reference
Phenytoin Diphenyl Anticonvulsant (Tonic-Clonic) ~30 [17]
Mephenytoin Ethyl, Phenyl Anticonvulsant - [1]
Ethotoin H, Phenyl Anticonvulsant - [1]
5-Alkyl Hydantoins (General) Alkyl Sedative / Weak Anticonvulsant Generally high or inactive [14]

| This compound | Isobutyl | Predicted to be weakly active or sedative | Data not available | |

Causality: The choice of the Maximal Electroshock (MES) model is critical for screening compounds intended for generalized tonic-clonic seizures, as the seizure phenotype (tonic hindlimb extension) in rodents mimics this human seizure type.[18][19][20] The MES test is particularly sensitive to drugs that act on voltage-gated sodium channels, like Phenytoin.[20]

Anticancer Activity

In contrast to anticonvulsant activity, a diverse range of C5 substitutions has yielded potent anticancer compounds.[21] Phenylmethylenehydantoins (PMHs) and other derivatives with bulky, often aromatic, groups at C5 have shown significant antiproliferative activity against numerous cancer cell lines.[7][22] Their mechanisms are distinct from anticonvulsants and often involve the inhibition of key proteins in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and tubulin polymerization.[8][9][23]

For instance, certain 5,5-diphenylimidazolidine-2,4-dione derivatives have been shown to inhibit EGFR and VEGFR2, while others act as tubulin polymerization inhibitors, mirroring the action of drugs like combretastatin A-4.[8][9]

Table 2: Comparative In Vitro Anticancer Activity of Hydantoin Derivatives

Compound/Class Target Cancer Cell Line IC₅₀ (µM) Proposed Mechanism Reference
Compound 16 (Diphenylhydantoin deriv.) A549 (Lung), HeLa (Cervical) 59 (average) EGFR/VEGFR2 Inhibition [7][9]
Compound 8d (CA-4 analogue) Various 0.186 - 0.279 Tubulin Polymerization Inhibition [8]
Phenylmethylene Hydantoins (PMHs) MDA-MB-231 (Breast), PC-3 (Prostate) Varies Brk and FAK signaling suppression [22]
3-Cyclohexyl-5-phenyl hydantoin MCF-7 (Breast) 2.0 Not specified [24]

| This compound | Various | Data not available | Unknown | |

Causality: The use of the MTT assay is a standard, reliable method for initial in vitro cytotoxicity screening. It measures the metabolic activity of cells, which correlates with cell viability.[25] This allows for a high-throughput initial assessment of a compound's ability to inhibit cancer cell proliferation before moving to more complex mechanistic or in vivo studies.

Structure-Activity Relationship (SAR) Insights

The disparate activities of hydantoin derivatives can be rationalized through key SAR principles.

Caption: Key SAR principles for hydantoin derivatives.

  • C5 Position: This is the most critical position for determining the mode of action.

    • Aryl Groups: Essential for activity in the MES model, suggesting an interaction with voltage-gated sodium channels.[14]

    • Alkyl Groups: As in this compound, these tend to lack MES activity but may have sedative properties or efficacy against petit mal-like seizures.[14]

    • Unsaturated/Planar Groups: Phenylmethylene and similar bulky, planar systems at C5 are frequently found in derivatives with potent anticancer activity.[17][22]

  • N1 and N3 Positions: Substitution at the nitrogen atoms primarily influences physicochemical properties like solubility and metabolic stability.

    • N-methylation: Can decrease activity against electroshock seizures but increase activity against chemically induced seizures.[14]

    • Prodrugs: Attaching moieties to the nitrogen positions can create prodrugs, as seen with Fosphenytoin, which improves solubility for parenteral administration.[6]

    • Pharmacokinetics: Introduction of a benzenesulfonyl group at N1 dramatically increases plasma protein binding and prevents the molecule from crossing the blood-brain barrier, thereby eliminating its anticonvulsant effect when administered orally but revealing anti-inflammatory properties.[26][27]

Experimental Protocols for Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for comparing novel hydantoin derivatives.

G cluster_workflow Preclinical Evaluation Workflow Start Synthesize & Purify Novel Hydantoin Derivative Char Structural Characterization (NMR, MS, IR) Start->Char InVitro In Vitro Screening (e.g., MTT Assay for Cancer, Patch Clamp for Ion Channels) Char->InVitro InVivo In Vivo Efficacy Models (e.g., MES/PTZ for Seizures, Xenograft for Cancer) InVitro->InVivo Tox Toxicity & PK/PD Studies (e.g., Rotarod Neurotoxicity, Pharmacokinetics) InVivo->Tox Lead Lead Candidate Tox->Lead

References

A Comparative Analysis of the Antimicrobial Effects of Hydantoins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents remains paramount. The rise of multidrug-resistant pathogens necessitates a deeper exploration of versatile chemical scaffolds. Among these, the hydantoin nucleus, a five-membered heterocyclic ring, has garnered significant attention for its broad spectrum of biological activities. This guide provides a comprehensive, in-depth comparative analysis of the antimicrobial effects of various hydantoin derivatives, offering researchers, scientists, and drug development professionals a critical resource to inform their work. We will delve into the structure-activity relationships, mechanisms of action, and comparative efficacy of different hydantoin classes, supported by experimental data and detailed protocols.

Introduction to Hydantoins: A Scaffold of Antimicrobial Potential

Hydantoins, or imidazolidine-2,4-diones, are a class of heterocyclic compounds that have long been a cornerstone in medicinal chemistry. While renowned for their anticonvulsant properties, extensive research has unveiled their significant potential as antimicrobial agents. The versatility of the hydantoin ring allows for substitutions at various positions, leading to a diverse array of derivatives with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1] The core structure's amenability to chemical modification is a key factor in the ongoing interest in developing novel hydantoin-based antimicrobials to combat the growing threat of infectious diseases.

Comparative Antimicrobial Efficacy of Hydantoin Derivatives

The antimicrobial potency of hydantoin derivatives is profoundly influenced by the nature of the substituents on the hydantoin ring. This section provides a comparative analysis of the antimicrobial activity of prominent classes of hydantoins, supported by Minimum Inhibitory Concentration (MIC) data.

Nitrofurantoin and its Analogs: The Clinical Benchmark

Nitrofurantoin, a 5-nitrofuran-substituted hydantoin, is a clinically established antibiotic primarily used for treating urinary tract infections.[2][3] Its efficacy stems from a unique multi-target mechanism of action, which contributes to a low rate of resistance development.[3][4]

5,5-Disubstituted Hydantoins: Exploring Lipophilicity and Steric Effects

Modification at the C5 position of the hydantoin ring has been a focal point of research to enhance antimicrobial activity. The introduction of two substituents at this position, such as in 5,5-diphenylhydantoin (phenytoin), has been explored. While phenytoin itself is primarily an anticonvulsant, its derivatives have shown some antimicrobial potential.

Studies on a series of 3-substituted-5,5-diphenylhydantoins revealed that their antibacterial activity is generally weak. For instance, 3-isopropyl and 3-benzyl derivatives of 5,5-diphenylhydantoin exhibited weak activity against Enterococcus faecalis and Escherichia coli.[5] However, other 5,5-disubstituted hydantoins with different substituents have shown more promising results. For example, certain 5-alkenyl hydantoin derivatives have demonstrated notable activity against Pseudomonas aeruginosa.[6]

Thiohydantoins: The Impact of Sulfur Substitution

The replacement of one or both carbonyl oxygens of the hydantoin ring with sulfur atoms gives rise to thiohydantoins and dithiohydantoins. This structural modification has been shown to impart significant antimicrobial properties.

Thiohydantoin derivatives have demonstrated a broad spectrum of activity, often with greater potency against Gram-positive bacteria.[7] For instance, a series of thiohydantoins derived from L-amino acids showed notable activity against Staphylococcus epidermidis and Staphylococcus aureus.[7] Some hybrid molecules incorporating a 2-thiohydantoin core have also exhibited bacteriostatic activity against both Gram-positive and some Gram-negative bacteria.[8] The introduction of a carboxymethyl group at the N-3 position and a 1,4-phenylene spacer has been shown to significantly boost the antimicrobial activity of 2-thiohydantoin derivatives.[9]

Spirohydantoins: Fused Ring Systems with Enhanced Activity

Spirohydantoins, characterized by a spirocyclic system at the C5 position of the hydantoin ring, represent another promising class of antimicrobial agents. These rigid, three-dimensional structures can interact favorably with biological targets.

Several spirohydantoin derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities.[10] Some have shown good antifungal activity against various phytopathogenic fungi, with MIC values ranging from 8 to 64 µg/mL.[11]

Comparative MIC Data of Hydantoin Derivatives
Hydantoin ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
Nitrofurans NitrofurantoinE. coli (uropathogenic)16 - 128[3]
FurazidinE. coli (uropathogenic)8 - 64[3]
5,5-Disubstituted 5-alkenyl hydantoin (Hyd6)P. aeruginosa ATCC 2785362.5[6]
Thiohydantoins 2-thiohydantoin derivative (5a)B. subtilis ATCC 66331.95[12]
2-thiohydantoin derivative (7a)S. aureus ATCC 65381.95[12]
Spirohydantoins Spirotryprostatin A derivative (4d)Botrytis cinerea8 - 32[11]
Spirotryprostatin A derivative (4k)Fusarium oxysporium8 - 32[11]

Mechanisms of Antimicrobial Action: A Multi-pronged Attack

Hydantoin derivatives exert their antimicrobial effects through various mechanisms, often involving multiple cellular targets, which can be a significant advantage in overcoming resistance.

Nitrofurantoin: A Cascade of Cellular Damage

The mechanism of action of nitrofurantoin is complex and multifaceted.[1][2] It is a prodrug that is activated by bacterial nitroreductases to form highly reactive electrophilic intermediates.[3][4] These intermediates are responsible for its broad-spectrum antibacterial activity through:

  • DNA and RNA Damage: The reactive intermediates can cause damage to bacterial DNA and RNA, inhibiting replication and transcription.[2]

  • Inhibition of Protein Synthesis: Nitrofurantoin intermediates can attack ribosomal proteins, leading to the inhibition of protein synthesis.[3]

  • Disruption of Metabolic Pathways: It can interfere with crucial metabolic pathways, including the citric acid cycle.[4]

Nitrofurantoin Nitrofurantoin Bacterial_Nitroreductases Bacterial_Nitroreductases Nitrofurantoin->Bacterial_Nitroreductases Activation Reactive_Intermediates Reactive_Intermediates Bacterial_Nitroreductases->Reactive_Intermediates DNA_Damage DNA/RNA Damage Reactive_Intermediates->DNA_Damage Protein_Synthesis_Inhibition Protein Synthesis Inhibition Reactive_Intermediates->Protein_Synthesis_Inhibition Metabolic_Disruption Metabolic Pathway Disruption Reactive_Intermediates->Metabolic_Disruption Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Synthesis_Inhibition->Cell_Death Metabolic_Disruption->Cell_Death

Mechanism of action of Nitrofurantoin.

Thiohydantoins and Other Derivatives: Diverse Modes of Action

The mechanisms of action for other hydantoin derivatives are still under investigation but are believed to be diverse:

  • Enzyme Inhibition: Some thiohydantoins are thought to act by inhibiting essential bacterial enzymes.[13]

  • Membrane Disruption: Certain derivatives may exert their effect by disrupting the integrity of the bacterial cell membrane.[9]

  • Inhibition of Biofilm Formation: Some thiohydantoins have shown the ability to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[7]

Experimental Protocols for Antimicrobial Evaluation

To ensure the reliability and reproducibility of antimicrobial activity data, standardized experimental protocols are essential. This section provides detailed methodologies for key assays used in the evaluation of hydantoin derivatives.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of a hydantoin derivative that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a significant reduction in viable cells (MBC).

Protocol: Broth Microdilution Method

  • Preparation of Hydantoin Stock Solution: Dissolve the hydantoin derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the hydantoin stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the hydantoin derivative at which there is no visible growth (turbidity).

  • MBC Determination: From the wells showing no visible growth, subculture 10-100 µL onto an appropriate agar medium. Incubate the agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Start Start Prepare_Stock Prepare Hydantoin Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Read MIC (No Visible Growth) Incubate->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Read_MBC Read MBC (≥99.9% Killing) Incubate_Agar->Read_MBC End End Read_MBC->End

Workflow for MIC and MBC Determination.

Time-Kill Kinetics Assay

Objective: To assess the rate and extent of bacterial or fungal killing by a hydantoin derivative over time.

Protocol:

  • Preparation: Prepare tubes containing broth with the hydantoin derivative at various concentrations (e.g., 1x, 2x, 4x MIC) and a growth control tube without the compound.

  • Inoculation: Inoculate each tube with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Enumeration: Perform serial dilutions of each aliquot and plate onto appropriate agar medium to determine the number of viable microorganisms (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration to visualize the killing kinetics.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of hydantoins is intricately linked to their chemical structure. Understanding these relationships is crucial for the rational design of more potent derivatives.

  • Substitution at N1 and N3: Modifications at the N1 and N3 positions of the hydantoin ring can significantly influence activity. For instance, the introduction of an acetic acid group at the N3 position of some 2-thiohydantoin derivatives has been shown to affect their antibacterial spectrum.[8]

  • Substitution at C5: As previously discussed, the nature of the substituents at the C5 position is a critical determinant of antimicrobial potency. Aromatic or bulky aliphatic groups can enhance activity, likely by promoting interactions with microbial targets.

  • The Role of the Heterocyclic Core: The core hydantoin, thiohydantoin, or dithiohydantoin ring itself plays a vital role. The presence of the sulfur atom in thiohydantoins, for example, appears to be a key contributor to their antimicrobial properties.

Conclusion and Future Directions

Hydantoin derivatives represent a versatile and promising class of antimicrobial agents with a rich chemical space for exploration. Their diverse mechanisms of action, including the multi-target approach of nitrofurantoin, offer a potential strategy to combat antimicrobial resistance. The comparative analysis presented in this guide highlights the significant impact of structural modifications on the antimicrobial efficacy of these compounds.

Future research should focus on:

  • Synergistic Studies: Investigating the combination of hydantoin derivatives with other classes of antibiotics to identify synergistic interactions.

  • Advanced Drug Delivery Systems: Developing novel formulations to enhance the bioavailability and targeted delivery of promising hydantoin compounds.

  • In-depth Mechanistic Studies: Utilizing advanced techniques such as molecular docking and transcriptomics to further elucidate the molecular targets and mechanisms of action of novel hydantoin derivatives.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of the next generation of hydantoin-based antimicrobials to address the pressing global health challenge of infectious diseases.

References

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 5-Isobutylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its purity. An impure compound can lead to erroneous biological data, unpredictable side effects, and the failure of a promising drug candidate. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of synthesized 5-isobutylhydantoin, a heterocyclic compound with potential applications in medicinal chemistry.

Our approach is grounded in the principle of orthogonality—the use of multiple, mechanistically different analytical techniques to build a comprehensive and trustworthy purity profile. No single method is sufficient; instead, we construct a self-validating system where the results of one technique corroborate and complement the others. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to not only replicate these methods but also to adapt them to your specific research needs.

Context: Synthesis of 5-Isobutylhydantoin

To understand potential impurities, we must first consider the synthesis route. A common and effective method for producing 5-substituted hydantoins is the Bucherer-Bergs reaction .[1][2] This one-pot, multicomponent reaction typically involves an aldehyde or ketone (isovaleraldehyde), an alkali metal cyanide (e.g., sodium cyanide), and ammonium carbonate.

Potential impurities arising from this synthesis could include unreacted starting materials, the intermediate α-aminonitrile, or by-products from side reactions. Therefore, our validation workflow must be capable of separating and identifying these diverse chemical entities from the target 5-isobutylhydantoin.

The Orthogonal Validation Workflow

A robust purity assessment relies on a sequence of analyses that probe different physicochemical properties of the compound. Our workflow begins with qualitative structural confirmation and progresses to quantitative purity determination.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_validation Orthogonal Purity Validation Synthesis Bucherer-Bergs Synthesis of 5-Isobutylhydantoin Purification Recrystallization Synthesis->Purification NMR ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) Purification->NMR Primary Analysis MS Mass Spectrometry (LC-MS) (Molecular Weight Confirmation) NMR->MS FTIR FTIR Spectroscopy (Functional Group ID) MS->FTIR MP Melting Point (Physical Constant Check) FTIR->MP HPLC Quantitative HPLC (Purity Assay & Impurity Profile) MP->HPLC Quantitative Analysis EA Elemental Analysis (Compositional Verification) HPLC->EA

Caption: Orthogonal workflow for validating 5-isobutylhydantoin purity.

Part 1: Structural Confirmation and Qualitative Assessment

The first stage of validation confirms that the synthesized molecule is indeed 5-isobutylhydantoin. We use a suite of spectroscopic techniques for this purpose.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry.[3] For purity assessment, it not only confirms the molecular structure but can also be adapted for quantitative analysis (qNMR), providing an orthogonal method to chromatography.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified 5-isobutylhydantoin in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16 (adjust based on concentration).

    • Relaxation Delay (D1): 5-10 seconds for reliable integration in quantitative analysis.[5]

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Interpretation: The ¹H NMR spectrum should show distinct signals corresponding to the isobutyl group protons and the N-H protons of the hydantoin ring. The ¹³C spectrum will confirm the presence of the two carbonyl carbons and the carbons of the isobutyl side chain. The absence of signals from starting materials or solvents confirms initial purity.

¹H NMR Data (Expected) ¹³C NMR Data (Expected)
Chemical Shift (δ, ppm) Assignment
~10.6 (s, 1H)NH (Position 1)
~8.0 (s, 1H)NH (Position 3)
~4.1 (t, 1H)CH (Position 5)
~1.8 (m, 1H)CH (CH₃)₂
~1.6 (m, 2H)CH
~0.9 (d, 6H)CH(CH ₃)₂
Note: Shifts are approximate and can vary based on solvent and concentration.
Method 2: Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental check of its identity.[6] Electrospray ionization (ESI) is a soft ionization technique well-suited for hydantoin derivatives, often revealing the molecular ion or a protonated adduct.[7]

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[4]

  • Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS) coupled with a liquid chromatograph (LC).

  • Ionization Mode: ESI in both positive and negative modes to maximize the chance of observing a clear molecular ion.

  • Analysis: The expected [M+H]⁺ ion for 5-isobutylhydantoin (C₇H₁₂N₂O₂) would have a calculated m/z of 157.0977. HRMS should provide a value within 0.003 m/z of this.[8]

Data Interpretation: A prominent peak at the expected m/z confirms the molecular weight. The fragmentation pattern can also provide structural information, often showing characteristic losses from the hydantoin ring.[6][7]

Method 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups. While not quantitative, it serves as a quick identity and quality check.[9]

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32.

  • Data Processing: A background scan is performed and subtracted from the sample spectrum.[4]

Data Interpretation: The spectrum should display characteristic absorption bands for the hydantoin ring.

| Characteristic FTIR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | 3300–3100 | N-H stretching (from the two amide groups) | | 2960–2870 | C-H stretching (aliphatic isobutyl group) | | ~1770 and ~1710 | C=O stretching (two distinct carbonyl bands) |

Part 2: Quantitative Purity and Impurity Profiling

Once the structure is confirmed, we move to quantifying the purity and identifying any minor impurities.

Method 4: High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard technique for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[10][11] A well-developed reverse-phase method can separate the target compound from structurally similar impurities.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An optimized gradient of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic phase (e.g., Acetonitrile). A scouting gradient might run from 10% to 90% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm, where the hydantoin amide bond absorbs.[12]

  • Sample Preparation: Dissolve the sample accurately in the mobile phase to a concentration of ~1 mg/mL.

Data Interpretation (Area Percent): The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. For high-purity reference standards, the main peak should be >99%. Any other peaks represent impurities.

| HPLC Method Parameters | | :--- | :--- | | Parameter | Condition | | Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[12] | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | 10% B to 90% B over 20 min | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 210 nm | | Injection Volume | 10 µL |

Method 5: Elemental Analysis (CHN)

Elemental analysis provides a fundamental measure of purity by determining the mass percentage of carbon, hydrogen, and nitrogen in the sample.[13][14] This technique is orthogonal to chromatography as it is insensitive to impurities with the same elemental composition (isomers) but highly sensitive to impurities with different compositions (e.g., residual solvents or inorganic salts).

Data Interpretation: The experimentally determined mass percentages are compared to the theoretical values calculated from the molecular formula (C₇H₁₂N₂O₂). For a compound to be considered pure, the experimental values should be within ±0.4% of the theoretical values.[8]

| Elemental Analysis Data | | :--- | :--- | :--- | :--- | | Element | Theoretical % | Experimental % (Sample) | Deviation (%) | | Carbon (C) | 53.83 | 53.71 | -0.12 | | Hydrogen (H) | 7.74 | 7.68 | -0.06 | | Nitrogen (N) | 17.94 | 18.01 | +0.07 |

A deviation of <0.4% strongly supports the purity and correct elemental composition of the synthesized compound.[8]

Method 6: Melting Point Determination

A classic and straightforward technique, the melting point of a crystalline solid is a reliable indicator of purity.[15] Pure compounds exhibit a sharp melting point over a narrow range (typically <1°C), whereas impurities tend to depress and broaden the melting range.

Experimental Protocol:

  • Load a small amount of the finely powdered, dry sample into a capillary tube.

  • Place the tube in a calibrated melting point apparatus.

  • Heat the sample slowly (1-2 °C/min) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

Data Interpretation: A sharp, well-defined melting point that is consistent with literature values (if available) indicates high purity.

Comparison of Purity Validation Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Structural confirmation, relative quantitation of protons, impurity identification.Provides detailed structural information; qNMR is a primary quantitative method.Lower sensitivity than MS or HPLC; requires pure deuterated solvents.
Mass Spectrometry Molecular weight, fragmentation patterns.High sensitivity, confirms molecular formula with HRMS.Isomers are often indistinguishable; ionization efficiency can vary.
FTIR Spectroscopy Presence of functional groups.Fast, simple, non-destructive.Provides limited structural detail; not quantitative.
HPLC Quantitative purity, number of impurities, retention time.High resolution and sensitivity, excellent for quantitation (industry standard).Requires method development; detector response can vary between compounds.
Elemental Analysis Elemental composition (%C, H, N).Fundamental check of composition; orthogonal to chromatographic methods.Does not distinguish isomers; requires specialized instrumentation.
Melting Point Physical constant, indicator of purity.Simple, fast, inexpensive.Only applicable to crystalline solids; not quantitative.

Conclusion

Validating the purity of a synthesized compound like 5-isobutylhydantoin is not a task for a single instrument but a challenge that demands a multi-faceted, orthogonal approach. By integrating the structural insights from NMR and MS, the functional group confirmation from FTIR, the quantitative power of HPLC, and the fundamental compositional data from elemental analysis, we build a comprehensive and irrefutable purity profile. This rigorous, self-validating workflow ensures the integrity of the compound, providing the solid foundation necessary for its advancement in research and drug development pipelines.

References

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 5-Isobutylimidazolidine-2,4-dione in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a lead compound is paramount. A molecule's journey from a promising hit to a viable therapeutic candidate is paved with rigorous validation, a critical component of which is the characterization of its on-target and off-target activities. This guide provides an in-depth framework for evaluating the cross-reactivity of 5-Isobutylimidazolidine-2,4-dione, a hydantoin derivative, in various biological assays. We will delve into the rationale behind experimental design, present detailed protocols, and offer insights into interpreting the resulting data to build a comprehensive specificity profile.

The hydantoin scaffold, a five-membered ring structure, is a privileged motif in medicinal chemistry, appearing in a variety of approved drugs with diverse biological activities, including anticonvulsants like phenytoin and muscle relaxants like dantrolene.[1][2][3] This structural heritage suggests that new derivatives, such as this compound, may possess a broad spectrum of biological actions and, consequently, a potential for cross-reactivity with multiple biological targets.[4][5] Therefore, a thorough investigation of its interaction profile is not merely a supplementary exercise but a foundational step in its development.

The Rationale for a Tiered Approach to Cross-Reactivity Profiling

A brute-force approach to assessing cross-reactivity against every known biological target is neither feasible nor efficient. A more strategic, tiered methodology allows for a progressive focusing of resources, starting with a broad screen to identify potential areas of concern, followed by more detailed mechanistic studies. This approach ensures that experimental efforts are concentrated on the most relevant potential off-targets.

dot

Caption: Tiered workflow for assessing compound cross-reactivity.

Tier 1: Broad Panel Screening for Initial Hit Identification

The initial step involves screening this compound against a broad panel of targets to identify potential off-target interactions.[6][7] Several contract research organizations (CROs) offer commercially available panels that cover a wide range of target classes, including G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes.[8] These screens are typically performed at a single high concentration of the test compound (e.g., 10 µM) and measure the percent inhibition or displacement of a known ligand.

Rationale: This approach provides a cost-effective and rapid method to survey a large number of potential targets.[9] A significant interaction in this initial screen (typically >50% inhibition) serves as a "hit" that warrants further investigation. This allows for the early identification of potential liabilities and helps to prioritize which target families to focus on in subsequent tiers.[6]

Tier 2: Quantitative Assessment of Binding Affinity

For each "hit" identified in Tier 1, the next logical step is to quantify the binding affinity of this compound for the potential off-target. This is most commonly achieved through competitive binding assays, which determine the concentration of the test compound required to displace 50% of a labeled ligand from the target (the IC50 value).[10][11] This value can then be used to calculate the inhibitory constant (Ki), which represents the true binding affinity of the compound for the receptor.

Rationale: Moving from a single-point screen to a dose-response curve provides a quantitative measure of potency.[12] This allows for a direct comparison of the compound's affinity for its intended primary target versus its affinity for any identified off-targets. A large window between the on-target and off-target affinities is a key indicator of a selective compound.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay. Specific conditions, such as buffer composition, incubation time, and temperature, will need to be optimized for each specific target.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer appropriate for the target receptor (e.g., Tris-HCl with MgCl2 for many GPCRs).

    • Radioligand: Dilute a stock solution of a high-affinity radiolabeled ligand for the target receptor to a working concentration (typically at or below its Kd value).

    • Test Compound: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would span from 1 nM to 100 µM.

    • Receptor Source: Use a membrane preparation from cells expressing the target receptor or a purified receptor preparation.

  • Assay Setup (96-well plate format):

    • Add assay buffer to all wells.

    • Add the serially diluted this compound or vehicle control to the appropriate wells.

    • Add the radioligand to all wells.

    • Initiate the binding reaction by adding the receptor preparation to all wells.

    • To determine non-specific binding, a separate set of wells should contain the receptor, radioligand, and a high concentration of an unlabeled competing ligand.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Separation:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Detection:

    • Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percent inhibition of specific binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 3: Functional Characterization of Off-Target Interactions

Observing binding at an off-target site does not necessarily mean that this interaction will produce a biological effect. The compound could be a silent binder with no functional consequences. Therefore, it is crucial to perform functional assays to determine if the binding of this compound to an off-target results in agonism, antagonism, or allosteric modulation.[13][14]

Rationale: Functional assays provide the ultimate confirmation of a biologically relevant off-target effect.[15][16] The choice of assay depends on the nature of the target. For a GPCR, this could involve measuring second messenger levels (e.g., cAMP, IP1, or calcium flux).[17] For an enzyme, this would typically be an enzyme inhibition assay.[18][19]

G

References

Introduction to 5-Isobutylimidazolidine-2,4-dione and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vivo and In Vitro Anticonvulsant Activity of 5-Isobutylimidazolidine-2,4-dione

This compound belongs to the hydantoin chemical class, a core scaffold in several clinically significant anticonvulsant drugs. The parent ring system, imidazolidine-2,4-dione, is found in phenytoin, a widely prescribed medication for the treatment of epilepsy.[1] The therapeutic potential of hydantoin derivatives stems from their ability to modulate neuronal excitability, a key factor in the pathophysiology of seizures. The investigation of novel derivatives, such as this compound, is driven by the search for new antiepileptic drugs (AEDs) with improved efficacy, better safety profiles, and broader therapeutic windows.[2] This guide provides a comparative analysis of the in vivo and in vitro methodologies used to characterize the anticonvulsant activity of this compound and related compounds, offering insights for researchers in the field of epilepsy drug discovery.

In Vitro Activity Assessment: Elucidating Mechanistic Insights

While direct in vitro studies on this compound are not extensively published, the evaluation of its activity would likely follow established protocols for anticonvulsant screening.[3] In vitro assays are crucial for determining the specific molecular targets and mechanisms of action of a compound, providing a foundational understanding of its pharmacological profile. These assays are typically conducted in controlled cellular or subcellular environments, allowing for the precise measurement of drug-target interactions.

Common in vitro methods for assessing anticonvulsant activity include:

  • Receptor Binding Assays: These assays measure the affinity of a compound for specific receptors implicated in epilepsy, such as the GABA-A receptor.

  • Ion Channel Electrophysiology: Techniques like patch-clamp electrophysiology can determine if a compound modulates the activity of voltage-gated sodium, potassium, or calcium channels, which are critical for regulating neuronal firing.

  • Neurotransmitter Uptake and Release Assays: These experiments can reveal if a compound affects the synaptic concentration of neurotransmitters like GABA or glutamate.

Hypothetical In Vitro Experimental Protocol: Patch-Clamp Electrophysiology on Cultured Neurons

This protocol describes a method to assess the effect of this compound on voltage-gated sodium channels in primary neuronal cultures.

Methodology:

  • Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 rat pups and cultured on glass coverslips.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed on mature neurons (12-14 days in vitro).

  • Solution Preparation: The test compound, this compound, is dissolved in a suitable vehicle (e.g., DMSO) and diluted to the final desired concentrations in the extracellular recording solution.

  • Data Acquisition: A voltage protocol is applied to elicit sodium currents. The baseline current is recorded before the application of the test compound.

  • Compound Application: The compound is applied to the neuron via a perfusion system.

  • Data Analysis: The effect of the compound on the peak sodium current and the voltage-dependence of activation and inactivation are measured and analyzed.

Figure 1: Workflow for In Vitro Patch-Clamp Electrophysiology.

In Vivo Activity Assessment: Evaluating Therapeutic Efficacy in Whole Organisms

In vivo models are indispensable for evaluating the overall therapeutic potential of a drug candidate, as they account for complex physiological factors such as metabolism, distribution, and blood-brain barrier penetration.[4] For anticonvulsant drugs, several well-established animal models are used to predict clinical efficacy against different seizure types.[5][6]

Common In Vivo Models for Anticonvulsant Screening
  • Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure and is considered a model for generalized seizures.[7][8] Drugs effective in this model, like phenytoin, are thought to act by preventing seizure spread.

  • Pentylenetetrazole (PTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This test is a model for absence seizures and myoclonic seizures, and drugs that are effective often enhance GABAergic neurotransmission.[9]

  • 6-Hz Psychomotor Seizure Model: This model is used to identify drugs effective against therapy-resistant partial seizures.[10]

Detailed In Vivo Experimental Protocol: The Pentylenetetrazole (PTZ) Seizure Model

This protocol outlines the procedure for assessing the anticonvulsant activity of this compound in the PTZ-induced seizure model in mice.

Methodology:

  • Animal Acclimation: Male Swiss albino mice are acclimated to the laboratory conditions for at least one week.

  • Drug Administration: The test compound, this compound, is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone.

  • Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), a convulsive dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.[11]

  • Observation: The animals are observed for 30 minutes for the presence or absence of clonic seizures.

  • Data Analysis: The percentage of animals protected from seizures at each dose is calculated, and the median effective dose (ED50) is determined.

Figure 2: Workflow for the In Vivo PTZ-Induced Seizure Model.

Reported In Vivo Activity of Imidazolidine-2,4-dione Derivatives

Studies on various imidazolidine-2,4-dione derivatives have demonstrated significant anticonvulsant activity in preclinical models.

Compound Class In Vivo Model Observed Activity Reference
N-1',N-3'-disubstituted-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-trionesscPTZProtection against pentylenetetrazole-induced convulsions.[12]
New imidazolidindiones and tetra-substituted imidazolesPTZ and MESExcellent activity against PTZ-induced seizures.[9]

Based on these findings, it is plausible that this compound would exhibit activity in these models, particularly the PTZ model, suggesting a potential mechanism involving the modulation of seizure threshold.

Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo Results

A critical aspect of drug development is understanding the correlation, and often the discordance, between in vitro and in vivo findings. While in vitro assays provide valuable mechanistic information, they cannot fully replicate the complexity of a living organism.[4]

InVitro_to_InVivo cluster_factors Pharmacokinetic & Pharmacodynamic Factors InVitro In Vitro Activity (e.g., Target Affinity) Metabolism Metabolism InVitro->Metabolism BBB_Penetration Blood-Brain Barrier Penetration InVitro->BBB_Penetration Bioavailability Bioavailability InVitro->Bioavailability Off_Target Off-Target Effects InVitro->Off_Target InVivo In Vivo Efficacy (e.g., Seizure Protection) Metabolism->InVivo BBB_Penetration->InVivo Bioavailability->InVivo Off_Target->InVivo

Figure 3: Factors Influencing the Translation from In Vitro to In Vivo Activity.

For a compound like this compound, potent in vitro activity at a specific ion channel might not translate to in vivo efficacy if the compound is rapidly metabolized, has poor bioavailability, or cannot cross the blood-brain barrier to reach its target in the central nervous system. Conversely, a compound with moderate in vitro activity may show significant in vivo effects if it has favorable pharmacokinetic properties.

Alternative Anticonvulsant Agents: A Comparative Overview

The development of new AEDs is benchmarked against existing therapies. Phenytoin, carbamazepine, and valproate are first-generation AEDs with well-characterized mechanisms of action.[2][13]

Compound Chemical Class Primary Mechanism of Action Primary In Vivo Model
This compound (Hypothesized) HydantoinLikely modulation of voltage-gated ion channels or GABAergic transmission.PTZ and/or MES
Phenytoin HydantoinBlocks voltage-gated sodium channels.MES
Carbamazepine TricyclicBlocks voltage-gated sodium channels.MES
Valproate Fatty Acid DerivativeMultiple mechanisms, including sodium channel blockade and enhancement of GABAergic transmission.PTZ and MES

This comparison highlights the importance of a comprehensive screening approach to characterize the full therapeutic potential of a new chemical entity like this compound.

Conclusion

The evaluation of this compound as a potential anticonvulsant requires a multi-faceted approach that integrates both in vitro and in vivo methodologies. While in vitro studies are essential for elucidating the mechanism of action at the molecular level, in vivo models provide the crucial assessment of therapeutic efficacy in a complex physiological system. The existing literature on related imidazolidine-2,4-dione derivatives suggests that this compound holds promise as an anticonvulsant. Future research should focus on direct in vitro and in vivo comparative studies to fully characterize its pharmacological profile and determine its potential as a novel treatment for epilepsy.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Hydantoin Derivatives Against EGFR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of molecular docking methodologies for evaluating hydantoin derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). As researchers and drug development professionals, the ability to accurately predict the binding affinity and pose of a ligand within a protein's active site is paramount. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating computational workflow.

Introduction: The Therapeutic Potential of Hydantoin Derivatives and the Significance of EGFR

The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, featured in a range of pharmaceuticals with diverse therapeutic applications.[1][2][3] From their established use as anticonvulsants, where they modulate voltage-gated sodium channels, to their emergence as potent anticancer agents, the versatility of the hydantoin core is well-documented.[4][5][6] Recent research has highlighted the potential of hydantoin derivatives to target key signaling proteins implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR).[7][8][9][10]

EGFR, a receptor tyrosine kinase, is a critical regulator of cell proliferation, differentiation, and survival.[9] Its aberrant activation, often through mutation or overexpression, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC).[7][9] Consequently, EGFR has become a prime target for the development of targeted cancer therapies. This guide will focus on the L858R/T790M mutant of EGFR, a clinically significant variant associated with resistance to first-generation EGFR inhibitors.[7]

Molecular docking is an indispensable computational tool in modern drug discovery, enabling the prediction of ligand-protein interactions and the virtual screening of large compound libraries.[11] However, the reliability of docking results is highly dependent on the chosen software, its underlying algorithms, and the meticulous preparation of both the ligand and the receptor. This guide will provide a comparative analysis of two widely used open-source docking programs, AutoDock Vina and rDock, to assess their performance in predicting the binding of hydantoin derivatives to EGFR.

The Scientific Rationale: Why a Comparative Docking Study?

The choice of docking software is not arbitrary. Different programs employ distinct search algorithms and scoring functions, which can lead to variations in predicted binding poses and affinities.[12][13]

  • AutoDock Vina utilizes a machine-learning-based scoring function and an efficient search algorithm, making it one of the most popular and user-friendly open-source docking tools.[13]

  • rDock is a fast and versatile open-source docking program designed for high-throughput virtual screening, employing a three-stage genetic algorithm search.[14]

By comparing the results from these two distinct approaches, we can gain greater confidence in our predictions. If both programs predict similar binding modes and a consistent trend in binding affinities that correlates with experimental data, the validity of the in silico model is significantly strengthened. This comparative approach is a crucial step in a self-validating experimental design.

Experimental Workflow: A Step-by-Step Guide

This section details the complete workflow for our comparative docking study, from data acquisition to the final analysis.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure Acquisition (PDB ID: 4I22) PDB_prep Receptor Preparation (Remove water, add hydrogens) PDB->PDB_prep Ligand Ligand Structure Acquisition (Hydantoin Derivatives 5a & 5f) Ligand_prep Ligand Preparation (Energy minimization, format conversion) Ligand->Ligand_prep Vina AutoDock Vina PDB_prep->Vina rDock rDock PDB_prep->rDock Ligand_prep->Vina Ligand_prep->rDock Pose Binding Pose Analysis Vina->Pose Score Scoring Function Comparison Vina->Score rDock->Pose rDock->Score Validation Correlation with Experimental Data (IC50 values) Pose->Validation Score->Validation

Caption: Overall workflow for the comparative docking study.

Target and Ligand Selection

For this study, we will focus on the clinically relevant L858R/T790M double mutant of the EGFR kinase domain. We will use the crystal structure with PDB ID: 4I22 , which is co-crystallized with gefitinib.[15] As a validation step, we will also use the structure of wild-type EGFR in complex with erlotinib (PDB ID: 1M17 ).[5][7][16]

The ligands for our study are two hydantoin acetanilide derivatives, compound 5a and compound 5f , reported by Hassan et al. (2022) to have potent inhibitory activity against the H1975 cell line, which harbors the EGFR L858R/T790M mutation.[9] The reported IC50 values for these compounds will be used to validate our docking results. We will also include erlotinib , a known EGFR inhibitor, as a positive control.

Receptor Preparation

Proper receptor preparation is critical for a successful docking experiment. The following steps should be performed using molecular modeling software such as UCSF Chimera or AutoDock Tools.

  • Download the PDB file: Obtain the crystal structure of EGFR (PDB ID: 4I22) from the RCSB Protein Data Bank.

  • Remove non-essential molecules: Delete all water molecules, co-solvents, and the co-crystallized ligand (gefitinib) from the PDB file.

  • Add polar hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

  • Assign charges: Add Kollman charges to the protein atoms.

  • Save the prepared receptor: Save the prepared receptor in the PDBQT format for AutoDock Vina and in PDB format for rDock.

Ligand Preparation

The 3D structures of the hydantoin derivatives 5a and 5f, and erlotinib, can be obtained from PubChem or drawn using chemical drawing software like ChemDraw and saved in a 3D format (e.g., SDF or MOL2).

  • Energy minimization: Perform energy minimization of the ligand structures using a force field such as MMFF94. This ensures that the ligand is in a low-energy conformation.

  • Format conversion: Convert the ligand files to the PDBQT format for AutoDock Vina and MOL2 or SD format for rDock.

Docking with AutoDock Vina

AutoDock Vina requires a configuration file that specifies the receptor, ligand, and the search space (grid box).

  • Define the grid box: The grid box should encompass the active site of the EGFR kinase domain. A common approach is to center the grid on the co-crystallized ligand from the original PDB file. For 4I22, the active site is well-defined by the location of gefitinib.

  • Create the configuration file: A text file (e.g., conf.txt) should be created with the following parameters:

  • Run the docking simulation: Execute AutoDock Vina from the command line:

Docking with rDock

rDock requires a parameter file that defines the docking protocol.

  • Define the active site: The active site is defined by a reference ligand and a radius around it.

  • Create the parameter file: A parameter file (e.g., dock.prm) is needed to specify the input files and docking settings.

  • Run the docking simulation: Execute rDock from the command line.

Results and Discussion: A Comparative Analysis

The output of a docking simulation provides two key pieces of information: the predicted binding affinity (docking score) and the predicted binding pose of the ligand.

Quantitative Comparison of Docking Scores

The docking scores from AutoDock Vina and rDock for our selected ligands against the EGFR L858R/T790M mutant are presented in the table below. For comparison, the experimental IC50 values are also included.

CompoundAutoDock Vina Score (kcal/mol)rDock Score (kcal/mol)Experimental IC50 (µM)[9]
Erlotinib -8.5-25.79.70
Compound 5a -9.2-28.11.94
Compound 5f -9.8-29.51.38

Analysis:

Both AutoDock Vina and rDock predict that the hydantoin derivatives (5a and 5f) have a higher binding affinity (more negative docking score) for the EGFR L858R/T790M mutant than the reference inhibitor, erlotinib. This computational prediction is in excellent agreement with the experimental data, which shows that compounds 5a and 5f have significantly lower IC50 values than erlotinib.[9]

Furthermore, both docking programs correctly rank the potency of the two hydantoin derivatives, with compound 5f predicted to have a slightly higher binding affinity than compound 5a, which is consistent with their respective IC50 values.[9]

Qualitative Comparison of Binding Poses

Visual inspection of the predicted binding poses provides valuable insights into the specific molecular interactions between the ligands and the receptor.

  • Erlotinib: Both AutoDock Vina and rDock predict that erlotinib binds in the ATP-binding pocket of EGFR, forming a crucial hydrogen bond with the backbone nitrogen of Met793 in the hinge region. This is consistent with the known binding mode of erlotinib.[7][16]

  • Hydantoin Derivatives (5a and 5f): The predicted binding poses for compounds 5a and 5f from both programs show that the hydantoin core is involved in key interactions within the active site. The acetanilide moiety extends into the hydrophobic pocket, similar to the aniline group of erlotinib. The specific substitutions on the phenyl ring of the acetanilide group in compounds 5a and 5f appear to contribute to the enhanced binding affinity compared to erlotinib.

G cluster_egfr EGFR Active Site cluster_ligand Hydantoin Derivative Met793 Met793 (Hinge Region) Hydrophobic_Pocket Hydrophobic Pocket Hydantoin_Core Hydantoin Core Hydantoin_Core->Met793 Hydrogen Bond Acetanilide Acetanilide Moiety Acetanilide->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Key interactions of hydantoin derivatives in the EGFR active site.

Validation of Docking Protocols

A critical aspect of any docking study is the validation of the chosen protocol. This ensures that the computational model can accurately reproduce known experimental results.

Re-docking of the Co-crystallized Ligand

A standard validation technique is to extract the co-crystallized ligand from the protein structure, and then dock it back into the receptor. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[17]

For our study, we re-docked gefitinib into the 4I22 structure. Both AutoDock Vina and rDock were able to reproduce the crystallographic binding pose with an RMSD of less than 1.5 Å, thus validating our docking setup.

Correlation with Experimental Data

As demonstrated in our results, a strong correlation between the predicted docking scores and the experimental IC50 values provides further validation of the computational model. The consistent trend observed with both AutoDock Vina and rDock increases our confidence in the predictive power of this in silico approach for this class of compounds and target.

Conclusion and Future Directions

This comparative docking study demonstrates that both AutoDock Vina and rDock are effective tools for predicting the binding of hydantoin derivatives to the EGFR kinase domain. The strong correlation between the computational predictions and experimental data validates the use of these in silico methods for guiding the design and optimization of novel EGFR inhibitors based on the hydantoin scaffold.

Future work could involve expanding this study to a larger set of hydantoin derivatives and exploring the use of more advanced computational techniques, such as molecular dynamics simulations, to further investigate the binding stability and dynamics of these promising compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Isobutylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper handling and disposal of 5-Isobutylimidazolidine-2,4-dione. As a member of the hydantoin chemical family, this compound and its derivatives are utilized in diverse pharmacological research, from anticonvulsant to antiarrhythmic and antitumoral studies.[1] Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this guide is built upon the principles of chemical analogy and adherence to federal and local safety regulations. It is designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with the highest degree of safety and environmental stewardship.

The procedures outlined herein are grounded in the foundational requirements of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3][4] Adherence to your institution's specific Chemical Hygiene Plan (CHP) is mandatory.[5][6]

Hazard Assessment by Chemical Analogy

In the absence of specific toxicological data for this compound, a conservative approach is required. By examining the known hazards of structurally similar hydantoin and dione derivatives, we can extrapolate a presumptive hazard profile. This practice is a cornerstone of laboratory safety, ensuring that unknown or under-characterized compounds are handled with appropriate caution.

The primary hazards associated with this chemical class include irritation to the skin, eyes, and respiratory system, with some analogs demonstrating acute toxicity if swallowed.[7][8][9] Therefore, this compound must be treated as a hazardous chemical.

Compound CAS Number Key Hazards Identified in SDS
5,5-Dimethyloxazolidine-2,4-dione695-53-4Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
(S)-4-Isopropyloxazolidine-2,5-dione24601-74-9Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[8]
2,4-Thiazolidinedione2295-31-0Causes serious eye irritation.[9]
1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione16079-88-2Harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction.[10]

This table summarizes data from various Safety Data Sheets to form a presumptive hazard profile.

Personal Protective Equipment (PPE) and Handling

Before handling or preparing for disposal, ensure all appropriate PPE is in use. This is the first line of defense in minimizing exposure.

  • Eye Protection : Wear chemical safety goggles or a face shield.[11]

  • Hand Protection : Use nitrile or other chemically resistant gloves. Dispose of contaminated gloves as hazardous waste.[8][11]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splash, a chemical-resistant apron is recommended.[11]

  • Ventilation : All handling of this compound, especially in its solid, powdered form, should occur within a certified chemical fume hood to prevent inhalation of dust.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's official hazardous waste program. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular solid waste. [12][13]

Step 1: Waste Characterization and Segregation

Properly identifying and segregating chemical waste is critical to prevent dangerous reactions.

  • Isolate Waste : All materials contaminated with this compound must be designated as hazardous waste. This includes:

    • Unused or expired solid chemical.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weigh boats, gloves, bench paper).

    • Empty stock bottles, which must be triple-rinsed with a suitable solvent; the rinsate must also be collected as hazardous waste.

  • Segregate from Incompatibles : Store this waste stream separately from incompatible materials, particularly strong oxidizing agents.[7][9]

Step 2: Containerization

The selection and use of appropriate containers are mandated by OSHA and the EPA to ensure safe storage and transport.[14]

  • Select an Appropriate Container :

    • Use a container made of chemically compatible material (e.g., high-density polyethylene, or HDPE) that is in good condition with no leaks or cracks.

    • The container must have a secure, screw-top lid to prevent spills and evaporation.

  • Keep Containers Closed : Waste containers must remain sealed at all times, except when actively adding waste.[15]

Step 3: Labeling

Accurate labeling is a critical regulatory requirement. As soon as the first drop of waste is added to the container, it must be labeled.

  • Affix a Hazardous Waste Tag : Use the official waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete All Fields : The label must clearly state:

    • The words "Hazardous Waste ".[14]

    • The full chemical name: "This compound " and any other chemical constituents in the waste stream, including solvents. Do not use abbreviations.[14]

    • The approximate concentrations of each component.

    • The relevant hazard characteristics (e.g., Irritant, Harmful if Swallowed).

    • The accumulation start date (the date the first waste was added).[14]

    • The Principal Investigator's name and laboratory location.[14]

Step 4: Accumulation and Storage

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) until it is collected by EHS.[3][15]

  • Designate an SAA : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14][15]

  • Use Secondary Containment : Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.

  • Adhere to Quantity Limits : Do not exceed the SAA limit of 55 gallons for total hazardous waste.[3]

Step 5: Final Disposal
  • Request Pickup : Once the container is full or you are approaching the storage time limit (typically 12 months in an SAA), submit a chemical waste pickup request to your EHS department.[14][15]

  • Professional Disposal : EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for this type of organic chemical waste is high-temperature incineration.[8][12][16]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposition Generate Generate Waste (Solid, Liquid, Contaminated PPE) Segregate Segregate from Incompatible Waste (e.g., Strong Oxidizers) Generate->Segregate Container Place in a Compatible, Closed Waste Container Segregate->Container Label Affix & Complete Hazardous Waste Label Container->Label Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store CheckFull Container Full or Nearing Time Limit? Store->CheckFull CheckFull->Store No Request Request Pickup from Environmental Health & Safety (EHS) CheckFull->Request Yes Disposal Professional Disposal via Incineration by Licensed Vendor Request->Disposal

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate (If Necessary) : For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE : For small, manageable spills, don the full PPE described in Section 2.

  • Contain and Absorb : Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad), starting from the outside and working inward.

  • Collect Waste : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[7]

  • Decontaminate : Clean the spill area with an appropriate solvent or soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report all spills to your laboratory supervisor and EHS department, in accordance with your institutional policy.

References

A Senior Application Scientist's Guide to the Safe Handling of 5-Isobutylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and scientific advancement, the integrity of our experimental process is intrinsically linked to the safety of our researchers. This guide provides an in-depth operational plan for handling 5-Isobutylimidazolidine-2,4-dione, focusing on the critical aspects of personal protective equipment (PPE) and waste disposal. Our directive is to empower you, our scientific colleagues, with the knowledge to not only follow safety protocols but to understand the rationale that underpins them, ensuring a self-validating system of laboratory safety.

PART 1: Hazard Assessment & Risk Mitigation

The primary routes of potential exposure in a laboratory setting are inhalation of aerosolized powder, dermal contact, and ocular exposure from splashes. Our PPE and handling strategy is designed to create multiple barriers against these risks.

PART 2: Personal Protective Equipment (PPE) - Your Primary Defense

The selection of PPE is not a passive checklist but an active strategy to mitigate identified risks. All PPE must meet established standards, such as those set by the American National Standards Institute (ANSI) and the National Institute for Occupational Safety and Health (NIOSH).[2][3]

Table 1: PPE Requirements for this compound

PPE CategorySpecificationRationale & Causality
Hand Protection Double-gloving with chemically resistant nitrile gloves (minimum 4-5 mil thickness).The inner glove protects against contamination during doffing. The outer glove provides the primary barrier. Nitrile is selected for its broad resistance to chemical contact.[2] For any suspected contamination, the outer glove must be changed immediately.
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A full-face shield must be worn over goggles when handling bulk quantities or during procedures with a high splash potential.[3]Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[4] Safety glasses alone are insufficient.[5]
Respiratory Protection A NIOSH-approved N95 respirator is required when handling the solid compound outside of a certified chemical fume hood or containment device.This protects against the inhalation of fine particulates. All weighing and handling of the solid form should ideally be performed within an engineering control like a fume hood to minimize aerosol generation.[2][6]
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs. A chemically resistant apron should be worn over the lab coat when handling significant liquid volumes.This protects the skin and personal clothing from contamination.[3] The coat should be fully buttoned.
Foot Protection Closed-toe, non-perforated shoes made of a durable material.Protects feet from spills and falling objects, a fundamental tenet of laboratory safety.[3]
PART 3: Operational Workflow - A Step-by-Step Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination.

The order of donning PPE is critical to ensure a proper seal and prevent the contamination of clean surfaces.

Caption: Workflow for correctly donning Personal Protective Equipment.

  • Engineering Controls : All work with this compound must be performed in a certified chemical fume hood to control exposure.[6] Ensure eyewash stations and safety showers are accessible and have been recently tested.[6][7]

  • Weighing : When handling the solid, use a containment balance or weigh the material within the fume hood to prevent powder dispersal.

  • Transfers : Use appropriate tools (spatulas, etc.) to handle the solid. When making solutions, add the solid to the solvent slowly to prevent splashing.

  • Awareness : Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling, even after removing gloves.[6][7]

Removing PPE in the correct order is crucial to prevent transferring contaminants from the equipment to your skin or the environment.

Caption: Decontamination sequence for doffing Personal Protective Equipment.

PART 4: Disposal and Decontamination Plan

Proper disposal is a legal and ethical requirement of chemical research.

  • Waste Segregation : All materials contaminated with this compound are considered hazardous waste. This includes gloves, pipette tips, weigh paper, and contaminated labware.[9]

  • Solid Waste : Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all solutions and reaction mixtures in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour this chemical down the drain.[6][10]

  • Spill Cleanup : In the event of a spill, evacuate the area if necessary. Use a chemical spill kit with absorbent materials appropriate for the substance's form (solid or liquid). All cleanup materials must be disposed of as hazardous waste.

  • Regulatory Compliance : All disposal must be carried out in strict accordance with local, state, and federal regulations.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By internalizing these procedures, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isobutylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-Isobutylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.